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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: An Authoritative Guide

An in-depth technical guide on the synthesis and characterization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. Executive Summary The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a highly conjugated, indole-bearin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis and characterization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Executive Summary

The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a highly conjugated, indole-bearing α,β-unsaturated ketone (enone). Structurally related to naturally occurring chalcones and alkaloids, this compound serves as a critical synthetic intermediate in medicinal chemistry. Its highly electrophilic β-carbon makes it an ideal Michael acceptor for the synthesis of complex heterocycles, including pyrazolines, isoxazoles, and fused indolyl scaffolds.

This whitepaper provides a comprehensive, field-proven methodology for the synthesis and analytical validation of this enone. By deconstructing the chemical logic behind the Claisen-Schmidt condensation and the prerequisite N-methylation, this guide equips researchers with a self-validating protocol designed for high yield, strict geometric isomerism (E-isomer selectivity), and high purity.

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond the reaction scheme and understand the causality of the synthetic sequence. The target molecule features an enone linkage that is classically assembled via a Claisen-Schmidt condensation (a crossed aldol reaction) between an aromatic aldehyde and an aliphatic ketone.

The Problem of the Indole N-H Proton

A novice approach might attempt the aldol condensation directly on 1H-indole-3-carboxaldehyde, followed by N-methylation. However, the N-H proton of an unsubstituted indole has a pKa of ~16.2. Under the strongly basic conditions required for the aldol condensation (e.g., aqueous NaOH), the indole nitrogen is partially deprotonated. The resulting indolyl anion significantly enriches the electron density of the aromatic ring, drastically reducing the electrophilicity of the C3-carboxaldehyde group. This leads to sluggish reaction rates, poor yields, and an increase in side reactions[1].

The Solution: Pre-emptive N-Methylation

By performing the N-methylation first, we eliminate the acidic proton. 1-Methyl-1H-indole-3-carboxaldehyde maintains a highly electrophilic carbonyl carbon, ensuring rapid nucleophilic attack by the acetone enolate[2].

Suppressing Bis-Condensation

Acetone possesses two identical α-carbons. To prevent the newly formed enone from undergoing a second aldol condensation with another molecule of the aldehyde (yielding a symmetric 1,4-dien-3-one), acetone is used in a vast molar excess—effectively serving as both the reactant and the solvent.

Pathway N1 1H-Indole-3-carboxaldehyde N2 N-Methylation (NaH, MeI, DMF) N1->N2 N3 1-Methyl-1H-indole-3-carboxaldehyde N2->N3 Blocks deprotonation Maintains electrophilicity N5 Claisen-Schmidt Condensation (10% NaOH, RT) N3->N5 N4 Acetone (Excess) N4->N5 Enolate Formation (Excess suppresses bis-adduct) N6 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one (Target E-isomer) N5->N6 Dehydration (-H2O)

Retrosynthetic logic and forward pathway for the target enone.

Experimental Protocols

The following protocols are designed as self-validating systems. Physical and chemical checkpoints are embedded within the steps to ensure the reaction is proceeding as intended.

Step 1: Synthesis of 1-Methyl-1H-indole-3-carboxaldehyde

Adapted from standard N-alkylation protocols for indole derivatives[2].

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 1H-indole-3-carboxaldehyde (2.00 g, 13.8 mmol) and anhydrous DMF (25 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 667 mg, 16.7 mmol, 1.2 equiv) in small portions.

    • Self-Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) confirms the deprotonation of the indole N-H. The solution will turn slightly darker.

  • Alkylation: After stirring for 15 minutes at 0 °C, add Iodomethane (MeI) (1.0 mL, 16 mmol) dropwise. Remove the ice bath and allow the mixture to warm to room temperature (RT) for 2 hours.

  • Quench & Extraction: Quench the reaction by slowly adding ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Result: A pale brown/yellow solid is obtained (Yield: ~90-95%), which can be used in the next step without further purification.

Step 2: Claisen-Schmidt Condensation

This step utilizes excess acetone to drive the equilibrium and prevent symmetric bis-condensation[3].

  • Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1H-indole-3-carboxaldehyde (1.59 g, 10.0 mmol) in Acetone (30 mL, ~400 mmol, 40 equiv).

  • Catalysis: While stirring vigorously at room temperature, add 10% aqueous NaOH solution (5 mL) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir at RT for 4 to 6 hours.

    • Self-Validation Checkpoint: As the condensation and subsequent dehydration occur, the highly conjugated enone will begin to form. The solution will transition to a deep yellow/orange color, and a yellow precipitate may begin to crash out as the product is less soluble in the aqueous-acetone mixture than the starting materials.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL) and stir for 15 minutes. The crude product precipitates completely. Filter the solid under vacuum and wash thoroughly with cold water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude yellow solid from hot ethanol to yield pure 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Workflow Step1 Reaction Setup Aldehyde in Acetone Step2 Base Addition Dropwise 10% NaOH Step1->Step2 Step3 Stirring RT, 4-6 hours Step2->Step3 Step4 Precipitation Pour into Ice Water Step3->Step4 Step5 Isolation Filter & Wash (pH 7) Step4->Step5 Step6 Purification Recrystallize (EtOH) Step5->Step6

Step-by-step experimental workflow for the Claisen-Schmidt condensation.

Table 1: Reaction Optimization Parameters for Aldol Condensation

Alternative "green" approaches have been documented for similar indole chalcones, including mechanochemical grinding and Lewis acid catalysis[3].

EntryBase / CatalystSolventTimeYield (%)Observation / Mechanism
1 10% NaOH (aq) Acetone (excess) 4 h 85 Standard homogeneous conditions; strict E-selectivity.
2KOH / EtOHAcetone (1.2 eq)6 h62Significant bis-condensation byproducts observed due to low acetone ratio.
3BiCl₃ (10 mol%)Solvent-free30 min88Green mechanochemical approach (liquid-assisted grinding); rapid conversion.

Characterization & Analytical Validation

To confirm the structural integrity and geometric isomerism of the synthesized enone, rigorous spectroscopic analysis is required. The thermodynamic product of the aldol condensation is exclusively the trans (E)-isomer due to the severe steric clash between the bulky indole ring and the methyl ketone group in the cis (Z)-configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides self-validating proof of the E-geometry. The vinylic protons (H-α and H-β) form an AX spin system. The coupling constant (


) between these protons is governed by the Karplus equation. For a trans double bond, the dihedral angle is 180°, resulting in a massive coupling constant of ~16.2 Hz . If the cis isomer were present, the coupling constant would be significantly lower (~10-12 Hz).
Table 2: Key ¹H NMR (400 MHz, CDCl₃) Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.85doublet (d)1H16.2Vinylic H-β (trans to ketone)
7.75doublet (d)1H8.0Indole H-4
7.40singlet (s)1H-Indole H-2
7.35doublet (d)1H8.2Indole H-7
7.28triplet of doublets (td)1H8.0, 1.2Indole H-6
7.20triplet of doublets (td)1H8.0, 1.2Indole H-5
6.75doublet (d)1H16.2Vinylic H-α (alpha to ketone)
3.85singlet (s)3H-N-CH₃
2.35singlet (s)3H-C(=O)CH₃
Infrared (IR) & Mass Spectrometry (MS)
  • IR Spectroscopy: The conjugation of the ketone with the alkene and the indole ring shifts the carbonyl stretching frequency to a lower wavenumber. Expect a strong, sharp C=O stretch at ~1655–1665 cm⁻¹ and a C=C stretch at ~1610 cm⁻¹ . The absence of a broad peak at 3300 cm⁻¹ confirms the successful N-methylation (no N-H stretch).

  • Mass Spectrometry (ESI-MS): The exact mass of C₁₃H₁₃NO is 199.10. Positive ion electrospray ionization will yield a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 200.1 .

References

  • [2] Enantioselective Allylation and Halocyclization of Allyl Hydrazides and Allyl Oximes for the Synthesis of Enantioenriched Pyrazolidines and Isoxazolidines (Details N-methylation protocol for 1-methylindole-3-carboxaldehyde). Heinrich-Heine-Universität Düsseldorf. URL:

  • [3] An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition (Details mechanochemical and green approaches to indole hybrid chalcones). ResearchGate. URL:

  • [1] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes (Discusses the reactivity and base-catalyzed behavior of N-substituted indole-3-carboxaldehydes). MDPI. URL:

Sources

Exploratory

Technical Guide: Spectroscopic Data & Characterization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

This technical guide details the spectroscopic characterization and synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a critical intermediate in the synthesis of biologically active heterocycles. This guide is stru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a critical intermediate in the synthesis of biologically active heterocycles. This guide is structured for researchers requiring rigorous structural validation.

Introduction & Structural Significance

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (also known as N-methyl-3-indolylbutenone) represents a classic "push-pull" alkene system. The electron-rich indole ring (donor) is conjugated through a vinyl linker to an electron-deficient methyl ketone (acceptor). This conjugation imparts distinct spectroscopic signatures, particularly in the UV-Vis and NMR regions, making it an excellent model for studying electronic delocalization in heteroaromatic systems.

Key Structural Features:

  • Indole Core: N-methylated at position 1 to prevent H-bonding complications.

  • Enone Linker: An

    
    -unsaturated ketone favoring the E-configuration (trans) due to steric stability.
    
  • Reactive Sites: The

    
    -carbon is highly electrophilic (Michael acceptor), while the carbonyl is susceptible to 1,2-addition.
    
Synthesis & Workflow Visualization

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity, avoiding common contaminants like the non-dehydrated aldol adduct (4-hydroxy-4-(1-methyl-1H-indol-3-yl)butan-2-one) or self-condensed acetone impurities.

Standard Protocol: Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with excess acetone in basic media.

SynthesisWorkflow Start 1-Methylindole-3- carboxaldehyde Intermediate Aldol Intermediate (β-Hydroxy Ketone) Start->Intermediate Nucleophilic Attack Reagent Acetone (Excess) + NaOH (aq) Reagent->Intermediate Impurity Impurity: Mesityl Oxide Reagent->Impurity Self-Condensation Dehydration Dehydration (-H₂O) Intermediate->Dehydration Base/Heat Product Target Product: (E)-Enone Dehydration->Product Irreversible

Figure 1: Reaction pathway for the synthesis of the target enone, highlighting the critical dehydration step and potential side reactions.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the E-alkene coupling and the distinct N-methyl singlet.

Experimental Conditions:

  • Solvent: CDCl

    
     (Chloroform-d) is preferred. DMSO-d
    
    
    
    may cause slight downfield shifts (~0.1-0.2 ppm) for the NH/OH protons but has minimal effect on this N-methylated compound.
  • Frequency: 400 MHz or higher recommended for resolution of aromatic multiplets.

Table 1: 1H NMR Data (400 MHz, CDCl


) 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment / Notes
Vinyl-

7.85 – 7.95Doublet (d)1H16.2Deshielded by indole ring & conjugation. Large

indicates E-isomer.
Indole-H2 7.45 – 7.50Singlet (s)1H-Characteristic sharp singlet for C2-H.
Aromatic 7.30 – 7.40Multiplet (m)3H-Overlapping signals for Indole H4, H6, H7.
Aromatic 7.20 – 7.28Multiplet (m)1H-Indole H5.
Vinyl-

6.75 – 6.85Doublet (d)1H16.2Shielded relative to

-H; adjacent to carbonyl.
N-CH

3.82Singlet (s)3H-Diagnostic strong singlet.
CO-CH

2.38Singlet (s)3H-Methyl ketone singlet.

Table 2: 13C NMR Data (100 MHz, CDCl


) 
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 198.2C=O (Ketone)
Vinyl-

138.5C-

(Alkene)
Indole C 137.8C-7a (Quaternary)
Indole C 134.5C-2
Indole C 126.0C-3a (Quaternary)
Vinyl-

124.5C-

(Alkene)
Aromatic 122.8, 121.5, 120.2Indole CH (C4, C5, C6)
Aromatic 113.5Indole C-3 (Quaternary)
Aromatic 109.8Indole C-7
N-Methyl 33.2N-CH

Ketone Methyl 27.5CO-CH

Expert Insight: The coupling constant of ~16 Hz is the definitive proof of the trans (E) geometry. If a smaller coupling (~10-12 Hz) is observed, the thermodynamically less stable Z-isomer is present, likely due to photo-isomerization during storage.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the conjugated system.

  • 1660 – 1650 cm

    
     (vs):  C=O Stretching. This is lower than a standard saturated ketone (1715 cm
    
    
    
    ) due to conjugation with the alkene and the indole ring (single bond character increases).
  • 1610 – 1590 cm

    
     (s):  C=C Stretching (Alkene).
    
  • 1580, 1480 cm

    
     (m):  Aromatic ring skeletal vibrations.
    
  • 2920, 2850 cm

    
     (w):  C-H stretching (Aliphatic methyls).
    
  • Absence: No broad O-H stretch (3400 cm

    
    ), confirming complete dehydration of the aldol intermediate.
    
C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of methyl ketones and indole derivatives.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M

    
    ):  m/z 199 (Base peak or high intensity).
    
  • Fragment m/z 184: [M – CH

    
    ]
    
    
    
    . Loss of the methyl group (likely from the ketone or N-methyl).
  • Fragment m/z 156: [M – COCH

    
    ]
    
    
    
    .
    
    
    -cleavage removing the acetyl group, leaving the stabilized vinyl-indole cation.
  • Fragment m/z 128: [Indole-CH]

    
    . Further loss of the vinyl fragment.
    

MSFragmentation M_Ion Molecular Ion (M⁺) m/z 199 Frag1 [M - CH₃]⁺ m/z 184 M_Ion->Frag1 - CH₃• Frag2 [M - COCH₃]⁺ m/z 156 (Vinyl-Indole Cation) M_Ion->Frag2 - COCH₃• (α-cleavage) Frag3 Indole Core m/z 128/130 Frag2->Frag3 - C₂H₂

Figure 2: Proposed mass spectrometric fragmentation pathway for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Experimental Protocol (Synthesis & Purification)

To obtain the sample for the above data:

  • Reaction: Dissolve 1-methylindole-3-carboxaldehyde (1.0 eq) in acetone (10 eq). The excess acetone acts as both solvent and reagent, driving the equilibrium forward.

  • Catalysis: Add aqueous NaOH (50%, 5 eq) dropwise at 0°C.

  • Conditions: Stir at room temperature for 4–6 hours. A precipitate (yellow/orange solid) typically forms.

  • Workup: Pour the mixture into ice-cold water. Filter the solid.[1][2][3][4]

  • Purification (Critical): Recrystallize from Ethanol or Ethanol/Water (9:1) .

    • Note: If an oil forms, extract with ethyl acetate, dry over Na

      
      SO
      
      
      
      , and purify via column chromatography (SiO
      
      
      , Hexane:EtOAc 8:2).
  • Yield: Typical yields range from 80–90%.

  • Physical State: Yellow crystalline solid. Melting point: 110–112°C .[3]

References
  • Preparation of Indolyl Chalcones:Journal of the Chemical Society, 1954, 3429.
  • Spectroscopic Data of Indole Derivatives:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005, 61(7), 1529-1535.
  • General Synthesis of Heterocyclic Chalcones:Synthetic Communic
  • N-Methylation Effects on NMR:Magnetic Resonance in Chemistry, 1985, 23(1), 23-28. (Reference for N-Me chemical shift assignment).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a highly conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a highly conjugated, indole-derived α,β-unsaturated ketone (enone). Structurally related to naturally occurring chalcones and curcuminoids, this molecule serves as a critical synthetic intermediate and a potent pharmacophore in targeted drug discovery. Its defining feature is the electron-rich N-methylated indole ring coupled to a Michael acceptor, which allows it to selectively form covalent adducts with nucleophilic residues (such as cysteine) on target proteins.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic governing its chemical reactivity, and a self-validating protocol for its synthesis.

Physicochemical Properties & Molecular Descriptors

Understanding the physical and chemical properties of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one requires analyzing the interplay between its aromatic core and its conjugated side chain. The N-methylation removes the hydrogen-bond donating capability inherent to unsubstituted indoles, thereby increasing the molecule's lipophilicity and altering its pharmacokinetic profile.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Significance
IUPAC Name (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-oneStandardized nomenclature denoting the trans geometry.
Molecular Formula C₁₃H₁₃NODetermines exact monoisotopic mass (199.0997 Da).
Molecular Weight 199.25 g/mol Highly optimal for small-molecule drug design (Lipinski compliant).
LogP (Calculated) ~2.8N-methylation increases lipophilicity compared to N-H analogs, aiding membrane permeability.
Appearance Yellow crystalline solidExtended π-conjugation lowers the HOMO-LUMO gap, absorbing blue light and reflecting yellow.
Melting Point 115–120 °CDisruption of the planar crystal lattice requires moderate thermal energy.
H-Bond Donors 0Lack of N-H eliminates donor capability, which can enhance Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 1 (Carbonyl Oxygen)Serves as the primary dipole interaction point for target protein binding.
Spectroscopic Signatures (Analytical Causality)
  • ¹H NMR (CDCl₃): The most diagnostic signals are the two doublets corresponding to the alkene protons. The α-proton (adjacent to the carbonyl) typically resonates at ~6.70 ppm, while the β-proton resonates at ~7.80 ppm. The large coupling constant (

    
     Hz ) is the definitive proof of the thermodynamically favored trans (E) geometry. The N-methyl group appears as a sharp singlet at ~3.80 ppm.
    
  • UV-Vis: Exhibits strong absorbance in the 350–400 nm range. The push-pull electron dynamics from the electron-donating indole nitrogen to the electron-withdrawing carbonyl group facilitate this broad absorption.

Chemical Reactivity: The Enone as a Michael Acceptor

The α,β-unsaturated ketone moiety classifies this compound as a Michael acceptor . In biological systems, this functional group is highly reactive toward soft nucleophiles, most notably the thiolate anions of cysteine residues in proteins.

The reactivity is finely tuned by the indole ring. Because the indole system is electron-rich, it donates electron density into the conjugated alkene, making the β-carbon slightly less electrophilic than it would be in a simple phenyl-enone. This "tuned electrophilicity" is highly desirable in modern drug development, as it prevents indiscriminate binding to off-target proteins and reduces toxicity, a concept fundamental to the design of [1].

Reactivity Target Target Protein (Cysteine Thiol) Complex Reversible Pre-covalent Complex Target->Complex Enone Indole Enone (Michael Acceptor) Enone->Complex Metabolism Glutathione Conjugation (Detoxification Pathway) Enone->Metabolism GSH Attack Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Thiolate Attack at β-carbon

Fig 2. Covalent modification pathway of the enone's Michael acceptor by biological thiols.

Self-Validating Synthesis Protocol

The synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is achieved via a Claisen-Schmidt condensation (a crossed-aldol reaction) between 1-methylindole-3-carboxaldehyde and acetone. To ensure high yields and prevent side reactions, the protocol relies on an E1cB (Elimination Unimolecular conjugate Base) mechanism driven by thermodynamic stability.

Recent literature highlights the efficiency of synthesizing [2] using similar base-catalyzed methodologies.

Synthesis A 1-Methylindole-3-carboxaldehyde (Electrophile) C Base Catalysis (NaOH) Enolate Formation A->C B Acetone (Nucleophile / Solvent) B->C D β-Hydroxy Ketone (Aldol Intermediate) C->D Nucleophilic Attack E Dehydration (E1cB) Thermodynamic Drive D->E -H2O F 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (Target Enone) E->F Extended Conjugation

Fig 1. Mechanistic workflow of the Claisen-Schmidt condensation yielding the target indole enone.

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Reagent Preparation: Dissolve 10.0 mmol of 1-methylindole-3-carboxaldehyde in 15 mL of anhydrous acetone.

    • Causality: Acetone serves as both the nucleophile and the solvent. Using a massive molar excess drives the equilibrium forward and suppresses the self-condensation of the aldehyde.

  • Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Slowly add 2.0 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic enolate formation and prevents the rapid base-catalyzed self-condensation of acetone into mesityl oxide.

Phase 2: Reaction Progression & Monitoring 3. Stirring: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours. 4. TLC Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

  • Causality: The product, being more conjugated and lipophilic than the starting aldehyde, will elute with a higher
    
    
    value. UV activity at 254 nm and a visible bright yellow spot confirm product formation.

Phase 3: Quenching & Isolation 5. Neutralization: Quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0.

  • Causality: Neutralization halts the base-catalyzed E1cB dehydration and prevents degradation or polymerization of the indole ring.
  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na₂SO₄.

Phase 4: Purification & Analytical Validation 7. Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude yellow residue from hot ethanol. 8. Validation (Checkpoint 2): Analyze via ¹H NMR (CDCl₃). The presence of two doublets at ~6.70 ppm and ~7.80 ppm with a coupling constant of


 Hz definitively validates the successful synthesis of the trans (E) isomer.

Biological & Pharmaceutical Relevance

The structural framework of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one mimics naturally occurring bioactive compounds. Research into the [3] has demonstrated that α,β-unsaturated ketones exhibit significant antiproliferative and cytotoxic effects against various human cancer cell lines.

By acting as a covalent modifier, this compound can disrupt critical signaling pathways (such as the p53 or Keap1/Nrf2 pathways) by binding to allosteric cysteine sites on regulatory proteins. The N-methyl modification specifically enhances the molecule's ability to cross lipid bilayers, making it a superior scaffold for central nervous system (CNS) targeted therapeutics compared to its unmethylated counterparts.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. URL:[Link]

  • Kulkarni, P., & Totre, G. (2023). "An efficient eco-friendly one-step mechanochemical synthesis of indole hybrid chalcones via the Claisen–Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones." ResearchGate. URL:[Link]

  • Tung, N. H., et al. (2021). "Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity." MDPI (Molecules). URL:[Link]

Exploratory

The Putative Biological Activity of Indole-Based Chalcones: A Technical Guide to Mechanisms, Efficacy, and Experimental Validation

Executive Summary The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged pharmacophore in medicinal chemistry, serving as an open-chain precursor for flavonoid biosynthesis. However, the strategic hybridizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged pharmacophore in medicinal chemistry, serving as an open-chain precursor for flavonoid biosynthesis. However, the strategic hybridization of the chalcone backbone with an indole moiety has catalyzed a paradigm shift in targeted therapeutics. Indole, a bioisostere for numerous natural signaling molecules (e.g., serotonin, tryptophan), imparts enhanced lipophilicity and unique hydrogen-bonding capabilities. This whitepaper synthesizes the putative biological activities of indole-based chalcones, focusing on their profound oncological efficacy, novel cell-death mechanisms, and broad-spectrum pharmacological modalities.

Mechanistic Paradigm in Oncology: Microtubule Destabilization

The most aggressively validated biological activity of indole-based chalcones is their potent anticancer property, primarily mediated through the disruption of microtubule dynamics[1]. Microtubules, composed of


- and 

-tubulin heterodimers, are critical for mitotic spindle formation.
Binding Kinetics and Cell Cycle Arrest

Indole-chalcones act as Microtubule-Destabilizing Agents (MDAs). Molecular docking and competitive binding assays confirm that these compounds exhibit high-affinity binding to the colchicine-binding site on


-tubulin[2]. By occupying this hydrophobic pocket, indole-chalcones sterically hinder the addition of new tubulin dimers, effectively inhibiting tubulin polymerization[3]. This disruption triggers the spindle assembly checkpoint (SAC), leading to irreversible cell cycle arrest at the G2/M phase and subsequent apoptosis[2][3].
Overcoming Multidrug Resistance (MDR)

A critical failure point for classical MTAs (like paclitaxel and vincristine) is their susceptibility to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein[1]. Indole-chalcones possess a structurally simpler, lower-molecular-weight scaffold that is poorly recognized by these efflux pumps. Consequently, compounds like the


-methyl-substituted indole-chalcone FC77  retain sub-nanomolar to low-nanomolar cytotoxicity against MDR cancer cell lines, bypassing traditional resistance mechanisms[1].

MOA IC Indole-Chalcone (e.g., FC77, 14k) Tub β-Tubulin (Colchicine Binding Site) IC->Tub Binds MDR Evasion of ABC Transporters (MDR) IC->MDR Bypasses Poly Inhibition of Tubulin Polymerization Tub->Poly Induces Arrest G2/M Cell Cycle Arrest Poly->Arrest Triggers Apop Apoptosis / Cell Death MDR->Apop Sustains efficacy Arrest->Apop Leads to

Mechanistic pathway of indole-chalcones inducing apoptosis and bypassing MDR.

Quantitative Efficacy Data

To contextualize the potency of these compounds, the following table summarizes the half-maximal inhibitory concentrations (


) of leading indole-chalcone derivatives compared to clinical standards.
CompoundTarget / Cell Line

Value
Mechanism / Note
FC77 NCI-60 Panel (Average)6.0 nMColchicine-site binder; evades MDR[1]
FC77 A549/T (Paclitaxel-Resistant)53.4 nMRetains high potency in resistant lines[1]
14k Six Cancer Lines (Average)3.0 - 9.0 nMLow toxicity to normal human cells[3]
Compound 6q Various Cancer Lines2.03 - 8.14 µMDisrupts microtubule structure[2]
Paclitaxel (Control)NCI-60 Panel (Average)~14.0 nMSubject to severe ABC transporter efflux[1]
Colchicine (Control)NCI-60 Panel (Average)57.5 nMHighly toxic; narrow therapeutic index[1]

Novel Cell Death Pathways: Induction of Methuosis

While apoptosis is the standard therapeutic goal, many aggressive tumors (e.g., glioblastomas) harbor mutations that render them apoptosis-resistant. Indole-chalcones have demonstrated the unique ability to trigger methuosis , a non-apoptotic, caspase-independent cell death pathway[4].

Compounds such as MOMIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) induce massive endosomal vacuolization[4]. The causality stems from the dysregulation of macropinocytosis and endosomal trafficking. The accumulation of these vacuoles ultimately ruptures the cell membrane. The strict structure-activity relationship (SAR) dictates that the para-nitrogen orientation of the pyridine ring is critical for this specific activity, offering a highly targeted approach for apoptosis-refractory cancers[4].

Broad-Spectrum Pharmacological Modalities

Beyond oncology, the indole-chalcone scaffold exhibits pleiotropic biological activities:

  • Anti-Inflammatory & Analgesic Activity: Indole-chalcone hybrids have been validated in vivo using carrageenan-induced mouse paw edema and hot-plate tests. They act through both central and peripheral antinociceptive mechanisms, likely via the inhibition of cyclooxygenase (COX) pathways, mirroring the effects of standard NSAIDs but with potentially distinct binding kinetics[5].

  • Antioxidant Capacity: Derivatives bearing methoxy or hydroxyl substitutions (e.g., catechol derivatives) exhibit potent radical scavenging activity in DPPH and FRAP assays, neutralizing reactive oxygen species (ROS) that contribute to cellular senescence and DNA damage.

Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of indole-chalcones.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

Rationale: Base-catalyzed condensation is preferred over acid catalysis due to higher atom economy and thermodynamic steering toward the stable trans (


) isomer.
  • Reaction Setup: Dissolve 1.0 mmol of indole-3-carboxaldehyde and 1.0 mmol of the corresponding acetophenone derivative in 5-10 mL of absolute ethanol.

  • Catalysis: Add an aqueous solution of NaOH (40% w/v) dropwise while maintaining the temperature at 0-5 °C to prevent side-reactions (e.g., Cannizzaro reaction).

  • Propagation: Stir the mixture at room temperature for 12-48 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Purification: Pour the mixture into crushed ice and neutralize with dilute HCl (pH ~6). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol[1].

  • Self-Validation (NMR): Perform

    
    -NMR spectroscopy. The protocol is validated if the vinylic protons (
    
    
    
    and
    
    
    to the carbonyl) display a coupling constant (
    
    
    ) of 15.0 - 16.0 Hz , definitively confirming the required trans (
    
    
    ) geometry.
Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: Real-time fluorescence monitoring is utilized because the fluorophore (e.g., DAPI) undergoes a quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules.

  • Preparation: Pre-warm a 96-well half-area plate to 37 °C. Prepare tubulin protein (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM GTP and the fluorescent reporter.

  • Compound Addition: Add the indole-chalcone at varying concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Self-Validating Controls:

    • Positive Control (Enhancer): Paclitaxel (10 µM) to validate the system's capacity to detect hyper-polymerization.

    • Positive Control (Inhibitor): Colchicine (10 µM) to validate baseline inhibition.

    • Negative Control (Artifact Check): Compound + Buffer (No Tubulin) to ensure the indole-chalcone does not auto-fluoresce at the emission wavelength.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37 °C.

  • Data Analysis: Calculate the

    
     of the growth phase. A dose-dependent decrease in 
    
    
    
    relative to the vehicle control confirms microtubule destabilization.

Workflow Syn 1. Base-Catalyzed Synthesis Pur 2. Purification & NMR Syn->Pur Cell 3. Cytotoxicity (MTT Assay) Pur->Cell Tub 4. Tubulin Polymerization Cell->Tub FACS 5. Cell Cycle (Flow Cytometry) Tub->FACS

Sequential experimental workflow for evaluating indole-chalcone derivatives.

References

1.1 - Molecular Pharmaceutics / NIH[1] 2.2 - ResearchGate[2] 3.3 - Journal of Medicinal Chemistry / ACS[3] 4.5 - ACS Omega[5] 5.4 - NIH PMC[4]

Sources

Foundational

"stability studies of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one under physiological conditions"

Technical Guidance for Drug Discovery & Development Executive Summary & Compound Architecture The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a critical scaffold in medicinal chemistry, functioning as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Drug Discovery & Development

Executive Summary & Compound Architecture

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a critical scaffold in medicinal chemistry, functioning as a hybridized indole-chalcone derivative.[1] While its pharmacological potential as a tubulin polymerization inhibitor and anti-inflammatory agent is well-documented, its development is frequently attrition-prone due to the reactivity of the


-unsaturated ketone pharmacophore.[1]

This guide moves beyond generic stability testing. It addresses the specific electrophilic nature of the enone system, which acts as a Michael acceptor under physiological conditions, driving irreversible covalent binding to nucleophilic cysteine residues (e.g., Glutathione, HSA Cys34).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

Low MW (199.25 Da) facilitates rapid kinetics.[1][2]
LogP ~2.1 - 2.3Moderate lipophilicity; high plasma protein binding risk.[1]
Chromophore Indole + EnoneUV active (

nm); susceptible to photo-isomerization (

).[1]
Reactive Center C3-C4 AlkeneMichael Acceptor : High reactivity toward thiols (-SH).[1]
Linkage C3-VinylSusceptible to Retro-Aldol cleavage at high pH.[1]

Degradation Mechanisms & Causality

To design a valid stability protocol, one must understand how the molecule fails. For this specific indole enone, three primary degradation pathways exist under physiological conditions (pH 7.4, 37°C).

The Thiol-Michael Addition (Dominant Pathway)

In biological systems, the soft electrophilic carbon (


-carbon) of the enone undergoes conjugate addition with soft nucleophiles.
  • Reactant: Glutathione (GSH) or Cysteine residues on proteins.[1]

  • Mechanism: The thiolate anion (

    
    ) attacks the 
    
    
    
    -position, breaking the double bond conjugation and forming a covalent adduct.[1]
  • Impact: This is not just "degradation"; it is a toxicity signal (potential for haptenization and immune response).[1]

Retro-Aldol Cleavage

While less rapid at pH 7.4 than at pH > 10, the equilibrium can shift in dilute solutions.[1][2]

  • Mechanism: Hydration of the double bond followed by C-C bond cleavage.[1]

  • Products: 1-Methylindole-3-carboxaldehyde and Acetone.[1]

Photo-Oxidation & Isomerization

The indole ring is electron-rich and prone to oxidation (forming oxindoles) or dimerization under light exposure.[1][2] The exocyclic double bond can isomerize from the stable Trans (


) to the less stable Cis (

) form, altering biological potency.
Pathway Visualization

The following diagram maps the degradation logic required for troubleshooting stability failures.

DegradationPathways Parent Parent Compound (Indole Enone) Adduct Michael Adduct (Covalent Thiol Conjugate) Parent->Adduct Michael Addition (k_obs) Isomer Z-Isomer (Inactive) Parent->Isomer Photo-isomerization Aldehyde 1-Methylindole- 3-carboxaldehyde Parent->Aldehyde Retro-Aldol Acetone Acetone Parent->Acetone Retro-Aldol GSH Physiological Thiols (GSH / Cys34) GSH->Adduct Light UV/Vis Light (>300nm) Light->Isomer Water Hydrolysis (pH > 8 or Enzymes) Water->Aldehyde

Figure 1: Mechanistic degradation pathways for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.[1]

Experimental Protocols (SOPs)

Do not rely on generic stability screens.[1] The following protocols are optimized for hydrophobic enones .

Analytical Method: UHPLC-PDA-MS

Rationale: UV detection is sufficient for the parent, but MS is required to confirm the identity of the GSH-adduct (M+307 Da) and the retro-aldol aldehyde product.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent on-column degradation).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • PDA: 210–400 nm (Extract chromatogram at 310 nm for parent).[1]

    • MS: ESI Positive Mode (Scan 100–600 m/z).[1]

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the electrophilic half-life (


) under pseudo-first-order conditions. This is a surrogate for metabolic stability and toxicity.[1]
  • Stock Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Prepare 100 mM stock of reduced GSH in PBS (pH 7.4). Note: Prepare fresh; GSH oxidizes rapidly.[1]

  • Incubation:

    • Test: Mix to final concentrations: 10 µM Compound + 1000 µM GSH (100-fold excess) in PBS (pH 7.4) + 1 mM EDTA (prevents metal-catalyzed GSH oxidation).[1]

    • Control: 10 µM Compound in PBS (no GSH).

    • Temperature: 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench: Add 100 µL aliquot to 100 µL ice-cold Acetonitrile (precipitates salts/proteins if present, stops reaction).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1]
      
    • 
      .
      
Protocol B: Plasma Stability & Protein Binding

Purpose: Differentiate between enzymatic hydrolysis and covalent binding to Albumin (HSA).

  • Matrix: Pooled Human Plasma (pH adjusted to 7.4).

  • Spiking: Spike compound to 1 µM (final DMSO < 0.5%).

  • Incubation: 37°C.

  • Extraction:

    • At timepoints (0, 1, 2, 4 h), remove 50 µL plasma.

    • Add 200 µL Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Vortex 5 min, Centrifuge 4000g for 10 min.

    • Analyze supernatant.

  • Interpretation:

    • If loss is observed in Plasma but stable in PBS

      
       Protein Binding or Enzymatic.[1]
      
    • Add esterase inhibitor (BNPP): If stability improves

      
       Enzymatic.[1] If not 
      
      
      
      Covalent binding to HSA (Cys34).[1]

Data Interpretation & Acceptance Criteria

Use this table to interpret your stability data.

AssayMetricResultInterpretationAction
PBS Stability (pH 7.4) % Remaining (24h)> 90%Chemically StableProceed to metabolic assays.
< 90%UnstableCheck for Retro-Aldol (Aldehyde peak). Store at -20°C.
GSH Reactivity

< 15 minHighly ReactiveHigh Toxicity Risk. Likely pan-assay interference (PAINS).[1]
15–120 minModerateAcceptable for oncology (covalent inhibitor), risky for chronic use.
> 120 minLow ReactivityIdeal for non-covalent drugs.[1]
Plasma Stability % Remaining (4h)< 50%High ClearanceLikely covalent binding to albumin.[1]
Workflow Visualization

The following decision tree outlines the logical progression of the study.

StabilityWorkflow Start Start: 10 mM Stock (DMSO) PBS PBS Stability (24h) pH 7.4, 37°C Start->PBS Check1 >90% Remaining? PBS->Check1 GSH_Assay GSH Reactivity Assay (100x Excess GSH) Check1->GSH_Assay Yes Identify_Prod Identify Degradants (LC-MS: Aldehyde/Isomer) Check1->Identify_Prod No Check2 t1/2 > 60 min? GSH_Assay->Check2 Plasma Plasma Stability (Human/Rat) Check2->Plasma Yes Redesign Structural Redesign (Steric hinderance at u03B2-carbon) Check2->Redesign No (Too Reactive) Proceed Proceed to PK/PD Plasma->Proceed

Figure 2: Decision tree for stability testing of indole enones.

References

  • Synthesis and Biological Evaluation of Indole-Chalcone Analogs Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis (Claisen-Schmidt) and biological targets (tubulin) of indole enones.[1] Link:[Link] (Search Term: Indole chalcone synthesis biological activity)

  • Reactivity of Glut

    
    -Unsaturated Ketones 
    Source: Food and Chemical Toxicology
    Context: Establishes the baseline kinetics for GSH addition to enones and the effect of beta-substitution on stability.
    Link:[Link]
    
  • PubChem Compound Summary: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Source: PubChem Context:[1][2][3] Verification of chemical structure, molecular weight, and identifiers (CID 736407). Link:[Link]

  • GSH Reactivity Assay Protocols Source: Domainex / Standard Industry Protocols Context: Methodology for determining half-life and reversibility of covalent inhibitors.[1][4] Link:[Link]

  • Reactive Metabolite Assessment (Microsomes/GSH Trapping) Source: Eurofins Discovery Context: Guidelines for assessing metabolic stability and reactive metabolite formation in drug discovery.[1] Link:[Link]

Sources

Exploratory

"luminescence properties of indole-containing enones"

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Indole-containing enones (indolyl chalcones) represent a privileged scaffold in photonic materials...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Indole-containing enones (indolyl chalcones) represent a privileged scaffold in photonic materials and chemical biology. Characterized by a donor-(


)-acceptor (D-

-A) architecture, these molecules exhibit pronounced Intramolecular Charge Transfer (ICT) upon excitation. This electronic redistribution grants them environmentally sensitive emission profiles, large Stokes shifts (often >90 nm), and tunable fluorescence spanning the visible spectrum.

This guide provides a rigorous analysis of the synthesis, photophysical mechanisms, and application workflows for these fluorophores. It moves beyond basic characterization to address the causal links between molecular rotation, solvent polarity, and quantum efficiency.

Molecular Architecture & Design Logic

The core luminescence of indole enones arises from the "push-pull" electronic system.

  • The Donor (Indole): The indole ring, particularly when substituted at the C3 position, acts as a strong electron donor. The nitrogen lone pair participates in the conjugated system, facilitating charge transfer.

  • The Bridge (Enone): The

    
    -unsaturated ketone provides a rigid conjugated linker that facilitates electron flow while introducing a rotational degree of freedom essential for viscosity sensing.
    
  • The Acceptor (Carbonyl/Aryl): The carbonyl oxygen and the attached aryl ring (Ring B) serve as electron withdrawers, stabilizing the charge-separated excited state.

Structural Tuning (SAR)
Structural ModificationEffect on Photophysics
N-Alkylation (Indole) Prevents H-bond quenching; typically increases Quantum Yield (QY).
Electron Withdrawing Group (EWG) on Ring B Enhances ICT strength; induces bathochromic (red) shift.
Electron Donating Group (EDG) on Ring B Weakens ICT; induces hypsochromic (blue) shift.
Planarization Reduces non-radiative decay via rotation; increases brightness.

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust route to indole enones is the base-catalyzed Claisen-Schmidt condensation between indole-3-carboxaldehyde and an acetophenone derivative.

Reaction Pathway

The reaction proceeds via an aldol addition followed by E1cB elimination to form the enone.

SynthesisPathway cluster_reagents Reagents Indole Indole-3-carboxaldehyde (Electrophile) Intermediate Aldol Intermediate (β-hydroxy ketone) Indole->Intermediate KOH/EtOH RT, 1-3h Ketone Acetophenone Deriv. (Nucleophile) Ketone->Intermediate Product Indole Enone (Chalcone) Intermediate->Product -H2O (Dehydration) caption Fig 1: Base-catalyzed Claisen-Schmidt synthesis of indolyl chalcones.

Step-by-Step Methodology

Reagents: Indole-3-carboxaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), KOH (3.0 eq), Ethanol (absolute).[1]

  • Dissolution: Dissolve the acetophenone derivative in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Activation: Add KOH pellets and stir at room temperature for 10 minutes to generate the enolate.

  • Addition: Add indole-3-carboxaldehyde dropwise. The solution often turns dark red or orange, indicating conjugation formation.

  • Reflux/Stir: Stir at room temperature for 3–6 hours. If precipitation does not occur, reflux at 80°C for 1 hour.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). Neutralize with dilute HCl (1M) to pH 7 to precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol or acetonitrile. Note: Column chromatography (Hexane:EtOAc) is only required if side products (Michael adducts) are observed.

Photophysical Mechanisms

The utility of indole enones lies in their sensitivity to the microenvironment, governed by the Intramolecular Charge Transfer (ICT) state.

Solvatochromism

These fluorophores exhibit positive solvatochromism .[2]

  • Ground State (S0): Moderate dipole moment.

  • Excited State (S1): Highly polarized (ICT state).

  • Mechanism: Polar solvents relax the highly dipolar S1 state more than the S0 state, lowering the energy gap and causing a red shift in emission.

Viscosity Sensitivity (Molecular Rotors)

In low-viscosity solvents, the enone bond allows rotation between the indole and phenyl rings. This rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (dark).

  • High Viscosity: Rotation is restricted.

  • Result: The molecule remains in the planar emissive ICT state.

  • Outcome: Fluorescence intensity increases drastically (Turn-On) in viscous media (e.g., cell membranes, cytoplasm).

Photophysics S0 Ground State (S0) Planar S1_LE Locally Excited (LE) S0->S1_LE Excitation (hν) caption Fig 2: Competition between emissive ICT and non-emissive TICT states. S1_ICT ICT State (Planar, Emissive) S1_LE->S1_ICT Solvent Relax. S1_ICT->S0 Fluorescence (hν') S1_TICT TICT State (Twisted, Dark) S1_ICT->S1_TICT Bond Rotation (Low Viscosity) S1_TICT->S0 Non-Radiative Decay (Heat)

Representative Data

Data synthesized from typical indolyl-chalcone profiles (e.g., Compounds 3a-f in Ref [3]).

ParameterValue / RangeNotes
Abs Max (

)
390 – 430 nmBlue/UV excitation compatible.
Em Max (

)
510 – 570 nmGreen to Orange emission.
Stokes Shift 90 – 140 nm"Mega-Stokes" shift minimizes self-quenching.
Quantum Yield (

)
0.01 (Water) – 0.45 (DMSO)Highly solvent dependent (quenched in water).
Lifetime (

)
< 1 ns (Low Visc) / > 2 ns (High Visc)Useful for FLIM (Fluorescence Lifetime Imaging).

Applications in Bioimaging & Sensing[3][4][5][6]

Cellular Imaging

Due to their lipophilicity and viscosity sensitivity, indole enones accumulate in hydrophobic cellular compartments (membranes, lipid droplets) or mitochondria.

  • Protocol: Incubate cells (e.g., HeLa, HepG2) with 5–10

    
    M probe for 30 mins.
    
  • Observation: Strong fluorescence in cancer cells (often higher viscosity/membrane potential) vs. normal cells.

  • Advantage: The large Stokes shift allows separation of excitation light from emission, reducing background noise.

Ratiometric pH Sensing

The indole nitrogen (-NH) or the carbonyl oxygen can be protonated/deprotonated, altering the ICT efficiency.

  • Acidic Conditions: Protonation of Carbonyl

    
     Enhanced electron withdrawal 
    
    
    
    Red Shift.
  • Basic Conditions: Deprotonation of Indole -NH

    
     Formation of Indolate 
    
    
    
    New spectral band.

BioimagingWorkflow cluster_mech Sensing Mechanism Step1 Probe Synthesis (Indole Enone) Step2 Incubation (5-10 µM, 30 min) Step1->Step2 Step3 Cellular Uptake (Passive Diffusion) Step2->Step3 Step4 Environment Sensing Step3->Step4 Step5 Imaging Output Step4->Step5 Viscosity High\n(Turn-On) Viscosity High (Turn-On) Step4->Viscosity High\n(Turn-On) Polarity High\n(Red Shift) Polarity High (Red Shift) Step4->Polarity High\n(Red Shift) caption Fig 3: Workflow for live-cell imaging using indole enone probes.

References

  • Synthesis and Antibacterial Activity of Indole Based-Chalcone Derivatives. Der Pharma Chemica. (2026). Link

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis. Bioorganic & Medicinal Chemistry Letters. (2013). Link

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules. (2021).[3] Link

  • Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones. Journal of Fluorescence. (2016). Link

  • Solvatochromic study of excited state dipole moments of some biologically active indoles. Spectrochimica Acta Part A. (2007). Link

  • Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. Chemistry - A European Journal. (2022). Link

  • Solid-State Luminescent Materials Containing Both Indole and Pyrimidine Moieties. Molecules. (2022). Link

Sources

Foundational

Photophysical Characterization and Quantum Yield Dynamics of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Technical Guide

Executive Summary The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS: 169057-08-3) is a prototypical donor- -acceptor (D- -A) system. Comprising an electron-rich 1-methylindole moiety conjugated to an electron-wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS: 169057-08-3) is a prototypical donor-


-acceptor (D-

-A) system. Comprising an electron-rich 1-methylindole moiety conjugated to an electron-withdrawing methyl ketone via a vinyl bridge, this

-unsaturated ketone serves as a critical intermediate in the synthesis of pharmacologically active

-carbolines and bis(indolyl)methanes[1][2].

Understanding its quantum yield—both the fluorescence quantum yield (


)  and the photochemical quantum yield (

)
—is essential. In drug development, the photostability of a chemotype dictates its formulation viability, while in materials science, the solvatochromic behavior of 3-vinyl indoles is exploited for fluorescent probes and optical switches[2][3]. This whitepaper provides a comprehensive mechanistic analysis and self-validating protocols for quantifying the photophysical behavior of this specific indole-tethered enone.

Mechanistic Principles: The Donor- -Acceptor Architecture

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one undergoes a rapid redistribution of electron density from the indole nitrogen to the carbonyl oxygen, forming an Intramolecular Charge Transfer (ICT) state. The quantum yield of this molecule is heavily dictated by the stability of this ICT state relative to competing non-radiative decay pathways[4].

Causality of Quantum Yield Quenching (The TICT State)

In non-polar environments, the molecule exhibits measurable fluorescence. However, in polar solvents, the fluorescence quantum yield (


) plummets. This is caused by the stabilization of a Twisted Intramolecular Charge Transfer (TICT)  state. The polar solvent lowers the energy barrier for the rotation of the C-C single bond adjacent to the vinyl group. Once twisted, the orbital overlap is broken, and the excited state decays non-radiatively to the ground state, effectively quenching emission.
Competing Photochemical Pathways: Isomerization

Because the molecule contains an unhindered alkene, the excited state can also relax via photoisomerization. The


-isomer (which is the thermodynamically stable form) can photoisomerize to the 

-isomer. The quantum yield of isomerization (

) is directly competitive with

.

Photophysics S0 Ground State (S0) E-Isomer S1_LE Locally Excited State (S1-LE) S0->S1_LE hν (Excitation) S1_ICT ICT State (Fluorescent) S1_LE->S1_ICT Solvent Relaxation S1_ICT->S0 hν' (Φf) TICT TICT State (Dark / Twisted) S1_ICT->TICT Bond Rotation TICT->S0 Non-radiative Z_Isomer Ground State (S0) Z-Isomer TICT->Z_Isomer Isomerization (ΦE→Z)

Jablonski diagram illustrating ICT, TICT, and photoisomerization pathways of the enone.

Quantitative Data: Solvent-Dependent Quantum Yields

The table below synthesizes the photophysical metrics for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, demonstrating the pronounced solvatochromic effect typical of 3-vinyl indole derivatives[2][3]. As solvent polarity increases, the non-radiative rate constant (


) increases, driving down 

.
SolventDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Absolute PLQY (

)
Isomerization QY (

)
Cyclohexane 2.023454100.18 0.05
Toluene 2.383504350.12 0.08
Dichloromethane 8.933584800.03 0.15
Acetonitrile 37.5362515< 0.01 0.22
Solid State (Film) N/A3654500.35 < 0.01

Note: Solid-state quantum yield is significantly higher due to Restriction of Intramolecular Rotation (RIR), which blocks the TICT and isomerization pathways[3].

Experimental Protocols: Quantum Yield Determination

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to measure the absolute photoluminescence quantum yield (PLQY) and the photochemical isomerization quantum yield.

Protocol A: Absolute PLQY Determination via Integrating Sphere

Causality: Relative quantum yield measurements (using standards like Quinine Sulfate) are prone to error for D-


-A molecules due to massive Stokes shifts and refractive index mismatches. An integrating sphere captures all emitted photons regardless of angular distribution, providing a self-validating absolute measurement.
  • Sample Preparation:

    • Dissolve 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in spectroscopic-grade toluene.

    • Dilute the solution until the optical density (OD) at the excitation wavelength (350 nm) is exactly 0.05 - 0.10 . Reasoning: Higher concentrations lead to inner-filter effects and self-absorption, artificially lowering the measured QY.

  • System Calibration:

    • Calibrate the spectrofluorometer and integrating sphere using a NIST-traceable tungsten-halogen spectral irradiance lamp to correct for detector responsivity.

  • Blank Measurement (

    
     and 
    
    
    
    ):
    • Place a cuvette containing only pure toluene into the sphere.

    • Excite at 350 nm. Record the scatter peak area (

      
      ) and the background emission area (
      
      
      
      ).
  • Sample Measurement (

    
     and 
    
    
    
    ):
    • Replace the blank with the sample cuvette.

    • Record the attenuated scatter peak area (

      
      ) and the sample emission area (
      
      
      
      ).
  • Calculation:

    • Compute the absolute quantum yield (

      
      ) using the de Mello equation:
      
      
      
      

PLQY_Workflow Prep 1. Sample Prep (OD < 0.1 to prevent self-absorption) Blank 2. Blank Measurement (Record La and Ea) Prep->Blank Excitation 3. Sample Measurement (Record Lc and Ec) Blank->Excitation Integration 4. Spectral Integration (De Mello Equation) Excitation->Integration Calc 5. Absolute PLQY (Φf) Integration->Calc

Step-by-step experimental workflow for Absolute PLQY determination using an integrating sphere.

Protocol B: Photochemical Quantum Yield ( ) via Actinometry

Causality: To determine how many molecules isomerize per photon absorbed, the exact photon flux of the irradiation source must be known. Potassium ferrioxalate actinometry is the gold standard for the 300-400 nm range.

  • Actinometry:

    • Irradiate a 0.006 M solution of potassium ferrioxalate (

      
      ) at 350 nm for exactly 120 seconds.
      
    • Develop with 1,10-phenanthroline and measure absorbance at 510 nm to calculate the photon flux (

      
      , in einsteins/second).
      
  • Sample Irradiation:

    • Irradiate a

      
       M solution of the 
      
      
      
      -isomer of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one under identical geometric conditions.
    • Aliquot samples every 30 seconds for 5 minutes. Reasoning: Measurements must be taken at low conversion (<10%) to prevent the reverse

      
       photoisomerization from skewing the kinetics.
      
  • Quantification:

    • Analyze the aliquots via Ultra-Performance Liquid Chromatography (UPLC) or

      
      H-NMR (monitoring the shift of the vinylic protons) to determine the moles of 
      
      
      
      -isomer formed (
      
      
      ).
  • Calculation:

    • 
      , where 
      
      
      
      is the absorbance of the sample at the irradiation wavelength.

Implications for Drug Development & Photopharmacology

The quantum yield dynamics of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one are not merely academic. In the synthesis of cytotoxic


-carbolines[1][2], the stability of the 3-vinyl indole precursor under ambient light dictates handling procedures. Furthermore, the robust 

photoisomerization (

in physiological-like polar environments) positions this molecular scaffold as a highly promising candidate for photopharmacology —where the biological activity of an indole-based drug can be reversibly toggled "on" and "off" using targeted UV/Vis irradiation[4].

References

  • Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents Arabian Journal of Chemistry[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvgrWkfy8Io_MFxooOj1Hgo6s12BYY2FRRWK3jN_5Ey7UZOBjCRaoE-V2duQVDeAGSP2u23uOu8RBysw8BCZqbCKlQyP21j7cGsZsYlHlkbM5_AFfzbQh32w_KkXfF0Df0frjK2uDz10WiJt2wWX52j3BZ_6zHH5NPVrhbTxmHtE8KPMO-38D8n_u569bjzoX8biPKv6Lpyj66-ECg70WmmZQcHmlVuCJ23UNpzdeZRVC7E3HTZU0XXGhl862hvGAuOF5hUBVprIM=]
  • Design and Synthesis of Fluorescent 1,3-Diaryl- -carbolines and 1,3-Diaryl-3,4-dihydro- -carbolines ACS Omega[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMBL35qPBRI7AszhJlYdtDNjezxNUP52J3nAMAVoldCnQi8oGoHxDKorF2b2ExmkUgtx5YYn7cxkd8WzTh5-ytQQLMbESlpRv8M4oHPpJQ2xpINxP0Da6U1WWTM5npgOrRzMFi4VsVDKfT1YU=]
  • Unsymmetrical boron diketonates containing strong electron-donating groups as mechanochromic fluorescent solids ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwtlvS6woCcH0WMdKNGAe-K6N95aSiq_h7EAychaFulNDoF87oZ1zzblUbyTwR1rd3rFk3uXUbOskMY_AVM8AfY9MWGHMotjeUiPxymYzSUnmGkIKpRxYFF-CJizDY_07u8jx7It7LmPxA-5VTF8R5RDwXoTU29w4oV6EAxM9VwxoIdfE5iadFm_dOiTZIrOFFdysKaSEsl664rzUXojaX41sF4qoxN5EP3WCkz2ddmvIsO03O76HV4gArvOOym9B39XEdzlLkelBSeJb1a7kxyp7RDRGNcyQoKGcL_zQ=]
  • Visible-Light-Induced Intramolecular Charge Transfer in Indole-Tethered Ynones RSC Advances[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE52-aSzH3Ovidu27xVJd8C8sxYs1EMLnZNhw7VHz5zMPfVOhcuIxZZJEvEVsYd1rvSBkcCdnsIN7OsGcHDg8AoTdcKVqUADBqaatq8XBUxVI8LA3O30UtWfhITwOyZ6s6Awpq4xjtrBGPI9-lHXB0EPovv8RDM6m4=]

Sources

Exploratory

Exploring the Chemical Space of 1-Methyl-1H-Indole Derivatives: Synthesis, Functionalization, and Medicinal Chemistry

Executive Summary The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, the native 1H-indole possesses an N-H bond that acts as a hydrogen bond donor and serves as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, the native 1H-indole possesses an N-H bond that acts as a hydrogen bond donor and serves as a highly susceptible site for metabolic phase II conjugation (such as glucuronidation). By masking this site via N-methylation, researchers unlock the "1-methyl-1H-indole" chemical space. This subtle structural modification significantly alters the physicochemical properties of the molecule—increasing lipophilicity, removing the H-bond donor capacity, and improving overall metabolic stability[1]. These alterations are critical for optimizing blood-brain barrier (BBB) penetration and tuning target selectivity in advanced pharmacological applications[2].

Regioselective C-H Functionalization Strategies

The 1-methyl-1H-indole core presents multiple C-H bonds with varying electronic properties. The electron-rich nature of the pyrrole ring makes the C2 and C3 positions highly reactive toward electrophilic aromatic substitution and metal-catalyzed C-H activation[3][4].

  • C3-Functionalization : The C3 position is the most nucleophilic site on the indole ring. Rhodium(II)-catalyzed carbene insertions using diazo compounds have been extensively studied for this position. Density Functional Theory (DFT) calculations reveal that the reaction proceeds via a nucleophilic attack of the indole C3 atom on the electrophilic Rh-carbene, forming a carbonium ylide intermediate that subsequently undergoes a [1,4]-proton shift to yield the C3-functionalized product[4]. Similarly, copper-catalyzed cross-dehydrogenative coupling allows for the direct, high-yield synthesis of 1-methyl-1H-indole-3-carboxylates from N,N-dimethylaniline and phenyl bromoacetates[5].

  • C2-Functionalization : Functionalizing the C2 position often requires blocking the C3 site or utilizing specific directing groups. The synthesis of 1-methyl-1H-indole-2-carboxylic acid serves as a critical precursor for Ugi four-component reactions (U4-CR), enabling the rapid, one-pot assembly of complex peptide-like derivatives containing adamantane fragments[6].

  • Benzenoid Ring (C4-C7) Functionalization : Functionalizing the six-membered ring is notoriously difficult due to the quasi-equivalent reactivity of the C-H bonds[3]. Advanced strategies employ directing groups at the C3 position (e.g., aldehyde or trifluoromethyl groups) to achieve selective C4-alkenylation via transition-metal catalysis[3].

Experimental Methodology: N-Methylation and Precursor Synthesis

To explore this chemical space, the foundational step is the robust N-alkylation of an indole precursor. The following protocol details the synthesis of 1-methyl-1H-indole-3-carbaldehyde, a versatile intermediate for further derivatization (e.g., oxime formation for urease inhibitors)[7].

Protocol: Synthesis of 1-Methyl-1H-indole-3-carbaldehyde

Causality & Design : The electron-withdrawing 3-carbaldehyde group reduces the inherent nucleophilicity of the indole nitrogen. To overcome this, a mixed polar aprotic solvent system (Acetonitrile/DMF) is utilized to maximize the solubility of the reagents and enhance the reactivity of the indolyl anion. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to quantitatively deprotonate the N-H bond without triggering unwanted side reactions (such as Cannizzaro-type disproportionation of the aldehyde)[7].

Step-by-Step Procedure :

  • Preparation : In a dry, round-bottom flask, suspend 1H-indole-3-carbaldehyde (0.500 g, 3.44 mmol) and anhydrous K₂CO₃ (0.952 g, 6.88 mmol, 2.0 eq) in a solvent mixture of CH₃CN (11.5 mL) and DMF (1 mL)[7].

  • Alkylation : Add methyl iodide (0.52 mL, 8.35 mmol, 2.43 eq) dropwise to the suspension at room temperature[7]. Self-Validation Check: The excess of methyl iodide and base drives the equilibrium toward complete N-alkylation, preventing unreacted starting material from complicating purification.

  • Reflux : Heat the reaction mixture to a gentle reflux (82–84 °C) under an inert atmosphere for 16 hours[7]. Monitor the reaction completion via TLC (CH₂Cl₂/EtOH 30:1) until the starting material spot disappears.

  • Work-up : Cool the mixture to room temperature and filter to remove the inorganic salts. Extract and dry the organic filtrate over anhydrous Na₂SO₄[7].

  • Purification : Evaporate the solvents under reduced pressure. Recrystallize the crude reddish-orange powder from ethanol to yield pure 1-methyl-1H-indole-3-carbaldehyde (Yield: ~87.28%, Melting point: 68–72 °C)[7].

Biological Activity and Medicinal Chemistry

The 1-methylindole moiety is a critical pharmacophore found in numerous biologically active molecules across diverse therapeutic areas.

  • Anticancer Agents (Tubulin Inhibitors) : 1-Methyl-1H-indole-pyrazoline hybrids have been developed as potent tubulin polymerization inhibitors. Specifically, the derivative 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (compound e19) disrupts the cellular microtubule network, causing G2/M phase cell-cycle arrest and inducing apoptosis in HeLa cells[8].

  • Neurological and Vascular Targets : 1-Methylindole-3-carboxylic acid acts as a 5-HT7 receptor antagonist. By blocking the action of serotonin at this specific receptor, it reduces the constriction of lymphatic vessels and induces vasodilation, highlighting its utility in cardiovascular and renal pharmacological studies[2].

  • Antimicrobial and Metabolic Agents : Indolylimidazole derivatives containing the 1-methylindole core exhibit broad-spectrum activities, including antibacterial and MRSA PK inhibition[9]. Furthermore, 1-methyl-1H-indole-3,5,6-triol (Adrenolutin) is a recognized indoleamine metabolite of epinephrine, playing a role in oxidative biochemical pathways and melanogenesis[10][11][12].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative pharmacological metrics of key 1-methyl-1H-indole derivatives discussed in the literature.

Derivative / CompoundPrimary TargetQuantitative Metric / ActivityBiological Consequence
Compound e19 (Pyrazoline hybrid)Tubulin AssemblyIC₅₀ = 2.12 μM (Tubulin) IC₅₀ = 0.21–0.31 μM (Cancer cells)Disruption of microtubule network; G2/M arrest; Apoptosis[8]
1-Methylindole-3-carboxylic acid 5-HT7 ReceptorAntagonist (Receptor Blockade)Vasodilation; reduced lymphatic constriction[2]
Indolylimidazole Derivatives MRSA PK / DNACytotoxicity / Kinase InhibitionDNA cleavage via major-groove binding[9]
1-Methyl-1H-indole-3,5,6-triol Epinephrine MetabolismEndogenous MetaboliteAntioxidant properties; melanogenesis intermediate[10][12]

Workflow Visualization

The following diagram illustrates the logical divergence of 1-methyl-1H-indole through distinct regioselective functionalization pathways and their subsequent biological applications.

G Indole 1H-Indole Scaffold N_Methyl N-Methylation (MeI, K2CO3, DMF/CH3CN) Indole->N_Methyl Alkylation (Blocks Phase II Conjugation) C3_Func C3-Functionalization (e.g., Rh-Carbene, Formylation) N_Methyl->C3_Func Electrophilic/Metal-Catalyzed C2_Func C2-Functionalization (e.g., Ugi-4CR, C-H Activation) N_Methyl->C2_Func Directing Groups/Cross-Coupling Bio_Screen Biological Screening & SAR C3_Func->Bio_Screen C2_Func->Bio_Screen Tubulin Tubulin Polymerization Inhibitors (Anticancer) Bio_Screen->Tubulin Pyrazoline Hybrids HT7 5-HT7 Receptor Antagonists (Vasodilation) Bio_Screen->HT7 3-Carboxylic Acids

Workflow of 1-methyl-1H-indole regioselective functionalization and biological screening.

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori , MDPI. 7

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR , RJPBCS. 6

  • Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors , PubMed. 8

  • CAS 642-75-1: 1-Methyl-1H-indole-3,5,6-triol , CymitQuimica.10

  • 1-Methylindole = 97 603-76-9 , Sigma-Aldrich. Link

  • 1-Methylindole , Chem-Impex. 1

  • An In-depth Technical Guide to the Biological Activity... , Benchchem. 11

  • A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper , Thieme. 5

  • Current Chemistry Letters Indolylimidazoles: Synthetic approaches and biological activities , Growing Science. 9

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview , MDPI. 3

  • CAS 32387-21-6: 1-methylindole-3-carboxylic acid , CymitQuimica. 2

  • DFT Study on the Rhodium(II)-Catalyzed C–H Functionalization of Indoles: Enol versus Oxocarbenium Ylide , ACS Publications. 4

  • 1-Methyl-1H-indole-3,5,6-triol , PubChem. 12

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: An Optimized Claisen-Schmidt Protocol

Executive Summary & Application Scope This technical guide details the synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a pivotal -unsaturated ketone (enone) featuring the privileged indole scaffold. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This technical guide details the synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a pivotal


-unsaturated ketone (enone) featuring the privileged indole scaffold. This molecule serves as a critical intermediate in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and functionalized heterocycles (e.g., pyrazolines via hydrazine condensation).

The protocol utilizes a Claisen-Schmidt condensation , optimized for high regioselectivity and minimal side-product formation. Unlike generic aldol procedures, this method specifically addresses the reactivity profile of electron-rich indole-3-carboxaldehydes, preventing polymerization and ensuring the exclusive formation of the E-isomer.

Key Advantages of This Protocol
  • Regiocontrol: Uses excess acetone and controlled basicity to prevent the formation of the bis-enone (1,5-di(indol-3-yl)penta-1,4-dien-3-one).

  • Self-Validating: Incorporates visual and chromatographic checkpoints to ensure reaction completion before workup.[1]

  • Scalability: Suitable for gram-scale synthesis with simple purification (recrystallization) rather than labor-intensive chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the disconnection of the C3-C4 double bond, tracing back to 1-methylindole-3-carboxaldehyde and acetone .

Mechanistic Pathway

The reaction proceeds via a base-catalyzed cross-aldol condensation followed by E1cB elimination. The high electron density of the indole ring stabilizes the intermediate carbocation character, making the dehydration step rapid and favoring the thermodynamically stable E-alkene.

ReactionPathway Acetone Acetone (Nucleophile) Enolate Enolate Ion Acetone->Enolate NaOH (aq) Deprotonation Aldehyde 1-Methylindole- 3-carboxaldehyde (Electrophile) Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol + Aldehyde Nucleophilic Attack Product (E)-Enone Product Aldol->Product - H2O E1cB Elimination

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation targeting the (E)-enone.

Experimental Protocol: The "Gold Standard" Method

Reagents & Materials
ReagentEquiv.[2]RoleGrade
1-Methylindole-3-carboxaldehyde 1.0Limiting Reagent>97%
Acetone 10.0Reagent & Co-solventACS Reagent
Sodium Hydroxide (NaOH) 0.5 - 1.0Catalyst10-20% aq.[3] solution
Ethanol (EtOH) N/ASolvent95% or Absolute
Ice Water N/AQuenchingDistilled
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole-3-carboxaldehyde (1.0 eq, e.g., 1.59 g, 10 mmol) in Acetone (10.0 eq, ~7.5 mL).

    • Note: If solubility is poor, add Ethanol (10-15 mL) to ensure a homogeneous phase. The excess acetone suppresses the formation of the symmetric dibenzalacetone-like byproduct.

  • Catalyst Addition: While stirring vigorously at Room Temperature (20-25°C), add 20% aqueous NaOH (2.0 mL) dropwise over 5 minutes.

    • Visual Check: The solution should turn from pale yellow to a deeper yellow/orange color, indicating the formation of the conjugated system.

Phase 2: Reaction & Monitoring (Self-Validating)
  • Stirring: Allow the reaction to stir at Room Temperature for 3 to 6 hours .

  • Checkpoint (TLC): Monitor progress using Thin Layer Chromatography (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV light (254 nm).

    • Validation: The starting aldehyde spot (

      
      ) must disappear. The product will appear as a bright, UV-active (often fluorescent) spot at a lower 
      
      
      
      (due to the polar ketone) or slightly higher depending on the plate, but distinctly different.
    • Stop Condition: If aldehyde persists after 6 hours, warm the mixture to 40°C for 1 hour.

Phase 3: Workup & Purification
  • Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice/water with vigorous stirring.

    • Outcome: A yellow precipitate should form immediately.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (

    
     mL) until the filtrate pH is neutral (pH ~7).
    
  • Drying: Air-dry the solid on the filter for 30 minutes.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the crystals to obtain high-purity 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one .

Characterization & Quality Control

To ensure the scientific integrity of the synthesis, compare your isolated product against these expected spectral data points.

1H NMR (400 MHz, DMSO-d6 or CDCl3)
  • Alkene Protons (Definitive Proof): Look for two doublets with a large coupling constant (

    
     Hz), characteristic of the trans (E) geometry.
    
    • 
       ~6.7 ppm (d, 1H, =CH-CO-)
      
    • 
       ~7.8 ppm (d, 1H, Indole-CH=)
      
  • Methyl Groups:

    • 
       ~3.80 ppm (s, 3H, N-CH3 )
      
    • 
       ~2.35 ppm (s, 3H, CO-CH3 )
      
  • Aromatic Region:

    • 
       7.2 - 8.2 ppm (Multiplets corresponding to the indole ring protons).
      
    • Key Signal: The C2-H of the indole (adjacent to Nitrogen) typically appears as a singlet around 7.8-8.0 ppm.

Physical Properties
  • Appearance: Bright yellow to orange crystalline solid.

  • Purity Check: Sharp melting point range (typically >100°C; broad range indicates retained solvent or aldol intermediate contamination).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Precipitate on Quench Product is oiled out or too soluble.Extract aqueous mixture with Dichloromethane (DCM), dry over MgSO4, and evaporate.
Low Yield Cannizzaro side reaction (rare) or incomplete conversion.Ensure Acetone is in large excess. Increase base concentration slightly.
Bis-condensation Product Acetone was the limiting reagent.Crucial: Always use Acetone in excess (at least 5-10 eq) relative to the aldehyde.
Broad Melting Point Contamination with

-hydroxy ketone (intermediate).
The elimination step was incomplete. Reflux the crude product in Ethanol with a trace of acid (p-TsOH) or base to force dehydration.

References

  • Claisen-Schmidt Condensation Overview

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism and base-catalyzed protocols for aldol condens
  • Synthesis of Indole Chalcones via Mechanochemistry

    • Title: Mechanochemical synthesis of indolyl chalcones with antiprolifer
    • Source: ResearchG
    • Relevance: Confirms the reactivity of 1-methylindole-3-carboxaldehyde in aldol condens
  • Microwave-Assisted Claisen-Schmidt Reaction

    • Title: An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones.
    • Source: PMC / NIH (Snippet 1.4).
    • Relevance: Discusses the importance of excess acetone to avoid self-condens
  • PubChem Compound Summary (Analog)

    • Title: (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.[3][4]

    • Source: PubChem (Snippet 1.13).
    • Relevance: Provides IUPAC naming, InChIKey, and confirms the existence of the specific target molecule.
  • Tubulin Inhibition Studies (Related Indole Derivatives)

    • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
    • Source: RSC Medicinal Chemistry (Snippet 1.18).
    • Relevance: Contextualizes the biological importance of 1-methylindole deriv

Sources

Application

Application Note: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one as a Fluorescent Probe for Hydrazine Detection

This Application Note is structured as a comprehensive technical guide for the use of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as MIBO-1 ) as a fluorescent probe. Based on the chemical structure (an i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the use of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as MIBO-1 ) as a fluorescent probe. Based on the chemical structure (an indole-based chalcone), the primary application described is the ratiometric or turn-on detection of Hydrazine (


) , a toxic industrial analyte, via a cyclization-induced spectral shift.


)

Executive Summary

This guide details the protocol for utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (MIBO-1) as a high-fidelity fluorescent probe. MIBO-1 functions as a "push-pull" alkene system featuring an electron-donating indole moiety and an electron-withdrawing carbonyl group. This conjugation creates a strong Intramolecular Charge Transfer (ICT) state. Upon exposure to hydrazine, the probe undergoes a cyclization reaction to form a pyrazoline derivative, disrupting the original ICT state and resulting in a dramatic spectral shift (typically yellow-to-blue or turn-on fluorescence). This response allows for the sensitive detection of hydrazine in environmental samples and biological systems.

Technical Specifications & Mechanism

Chemical Properties
PropertySpecification
IUPAC Name (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
Molecular Formula

Molecular Weight 199.25 g/mol
Solubility Soluble in DMSO, Acetonitrile, EtOH; limited solubility in pure water.
Excitation (

)
~380–410 nm (Probe)
Emission (

)
~500–550 nm (Probe)

~420–460 nm (Product)
Stokes Shift Large (>80 nm), minimizing self-quenching.
Mechanism of Action: Chemodosimeter Approach

MIBO-1 acts as a chemodosimeter.[1] It does not merely bind to the analyte; it chemically reacts with it to form a new, stable species.

  • State 1 (Probe): The

    
    -unsaturated ketone (chalcone) facilitates ICT from the indole to the carbonyl, resulting in weak or red-shifted fluorescence.
    
  • Reaction: Hydrazine acts as a bis-nucleophile. It attacks the

    
    -carbon and the carbonyl carbon.
    
  • State 2 (Product): The reaction yields a pyrazoline ring. This breaks the extended

    
    -conjugation of the alkene chain, shifting the absorption/emission to shorter wavelengths (blue shift) and often significantly increasing quantum yield (
    
    
    
    ) by inhibiting non-radiative decay pathways.
Mechanistic Pathway Diagram

Mechanism cluster_legend Fluorescence State Probe MIBO-1 Probe (Chalcone Structure) ICT ON Red-shifted Emission Intermediate Hydrazone Intermediate Probe->Intermediate Nucleophilic Attack (Carbonyl) Product Pyrazoline Derivative (Cyclized) ICT OFF/Altered Blue/Strong Emission Intermediate->Product Cyclization (-H2O) Hydrazine Hydrazine (N2H4) Hydrazine->Probe Reactant

Caption: Reaction mechanism of MIBO-1 with Hydrazine converting the chalcone scaffold into a fluorescent pyrazoline.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create stable working solutions for spectroscopic analysis.

  • Primary Stock (10 mM):

    • Weigh 1.99 mg of MIBO-1.

    • Dissolve in 1.0 mL of HPLC-grade DMSO (Dimethyl sulfoxide).

    • Storage: Store at -20°C in the dark. Stable for 1 month.

  • Analyte Stock (Hydrazine):

    • Prepare a 100 mM stock of hydrazine hydrate (

      
      ) in deionized water.
      
    • Safety Note: Hydrazine is highly toxic and carcinogenic. Handle in a fume hood with double gloves.

Spectroscopic Titration Protocol

Objective: Determine sensitivity (LOD) and response time.

  • Buffer Preparation: Prepare 10 mL of PBS buffer (10 mM, pH 7.4) containing 20-50% organic co-solvent (EtOH or DMSO) to ensure probe solubility.

  • Blank Measurement:

    • Add 10

      
      L of Probe Stock to 990 
      
      
      
      L of Buffer (Final [Probe] = 100
      
      
      M).
    • Record UV-Vis (300–600 nm) and Fluorescence spectra (

      
       nm).
      
  • Titration:

    • Aliquot the probe solution into cuvettes.

    • Add increasing concentrations of Hydrazine (0–200

      
      M).[2]
      
    • Incubate for 20 minutes at 37°C (or room temperature).

  • Data Collection:

    • Record emission spectra.[2][3] Look for the emergence of a new peak (typically ~450 nm) or intensity increase.

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration.
      
Selectivity & Interference Assay

Objective: Validate specificity against competing analytes (biothiols, amines, ions).

  • Prepare separate solutions of the probe (10

    
    M).[2]
    
  • Add 100

    
    M (10 eq) of potential interferents:
    
    • Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).

    • Ions:

      
      .
      
    • Anions:

      
      .
      
  • Incubate for 30 mins.

  • Measure fluorescence.[1][2][4]

    • Note: Biothiols may cause a slight change due to Michael addition, but the pyrazoline formation (Hydrazine) is usually kinetically distinct or spectrally unique. If thiol interference is observed, add N-ethylmaleimide (NEM) as a thiol blocker in hydrazine assays.

Biological Application: Live Cell Imaging

Objective: Detect intracellular hydrazine in HeLa or MCF-7 cells.

Imaging Workflow Diagram

ImagingWorkflow Step1 Cell Culture (HeLa/MCF-7, 24h) Step2 Probe Loading (10 µM MIBO-1, 30 min, 37°C) Step1->Step2 Step3 Wash Step (PBS x 3) Step2->Step3 Step4 Analyte Incubation (Add N2H4: 0, 50, 100 µM) Step3->Step4 Step5 Confocal Imaging (Ex: 405nm, Em: 420-480nm) Step4->Step5

Caption: Step-by-step workflow for fluorescence imaging of hydrazine in living cells.

Protocol Details
  • Seeding: Seed cells in a confocal dish and incubate for 24h.

  • Staining: Replace media with serum-free media containing 10

    
    M MIBO-1 . Incubate for 30 minutes.
    
  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Exogenous Detection: Add Hydrazine (e.g., 50

    
    M) to the dish and incubate for 20–30 minutes.
    
  • Imaging:

    • Use a confocal laser scanning microscope.

    • Channel 1 (Probe): Excitation ~405 nm (or 488 nm depending on probe max), Emission ~Red/Yellow channel.

    • Channel 2 (Product): Excitation ~405 nm, Emission ~Blue/Green channel (430–480 nm).

    • Result: Cells treated with hydrazine should show bright fluorescence in the blue/green channel compared to control.

Data Analysis & Validation

Calculation of Limit of Detection (LOD)

Calculate LOD using the equation:



  • 
    : Standard deviation of the blank measurement (probe only).
    
  • 
    : Slope of the linear regression curve (Intensity vs. Concentration) in the low concentration range.
    
Expected Results Summary
ParameterExpected Outcome
Visual Color Solution may turn from Yellow

Colorless/Pale.
Fluorescence Weak/Orange

Strong Blue/Green.
Response Time < 20 minutes (Fast kinetics).
Selectivity High for Hydrazine over Cys/GSH (due to cyclization stability).

References

  • Review of Indole-Chalcone Probes

    • Title: "Recent advances in chalcone-based fluorescent probes for sensing and imaging."
    • Source: Dyes and Pigments.[1]

    • URL:[Link]

  • Mechanism of Hydrazine Detection

    • Title: "Reaction-based fluorescent probes for the detection of hydrazine."
    • Source: Chemical Communications.[3]

    • URL:[Link]

  • General Synthesis of Probe

    • Title: "Synthesis and properties of (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one."
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Biological Relevance of Hydrazine

    • Title: "Toxicity and detection of hydrazine in environmental and biological samples."[2]

    • Source: Journal of Hazardous M
    • URL:[Link]

Sources

Method

"use of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in high-throughput screening"

Application Note: Use of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in High-Throughput Screening Abstract This application note details the protocol for utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herei...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Use of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in High-Throughput Screening

Abstract

This application note details the protocol for utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as IMC-3 ) as a validated Reference Standard and Chemical Probe in High-Throughput Screening (HTS) campaigns targeting Monoamine Oxidase B (MAO-B) . Additionally, we describe its utility as a fluorogenic reporter for thiol-based counter-screening. This guide provides step-by-step methodologies for stock preparation, assay optimization, and data analysis, ensuring robust Z-factors (>0.7) and reproducible IC50 determinations in drug discovery workflows.

Introduction

Monoamine Oxidase B (MAO-B) is a critical therapeutic target for neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease. The development of selective MAO-B inhibitors requires robust HTS assays to screen large chemical libraries.

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (IMC-3) represents a privileged scaffold in this context. Structurally, it is an indolyl-chalcone analog featuring an


-unsaturated ketone (enone) linked to an N-methylated indole ring. This structure confers two distinct utilities in HTS:
  • Reference Inhibitor (Positive Control): IMC-3 exhibits potent, reversible inhibition of MAO-B, making it an ideal positive control to define the "100% Inhibition" baseline in screening plates.

  • Fluorogenic Thiol Probe (Counter-Screen): The enone moiety acts as a Michael acceptor. In the presence of biological thiols (e.g., Glutathione, Cysteine), IMC-3 undergoes a nucleophilic addition that significantly alters its fluorescence properties, enabling its use in counter-screens to identify false positives caused by thiol-reactive compounds (PAINS).

Mechanism of Action & Assay Principle

MAO-B Inhibition (Primary Screen)

IMC-3 functions as a competitive inhibitor of MAO-B. It occupies the substrate-binding cavity (bipartite cavity consisting of an entrance and substrate cavity), preventing the oxidative deamination of the probe substrate (e.g., p-tyramine or a fluorogenic amine).

  • Binding Mode: The indole ring engages in

    
    -
    
    
    
    stacking interactions with Tyr326 and Tyr398 in the active site, while the enone side chain orients towards the FAD cofactor.
  • Readout: The assay typically uses a coupled reaction (e.g., Amplex Red + HRP) where MAO-B activity generates

    
    , producing a fluorescent signal (Resorufin). IMC-3 suppresses this signal dose-dependently.
    
Thiol-Sensing (Counter-Screen)

As a Michael acceptor, IMC-3 reacts with nucleophilic thiols.

  • Reaction: Thiol (

    
    ) attacks the 
    
    
    
    -carbon of the enone.
  • Signal Change: The conjugation of the indole with the carbonyl is disrupted, leading to a hypsochromic shift (blue shift) or fluorescence quenching depending on the solvent environment. This property is exploited to detect compounds that might covalently modify enzymes non-specifically.

Mechanism Compound IMC-3 (Indolyl-Enone) MAOB MAO-B Enzyme (Active Site) Compound->MAOB Competitive Binding Thiol Biological Thiol (R-SH) Compound->Thiol Michael Addition Complex Enzyme-Inhibitor Complex (Reversible Binding) MAOB->Complex Adduct Michael Adduct (Thiol-Conjugate) Thiol->Adduct Signal1 Signal Suppression (Inhibition Control) Complex->Signal1 HTS Readout Signal2 Fluorescence Shift (Thiol Detection) Adduct->Signal2 Counter-Screen

Figure 1: Dual mechanism of action for IMC-3 in HTS workflows: Competitive inhibition of MAO-B and covalent thiol sensing.

Experimental Protocol

Materials & Reagents
  • Compound: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (Purity >98%).

  • Solvent: DMSO (Anhydrous).

  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine or Amplex Red Reagent Kit.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of IMC-3.

  • Dissolution: Dissolve in 100% DMSO to achieve a 10 mM Master Stock .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber vials (light-sensitive enone) and store at -20°C. Stable for 6 months.

HTS Plate Layout (384-Well Format)

Design the plate to include IMC-3 as the High Inhibition Control (HIC) .

Well TypeContentPurpose
HIC (Columns 1-2) Enzyme + Substrate + 10 µM IMC-3 Defines 100% Inhibition (Min Signal)
LIC (Columns 23-24) Enzyme + Substrate + DMSODefines 0% Inhibition (Max Signal)
Test (Columns 3-22) Enzyme + Substrate + Library CmpdScreening Samples
Assay Workflow (MAO-B Inhibition)
  • Dispense Enzyme: Add 10 µL of MAO-B (1.25 U/mL in buffer) to all wells.

  • Add Compounds:

    • Add 50 nL of Test Compounds to Columns 3-22.

    • Add 50 nL of 10 mM IMC-3 Stock to Columns 1-2 (Final Conc: 10 µM).

    • Add 50 nL of DMSO to Columns 23-24.

  • Incubation (Pre-Read): Incubate for 15 min at 37°C to allow inhibitor binding.

  • Start Reaction: Add 10 µL of Substrate Mix (200 µM Amplex Red + 1 U/mL HRP + 2 mM p-Tyramine).

  • Kinetic Read: Measure Fluorescence (Ex/Em: 530/590 nm) every 5 min for 30 min.

Workflow Step1 Step 1: Plate Prep Dispense MAO-B Enzyme Step2 Step 2: Compound Addition Add IMC-3 (Control) & Library Step1->Step2 Step3 Step 3: Pre-Incubation 15 min @ 37°C Step2->Step3 Step4 Step 4: Substrate Addition Amplex Red + HRP + Tyramine Step3->Step4 Step5 Step 5: Detection Fluorescence (Ex 530 / Em 590) Step4->Step5

Figure 2: Step-by-step HTS workflow for MAO-B inhibition screening using IMC-3 as a control.

Data Analysis & Validation

Z-Factor Calculation

To validate IMC-3 as a robust control, calculate the Z-factor for each plate:



  • 
     : Mean signal of IMC-3 wells (Background).
    
  • 
     : Mean signal of DMSO wells (Max Activity).
    
  • Acceptance Criteria:

    
     (Excellent assays typically achieve >0.7).
    
IC50 Determination

When using IMC-3 to benchmark potency:

  • Perform an 8-point serial dilution (1:3) starting from 100 µM down to 0.04 µM.

  • Fit data to the Four-Parameter Logistic (4PL) Equation :

    
    
    
  • Expected Potency: IMC-3 typically exhibits an IC50 in the range of 50 nM – 500 nM against hMAO-B, depending on the specific substrate concentration (

    
     competition).
    

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Z-Factor (<0.5) High variability in IMC-3 signalEnsure 100% DMSO dissolution; check pipette calibration for viscous DMSO.
Signal Drift Photobleaching of Amplex RedProtect plates from light; use black-walled plates.
High Background in HIC IMC-3 degradationPrepare fresh stock. Enones can degrade if exposed to light/nucleophiles.
Precipitation Low solubility in bufferLimit final DMSO concentration to <1% or add 0.01% Triton X-100.

References

  • Design and Synthesis of Indole-Based Chalcones. Journal of Medicinal Chemistry. (General reference for indole-chalcone MAO-B inhibitors).

  • Amplex® Red Monoamine Oxidase Assay Kit Protocol. Thermo Fisher Scientific. (Standard protocol for MAO assays).

  • High-Throughput Screening Assays for the Identification of Chemical Probes. NCBI Bookshelf. (Guidance on Z-factor and controls).

  • Fluorogenic Probes for Monoamine Oxidases. Chemical Communications. (Context on fluorogenic detection mechanisms).

(Note: Specific IC50 values may vary by lab conditions; validation with a known standard like Selegiline is recommended alongside IMC-3).

Application

Application Note: Evaluation of Anti-Proliferative Activity of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

This Application Note is designed as a comprehensive technical guide for researchers evaluating the anti-proliferative properties of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one . This compound represents a fundamental scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for researchers evaluating the anti-proliferative properties of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one .

This compound represents a fundamental scaffold in the class of Indolyl-enones (analogous to chalcones), widely recognized for their ability to target the colchicine-binding site of tubulin, leading to mitotic arrest and apoptosis.

Introduction & Mechanistic Rationale

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a synthetic derivative formed via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde and acetone. It serves as a critical pharmacophore model for microtubule destabilizing agents (MDAs) .

Mechanism of Action (MOA)

Unlike DNA-alkylating agents, indolyl-enones primarily act as antimitotic agents . The structural similarity to combretastatin A-4 and chalcones allows this molecule to bind to the colchicine-binding site on β-tubulin.

  • Tubulin Binding: The indole moiety mimics the A-ring of colchicine, while the enone linker provides the necessary geometry to occupy the hydrophobic pocket of β-tubulin.

  • Microtubule Destabilization: Binding prevents the polymerization of tubulin dimers into microtubules.

  • G2/M Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest leads to mitotic catastrophe and activation of the intrinsic apoptotic pathway (Caspase-3/9 activation).

Chemical Control & Preparation

Compound Properties
  • IUPAC Name: (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one[1]

  • Molecular Weight: ~199.25 g/mol [1]

  • Appearance: Yellow to orange crystalline solid (characteristic of conjugated enones).

  • Solubility: Poor in water; Soluble in DMSO, Ethanol, and Acetone.

Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for biological assays.

  • Weigh 1.99 mg of the compound.[1]

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds to ensure complete solubilization.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon, as it may bind the compound).

  • Storage: Aliquot into light-protected (amber) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Biological Assay Protocols

Cell Viability Screening (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) of the compound.

Reagents:

  • Target Cancer Cell Lines (e.g., MCF-7, HeLa, A549).[2][3][4][5]

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

Protocol:

  • Seeding: Plate cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of the stock solution in culture media.

    • Recommended Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • Control: 0.1% DMSO (Vehicle Control).

  • Incubation: Treat cells for 48 to 72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Purpose: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.

Protocol:

  • Treatment: Treat cells (e.g., HeLa) with the compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

    • Expected Result: A significant increase in the G2/M peak compared to the G0/G1 peak in treated samples.

Mechanistic Visualization

The following diagram illustrates the signaling cascade triggered by 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

IndoleEnoneMechanism Compound 4-(1-methyl-1H-indol-3-yl) but-3-en-2-one Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure triggers G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Phosphorylation (Inactivation) Bax Bax (Pro-apoptotic) G2M->Bax Up-regulation Caspase Caspase-3/9 Activation Bcl2->Caspase Releases inhibition Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanistic pathway of Indolyl-enone induced apoptosis via tubulin destabilization.

Expected Results & Troubleshooting

AssayExpected OutcomeTroubleshooting
MTT Assay Dose-dependent reduction in viability. IC50 typically 1–20 µM for this scaffold [1].If IC50 > 50 µM, verify compound solubility. Precipitation in media can cause false negatives.
Microscopy Cells round up and detach (characteristic of mitotic arrest) within 24h.Differentiate from necrosis (rapid lysis). Mitotic cells should appear bright and spherical.
Flow Cytometry Accumulation of cells in G2/M phase (4N DNA content).If G1 arrest is observed instead, consider off-target kinase inhibition (e.g., CDK inhibition) [3].

References

  • Cong, H. et al. (2025). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. National Institutes of Health (PMC).

  • Mirzaei, S. et al. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online. [2]

  • Yan, J. et al. (2019). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. MDPI Molecules.

  • Kode, N. et al. (2023). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.

  • Ouellette, V. et al. (2023). Synthesis and antiproliferative activity of indole-enone derivatives. Université Laval.

Sources

Method

Application Note: Protocol for Radiolabeling 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one with Carbon-11

C]4-(1-methyl-1H-indol-3-yl)but-3-en-2-one via N-Methylation Abstract & Rationale This application note details the protocol for the radiosynthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (hereafter referred to as Ta...

Author: BenchChem Technical Support Team. Date: March 2026


C]4-(1-methyl-1H-indol-3-yl)but-3-en-2-one via N-Methylation

Abstract & Rationale

This application note details the protocol for the radiosynthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (hereafter referred to as Target Compound 1 ) labeled with Carbon-11 (


C).

Target Compound 1 represents a structural class of indole-chalcone hybrid scaffolds often investigated for tubulin polymerization inhibition and amyloid-beta binding properties. The presence of the N-methyl group on the indole ring makes this molecule an ideal candidate for isotopically identical radiolabeling using [


C]methyl iodide ([

C]CH

I) or [

C]methyl triflate ([

C]CH

OTf).

Unlike Fluorine-18 labeling, which often requires structural modification (e.g., fluoroalkyl substitution),


C-labeling preserves the exact pharmacophore of the parent molecule, ensuring that in vivo biodistribution data perfectly reflects the behavior of the non-radioactive drug candidate.
Key Reaction Parameters
ParameterSpecification
Radionuclide Carbon-11 (

min)
Labeling Position Indole Nitrogen (

-1)
Precursor 4-(1H-indol-3-yl)but-3-en-2-one (Des-methyl precursor)
Labeling Agent [

C]CH

I or [

C]CH

OTf
Base KOH (solid/DMSO) or TBAF (THF)
Typical Yield 25–40% (decay corrected)

Chemical Strategy & Mechanism[2][5][6]

The radiosynthesis relies on a nucleophilic substitution (


) reaction. The indole nitrogen is weakly acidic (

in DMSO). To facilitate methylation, it must be deprotonated by a base to form the indolyl anion, which then attacks the electrophilic carbon of the [

C]methylating agent.

Critical Consideration: The substrate contains an


-unsaturated ketone (enone) side chain. This moiety is a Michael acceptor.
  • Risk: Use of excessively strong bases or high temperatures could lead to polymerization or nucleophilic attack at the

    
    -carbon of the enone.
    
  • Control: We utilize Powdered KOH in DMSO at moderate temperatures (

    
    C). This system is robust for indole 
    
    
    
    -methylation while minimizing side reactions associated with the enone. Alternatively, Tetrabutylammonium fluoride (TBAF) offers a milder, room-temperature alternative for sensitive substrates.
Reaction Scheme

ReactionMechanism Precursor Des-methyl Precursor (Indole-NH) Intermediate Indolyl Anion (Nucleophile) Precursor->Intermediate - H+ Base Base (KOH or TBAF) Deprotonation Base->Intermediate Product [11C]Target Compound 1 (N-11CH3) Intermediate->Product SN2 Attack C11_Agent [11C]CH3-I (Electrophile) C11_Agent->Product

Figure 1: Mechanistic pathway for the N-[


C]methylation of the indole precursor.

Materials & Equipment

Reagents
  • Precursor: 4-(1H-indol-3-yl)but-3-en-2-one (>98% purity).

  • Reference Standard: Non-radioactive 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Base: Potassium Hydroxide (KOH), powdered, anhydrous.

  • HPLC Solvents: Acetonitrile (HPLC grade), Water (18 M

    
    ), Ammonium Formate (buffer).
    
Equipment
  • Cyclotron: Proton source (typically 16-18 MeV).

  • Synthesis Module: Automated loop-based module (e.g., GE TRACERlab FX C Pro or equivalent).

  • HPLC System: Semi-preparative pump with UV (254 nm) and Gamma detection.

Detailed Radiosynthesis Protocol

Step 1: Production of [ C]Methyl Iodide
  • Irradiation: Bombard a N

    
     (+0.5% O
    
    
    
    ) gas target with protons via the
    
    
    N(p,
    
    
    )
    
    
    C reaction to produce [
    
    
    C]CO
    
    
    .
  • Reduction: Transfer [

    
    C]CO
    
    
    
    to the synthesis module. Reduce to [
    
    
    C]CH
    
    
    using a Nickel/Hydrogen catalyst at 400
    
    
    C.
  • Iodination: React [

    
    C]CH
    
    
    
    with Iodine vapor at 720
    
    
    C to form [
    
    
    C]CH
    
    
    I.
  • Trapping: Recirculate the [

    
    C]CH
    
    
    
    I to trap it on a Porapak Q column (or equivalent) to remove unreacted iodine and HI.
Step 2: Labeling Reaction
  • Precursor Preparation: In the reaction vessel, dissolve 1.0 – 1.5 mg of Precursor (4-(1H-indol-3-yl)but-3-en-2-one) in 300

    
    L of anhydrous DMSO .
    
  • Base Addition: Add 3–5 mg of powdered KOH . Vortex or stir to ensure partial dissolution/suspension. Note: The solution may turn yellow/orange due to anion formation.

  • Trapping: Release [

    
    C]CH
    
    
    
    I from the trap using heating and a stream of Helium gas. Bubble the activity into the reaction vessel containing the precursor/base mixture.
  • Incubation: Seal the vessel and heat to 80

    
    C for 3 minutes .
    
    • Why 80

      
      C? This temperature is sufficient to drive the methylation of the indole nitrogen without degrading the heat-sensitive enone double bond.
      
Step 3: Purification & Formulation[7]
  • Quench: Add 1.5 mL of HPLC mobile phase to the reaction vessel to quench the reaction and dilute the DMSO.

  • Injection: Transfer the mixture to the semi-preparative HPLC loop.

  • HPLC Conditions:

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5

      
      m.
      
    • Mobile Phase: 55% Acetonitrile / 45% 0.1M Ammonium Formate (isocratic).

    • Flow Rate: 4–5 mL/min.

    • Wavelength: 254 nm (Indole absorption).

  • Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (typically 8–12 mins).

  • Formulation: Dilute the collected fraction with 50 mL water. Pass through a C18 Sep-Pak Light cartridge. Wash with 10 mL water. Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%). Filter through a 0.22

    
    m sterile filter.[1]
    

Workflow Diagram

Workflow Cyclotron Cyclotron 14N(p,a)11C GasProcess Gas Processing [11C]CO2 -> [11C]CH4 -> [11C]MeI Cyclotron->GasProcess 11C-CO2 Reactor Reactor Vessel Precursor + KOH/DMSO 80°C, 3 min GasProcess->Reactor 11C-MeI Distillation HPLC Semi-Prep HPLC Purification (C18) Reactor->HPLC Crude Mixture SPE Solid Phase Extraction (Sep-Pak C18) HPLC->SPE Product Fraction FinalVial Final Product Sterile Vial (10% EtOH/Saline) SPE->FinalVial Formulation

Figure 2: Automated radiosynthesis workflow from cyclotron target to final sterile vial.

Quality Control (QC)

The final product must meet the following release criteria before use:

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particles
Radionuclidic Identity Half-life measurement20.4

2.0 min
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurities; Precursor < 5

g/dose
Molar Activity Analytical HPLC> 37 GBq/

mol (> 1000 mCi/

mol)
pH pH Strip/Meter4.5 – 8.5
Residual Solvents GCDMSO < 5000 ppm; Acetonitrile < 410 ppm

Troubleshooting & Optimization

  • Low Yield:

    • Check Water: The reaction is strictly anhydrous. Ensure DMSO is dry (store over molecular sieves).

    • Base Strength: If KOH is insufficient, switch to NaH (Sodium Hydride) . Note: NaH requires careful handling in automated modules to prevent line clogging with solids.

    • Alternative Base:TBAF (1M in THF) is highly effective for indole methylation and often provides higher yields at lower temperatures (Room Temp to 40

      
      C), reducing degradation risk.
      
  • Precursor Instability:

    • If the enone degrades (appearing as multiple UV peaks), lower the reaction temperature to 60

      
      C and extend time to 5 minutes.
      
    • Purify the precursor immediately before use to remove any oxidized impurities.

  • O-Alkylation vs N-Alkylation:

    • While the indole nitrogen is the primary nucleophile, the enone oxygen is a potential (though unlikely) site for O-alkylation. The HPLC method must separate the N-methyl product from any potential O-methyl isomers. The N-methyl product typically elutes later than the O-methyl isomer on reverse-phase C18.

References

  • Gomez, L. et al. (2008). Novel C-11 labeled indole derivatives for PET imaging.[2] Journal of Labelled Compounds and Radiopharmaceuticals.

  • Musachio, J. L. et al. (2005). Radiosynthesis of [11C]Indole derivatives via N-methylation. Nuclear Medicine and Biology.

  • Wang, M. et al. (2012).[3] Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry.[3]

  • PubChem Compound Summary. (2023). 4-(1H-indol-3-yl)but-3-en-2-one (CID 736405).[4] National Center for Biotechnology Information.

Sources

Application

"in vivo imaging applications of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one derivatives"

This guide details the application of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and its indole-chalcone derivatives as advanced probes for in vivo imaging, specifically targeting -amyloid (A ) aggregates in Alzheimer's Di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and its indole-chalcone derivatives as advanced probes for in vivo imaging, specifically targeting


-amyloid (A

) aggregates in Alzheimer's Disease (AD) research.
Introduction & Core Pharmacophore

The molecule 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents the core scaffold of the Indole-Chalcone class of imaging agents. These derivatives are privileged structures in neuroimaging due to their high affinity for the hydrophobic clefts of A


 fibrils and their ability to penetrate the Blood-Brain Barrier (BBB).
  • Core Structure: The scaffold consists of an electron-rich indole ring (donor) connected to an electron-deficient enone system (acceptor) via a conjugated alkene.

  • Mechanism of Action: These probes operate via an Intramolecular Charge Transfer (ICT) mechanism. In aqueous environments, fluorescence is quenched due to non-radiative decay (molecular rotation). Upon binding to the hydrophobic pockets of A

    
     aggregates, rotation is restricted, and the local dielectric constant decreases, triggering a robust "Turn-On" fluorescence response.
    
  • Key Derivatives:

    • Optical Probes: Extended conjugation (e.g., adding a dimethylaminophenyl group) shifts emission to the Near-Infrared (NIR) window (600–800 nm) for deep tissue imaging.

    • PET/SPECT Tracers: Radioiodinated (

      
      I, 
      
      
      
      I) or
      
      
      F-PEGylated derivatives allow for translational nuclear imaging.
Chemical Synthesis & Preparation

The synthesis of the core scaffold and its derivatives relies on a robust Claisen-Schmidt aldol condensation.

Protocol A: General Synthesis of Indole-Chalcone Scaffold

Objective: Synthesize the core 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one or its aryl-derivatives.[1]

Reagents:

  • 1-Methylindole-3-carboxaldehyde (Starting material)

  • Acetone (for methyl ketone) or Substituted Acetophenone (for full chalcones)

  • Base: NaOH or KOH (40% aq.)

  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-methylindole-3-carboxaldehyde (1.0 eq) and the ketone component (1.0 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add aqueous NaOH (40%, 2.0 eq) dropwise while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The solution will typically darken (yellow/orange) as the conjugated system forms.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or purify via silica gel column chromatography to obtain the bright yellow/orange solid.

Graphviz Diagram: Synthetic Pathway

Synthesis Start1 1-Methylindole-3-CHO Reaction Aldol Condensation (NaOH/EtOH, RT, 12h) Start1->Reaction Start2 Ketone (Acetone/Acetophenone) Start2->Reaction Product Indole-Chalcone Derivative (Fluorescent Probe) Reaction->Product Dehydration Purification Recrystallization / Column Product->Purification

Caption: Synthetic route for generating the indole-butenone core via Claisen-Schmidt condensation.

In Vitro Characterization

Before in vivo application, the probe must be validated for A


 specificity and optical performance.
Protocol B: Fluorescence Turn-On Assay

Objective: Quantify the fluorescence enhancement upon binding to A


 aggregates.
  • Preparation of A

    
     Aggregates: 
    
    • Dissolve A

      
       peptide in HFIP, evaporate, and resuspend in DMSO.
      
    • Dilute to 100

      
      M in PBS (pH 7.4) and incubate at 37°C for 3–5 days to form fibrils.
      
  • Measurement:

    • Prepare a 10

      
      M solution of the Indole-Chalcone probe in PBS.
      
    • Add increasing concentrations of A

      
       aggregates (0–500 nM).
      
    • Record emission spectra (Excitation: ~400–450 nm depending on derivative; Emission: ~500–650 nm).

    • Success Criteria: A >10-fold increase in fluorescence intensity and a hypsochromic (blue) shift in emission maximum indicate specific binding to hydrophobic pockets.

Data Summary: Typical Optical Properties

Property Value (Typical) Notes

| Excitation Max (


)  | 390 – 460 nm | Depends on conjugation length |
| Emission Max (

)
| 520 – 650 nm | Red-shifted in hydrophobic (fibril) environment | | Stokes Shift | >100 nm | Reduces self-quenching | | Binding Affinity (

)
| 20 – 150 nM | Competitive with Thioflavin-T (ThT) | | LogP (Lipophilicity) | 2.0 – 3.5 | Optimal for BBB penetration |
In Vivo Imaging Protocol (Mouse Model)

This protocol describes the use of NIR-fluorescent indole-chalcone derivatives for imaging amyloid plaques in transgenic AD mice (e.g., APP/PS1 or 5xFAD models).

Experimental Setup
  • Animal Model: Transgenic AD mice (9–12 months old) vs. Wild-type (WT) controls.

  • Probe: A representative NIR-derivative (e.g., dimethylamino-substituted indole-chalcone) dissolved in 10% DMSO / 10% Tween-80 / 80% Saline.

  • Imaging System: IVIS Spectrum or similar small animal fluorescence imager.

Step-by-Step Workflow
  • Animal Preparation:

    • Anesthetize mice using isoflurane (2% induction, 1.5% maintenance).

    • Shave the head region to minimize light scattering from fur.

  • Injection:

    • Inject the probe intravenously (IV) via the tail vein.

    • Dosage: 1.0 – 2.0 mg/kg body weight.

  • Kinetic Imaging:

    • Place mice in the imaging chamber (heated to 37°C).

    • Acquire images at pre-injection, 2 min, 10 min, 30 min, and 60 min post-injection.

    • Settings: Excitation ~640 nm, Emission ~700 nm (adjust based on specific derivative).

  • Data Analysis:

    • Draw Regions of Interest (ROIs) over the brain area.

    • Calculate the Specific Uptake Ratio (SUR):

      
      .
      
    • Washout Analysis: A good probe shows high initial uptake (2–10 min) followed by rapid washout in WT mice, but retention in AD mice due to plaque binding.

Graphviz Diagram: In Vivo Imaging Workflow

InVivoWorkflow Prep Probe Preparation (10% DMSO/Saline) Inject IV Injection (Tail Vein, 2 mg/kg) Prep->Inject BBB BBB Penetration (Lipophilic Transport) Inject->BBB Binding Target Binding (Aβ Plaques in Cortex) BBB->Binding AD Mice Imaging IVIS Imaging (Ex: 640nm / Em: 700nm) BBB->Imaging WT Mice (Washout) Binding->Imaging Signal Retention Analysis Data Analysis (Retention Ratio AD vs WT) Imaging->Analysis

Caption: Workflow for in vivo NIR fluorescence imaging of amyloid plaques.

Histological Validation (Ex Vivo)

To confirm that the in vivo signal corresponds to amyloid plaques, ex vivo staining is required.

  • Brain Extraction: Immediately after the final imaging timepoint, perfuse mice with saline and extract brains.

  • Sectioning: Flash freeze or fix in 4% paraformaldehyde (PFA) and cut 20

    
    m sections.
    
  • Staining:

    • Incubate sections with the Indole-Chalcone probe (100 nM) for 30 min.

    • Counterstain with an antibody (e.g., 6E10 or 4G8) or a standard dye (Thioflavin-S) to verify co-localization.

  • Microscopy: Image using a confocal microscope. The probe should show distinct punctate staining in the cortex and hippocampus of AD mice, co-localizing with the antibody/ThS signal.

References
  • Cui, M., et al. (2011).

    
    -amyloid imaging probe. Bioorganic & Medicinal Chemistry Letters, 21(3), 980-982. Link
    
  • Ono, M., et al. (2007). Novel chalcones as probes for in vivo imaging of

    
    -amyloid plaques in Alzheimer's brains.[2] Bioorganic & Medicinal Chemistry, 15(19), 6388-6396. Link
    
  • Vazquez, G. N., et al. (2023).[3] Radiolabeled Chalcone Derivatives as Potential Radiotracers for

    
    -Amyloid Plaques Imaging.[2] Molecules, 28(7), 3163. Link
    
  • Ono, M., et al. (2009). Fluoro-pegylated Chalcones as Positron Emission Tomography Probes for in Vivo Imaging of

    
    -Amyloid Plaques in Alzheimer's Disease.[2] Journal of Medicinal Chemistry, 52(20), 6394–6397. Link
    
  • Rajasekhar, K., et al. (2016).[4] Rationally Designed Fluorescent Probes for Amyloid-

    
     Aggregates. Scientific Reports, 6, 23668. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

"solubility issues of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in biological buffers"

Technical Support Center: Solubility Optimization Subject: Troubleshooting 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in Biological Assays Ticket ID: IND-SOL-001 Assigned Specialist: Dr. Aris, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Subject: Troubleshooting 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in Biological Assays Ticket ID: IND-SOL-001 Assigned Specialist: Dr. Aris, Senior Application Scientist

Executive Summary & Triage

The Core Issue: You are likely experiencing "compound crash-out" (precipitation) upon diluting your DMSO stock of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one into aqueous buffers (PBS, HEPES) or cell culture media.

Why this happens: This compound is an indole-chalcone analog . Structurally, it possesses a lipophilic indole core methylated at the N1 position, conjugated with a hydrophobic enone tail.

  • Estimated LogP: ~2.7–3.2 (High Lipophilicity).

  • Aqueous Solubility: Predicted < 10 µM in pure PBS.

  • Mechanism: When the solvating power of DMSO is lost upon rapid dilution, the planar aromatic rings stack via

    
     interactions, forming micro-crystals or amorphous aggregates that are often invisible to the naked eye but devastating to assay reproducibility.
    

Immediate Action Required: Do NOT vortex a precipitated suspension hoping it will redissolve; it rarely will. You must modify your dilution protocol using the "Intermediate Step-Down" method described below.

Diagnostic: Is Your Assay Compromised?

Before proceeding, confirm if solubility is the root cause of your data variability.

ObservationDiagnosis
Turbidity/Cloudiness Critical Failure. Macroscopic precipitation. The concentration is far above the solubility limit.
Loss of Potency Likely Precipitation. The compound is stuck to the plastic walls (non-specific binding) or aggregated, reducing the effective free concentration.
High Well-to-Well Variability Micro-Precipitation. Heterogeneous distribution of micro-aggregates causes "hot spots" of toxicity or inactivity.
Yellowing of Media Normal. Chalcone motifs are chromophores. However, if the yellow color settles to the bottom, it is precipitating.

Standard Operating Procedures (SOPs)

SOP-A: The "Intermediate Step-Down" Dilution Protocol

Use this for cellular assays to prevent "solvent shock."

The Principle: Direct addition of 100% DMSO stock to media creates a local high-concentration "plume" where the compound precipitates instantly before mixing. We mitigate this by lowering the solvent strength gradually.

Workflow Diagram:

DilutionProtocol cluster_tips Critical Technique Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Final Conc) (10% DMSO / 90% Media) Stock->Inter 1. Dilute 1:10 (Slow addition + Vortex) Final Final Assay Well (1x Final Conc) (1% DMSO) Inter->Final 2. Dilute 1:10 into Assay Plate Tip1 Pre-warm media to 37°C to increase solubility limit

Caption: Step-down dilution strategy to prevent local precipitation shock.

Step-by-Step:

  • Prepare Stock: Dissolve neat powder in anhydrous DMSO to 10 mM . Store at -20°C.

  • Intermediate Dilution (10x):

    • Prepare a tube with 900 µL of culture media (containing 10% FBS—albumin helps solubilize).

    • Slowly add 100 µL of the 10 mM Stock while continuously vortexing the media.

    • Result: 1 mM compound in 10% DMSO.

  • Final Dilution (1x):

    • Add 10 µL of the Intermediate Solution to 90 µL of media in your assay well.

    • Result: 100 µM compound in 1% DMSO.

    • Note: If 1% DMSO is toxic to your specific cell line, adjust the ratios to target 0.5% or 0.1% final DMSO.

SOP-B: Formulation with Cyclodextrins (Advanced)

Use this if the compound precipitates even with SOP-A.

Hydrophobic indoles fit well into the cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. This encapsulates the lipophilic tail, keeping it in solution without changing its pharmacological activity.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS or water. Filter sterilize (0.22 µm).
    
  • Use this CD solution as the diluent for your "Intermediate Step" instead of plain media.

  • The cyclodextrin acts as a molecular "shuttle," preventing the indole from aggregating.

Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

Troubleshooting Start Start: Compound Precipitates? CheckConc Is Final Conc > 50 µM? Start->CheckConc ReduceConc Action: Reduce Conc. Indole chalcones often insoluble >50µM CheckConc->ReduceConc Yes CheckDMSO Is DMSO Stock Old/Wet? CheckConc->CheckDMSO No FreshDMSO Action: Re-make Stock in Anhydrous DMSO CheckDMSO->FreshDMSO Yes (Hygroscopic) CheckMedia Does Media contain Serum? CheckDMSO->CheckMedia No AddBSA Action: Add 5-10% FBS or 0.1% BSA carrier CheckMedia->AddBSA No UseCD Action: Use HP-beta-Cyclodextrin complexation CheckMedia->UseCD Yes (Still precipitating)

Caption: Logic flow for diagnosing and resolving solubility failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? Dr. Aris: Generally, no. While indole derivatives are soluble in ethanol, ethanol is much more volatile and toxic to cells at lower concentrations than DMSO. It also evaporates rapidly in plate assays, causing "edge effects" and crystallization. Stick to high-grade DMSO.

Q2: My compound is sticking to the plastic tips. What do I do? Dr. Aris: This is "non-specific binding" common with lipophilic indoles.

  • Solution: Use Low-Retention pipette tips and Glass-coated or Polypropylene plates for intermediate dilutions. Avoid Polystyrene for the intermediate steps.

Q3: What is the maximum solubility I can expect? Dr. Aris: While specific experimental data for the 1-methyl derivative is sparse, analogous indole-enones typically hit a solubility ceiling (kinetic solubility) of 10–50 µM in PBS. In the presence of serum (FBS), this may extend to 100 µM due to albumin binding.

Q4: The solution turns yellow. Is it degrading? Dr. Aris: Not necessarily. The "but-3-en-2-one" moiety is a conjugated system (a chalcone).[1] These are naturally yellow. However, if the yellow color disappears over 24 hours, the enone double bond may be reacting with thiols (like Glutathione) in the media. This is a chemical stability issue, not solubility.

References

  • PubChem. (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Compound Summary. National Library of Medicine. [Link]

  • Assay Guidance Manual. DMSO Tolerance and Solubility in Cell-Based Assays. NCBI Bookshelf. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Lipophilicity). [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics. (Reference for Cyclodextrin usage). [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. This guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is designed to explain the "why" behind experimental choices, ensuring both technical accuracy and practical, field-tested insights.

I. Understanding the Molecule: Key Structural Features and Potential Instabilities

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is a compound featuring an indole nucleus linked to an α,β-unsaturated ketone (enone) moiety. This specific combination of functional groups dictates its chemical reactivity and potential degradation pathways.

  • Indole Ring: The indole nucleus is an aromatic heterocyclic system that is generally stable but can be susceptible to oxidation, particularly at the C2-C3 double bond.[1] The electron-rich nature of the indole ring makes it a target for electrophilic attack and photo-oxidation.

  • Enone System: The α,β-unsaturated ketone is a reactive functional group. The carbon-carbon double bond is activated towards nucleophilic attack (Michael addition) due to the electron-withdrawing nature of the adjacent carbonyl group. This system is also susceptible to hydrolysis and photodegradation.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is turning yellow/pink. What is causing this color change?

A1: A color change in your solution, such as the emergence of a yellow, pink, or even reddish hue, is a common indicator of the degradation of indole-containing compounds.[2] This is frequently caused by oxidation, which can lead to the formation of colored oligomers or specific degradation products.[2] The indole ring system is susceptible to photo-oxidation, and the presence of the enone moiety can further contribute to reactivity.

Troubleshooting:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to minimize exposure to light.

  • Use Fresh Solvents: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidative degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.

Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What are the likely degradation pathways?

A2: In aqueous solutions, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is susceptible to several degradation pathways, primarily hydrolysis and potentially oxidation. The rate of degradation will be influenced by the pH, temperature, and presence of light.

Likely Degradation Pathways:

  • Hydrolysis of the Enone: The α,β-unsaturated ketone can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the but-3-en-2-one side chain.

  • Oxidation of the Indole Ring: The indole nucleus is prone to oxidation, which can lead to the formation of various oxidized products. The C2-C3 double bond of the indole ring is a known site of oxidative cleavage upon UV radiation exposure.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can accelerate the degradation of both the indole ring and the enone system.[1][3] Indole derivatives are known to be photolabile and should be protected from light.[3]

Q3: How can I perform a forced degradation study to identify potential degradation products?

A3: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[4][5][6][7] These studies involve subjecting the compound to more severe conditions than those it would typically encounter during storage or use.[5][6]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Common conditions include:[7]

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or simulated solar radiation.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. For other samples, dilution with the mobile phase may be sufficient.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Q4 for method development).

Q4: What is a good starting point for an HPLC method to monitor the degradation of this compound?

A4: A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the degradation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Recommended HPLC Parameters:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical starting point could be 95% A to 40% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C[3]
Injection Volume 10 µL
Detection Wavelength Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 280 nm for the indole ring). Using a Diode Array Detector (DAD) is highly recommended to monitor for the appearance of new peaks with different UV spectra.

Causality behind choices:

  • C18 Column: Provides good retention for moderately polar compounds like the target molecule.

  • Acidified Mobile Phase: Formic acid helps to protonate silanol groups on the column, improving peak shape. It is also compatible with mass spectrometry if you plan to identify degradation products.

  • Gradient Elution: Necessary to separate the parent compound from potentially more polar or less polar degradation products that may form.

Q5: I am seeing new peaks in my chromatogram after stressing my sample. How can I identify these degradation products?

A5: Identifying unknown degradation products requires a combination of chromatographic and spectroscopic techniques.

Workflow for Degradation Product Identification:

G A Stressed Sample Analysis by LC-UV B Determine Retention Times and UV Spectra of New Peaks A->B C LC-MS Analysis B->C D Obtain Mass-to-Charge Ratio (m/z) of Degradation Products C->D E Propose Elemental Compositions D->E F LC-MS/MS Analysis D->F G Obtain Fragmentation Patterns F->G H Propose Structures of Degradation Products G->H I Isolate Degradation Products (Preparative HPLC) H->I If necessary for confirmation J NMR Spectroscopy (1H, 13C, etc.) I->J K Confirm Structures J->K

Caption: Workflow for the identification of degradation products.

Explanation of Steps:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool for this purpose. It will provide the mass-to-charge ratio (m/z) of the degradation products, allowing you to determine their molecular weights.

  • LC-MS/MS: Tandem mass spectrometry provides fragmentation patterns of the degradation products. This information is crucial for elucidating their structures by piecing together the fragments.

  • Preparative HPLC and NMR: If the degradation products are formed in sufficient quantities, they can be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.

III. Potential Degradation Pathways and Products

Based on the structure of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, several degradation pathways can be hypothesized.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction Parent 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Hydrolysis_Product1 1-methyl-1H-indole-3-carbaldehyde Parent->Hydrolysis_Product1 Acid/Base Hydrolysis_Product2 Acetone Parent->Hydrolysis_Product2 Acid/Base Oxidation_Product1 N-oxide derivative Parent->Oxidation_Product1 Oxidizing agent (e.g., H2O2) Oxidation_Product2 Hydroxylated indole ring Parent->Oxidation_Product2 Oxidizing agent / Light Oxidation_Product3 Cleavage of C2-C3 bond Parent->Oxidation_Product3 Photo-oxidation Reduction_Product1 4-(1-methyl-1H-indol-3-yl)butan-2-one Parent->Reduction_Product1 Reducing agent / Metabolism Reduction_Product2 4-(1-methyl-1H-indol-3-yl)but-3-en-2-ol Parent->Reduction_Product2 Reducing agent / Metabolism

Caption: Potential degradation pathways of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Summary of Potential Degradation Products:

Degradation PathwayPotential ProductsComments
Hydrolysis 1-methyl-1H-indole-3-carbaldehyde, AcetoneLikely under strong acidic or basic conditions.
Oxidation N-oxide, Hydroxylated indole derivatives, Products of C2-C3 bond cleavageCan be induced by chemical oxidants, light, and air.
Reduction 4-(1-methyl-1H-indol-3-yl)butan-2-one, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-olPossible in the presence of reducing agents or during in-vitro metabolic studies.

IV. References

  • The photochemistry of indole and some derivatives. (2022). ePrints Soton. Available at: [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (n.d.). PMC. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). PMC. Available at: [Link]

  • Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. (2017). The Journal of Chemical Physics. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Available at: [Link]

  • Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. (2009). PubMed. Available at: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H - indol-2'-yl)-[1][8]naphthyridine. (2019). RSC Publishing. Available at: [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]

  • Product Class 9: Enones. (n.d.). Thieme Connect. Available at: [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Indole degradation and its metabolite analysis using HPLC. A Standards... (n.d.). ResearchGate. Available at: [Link]

  • Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]

  • (PDF) Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. (2025). ResearchGate. Available at: [Link]

  • Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. (2019). CORE. Available at: [Link]

  • Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. (n.d.). PMC. Available at: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Welcome to the technical support center for the crystallization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: My compound, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, fails to crystallize and remains an oil.

"Oiling out," the separation of a compound as a liquid instead of a solid, is a frequent challenge in crystallization.[1] This phenomenon often occurs when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the boiling point of the chosen solvent.[1]

Causality and Resolution:

  • High Supersaturation: Rapidly cooling a highly concentrated solution can lead to the formation of an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Employ a slower cooling rate. Allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.[1] This controlled cooling provides the necessary time for proper nucleation and crystal growth.

  • Solvent Choice: The selection of an appropriate solvent system is critical. A good crystallization solvent should dissolve the compound when hot but have limited solubility at lower temperatures.

    • Solution: Experiment with mixed solvent systems. A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (in which it is less soluble) until the solution becomes turbid.[1][2] Gentle heating to redissolve the turbidity followed by slow cooling can induce crystallization.[1] For chalcone-like structures, an ethanol-water mixture is often a successful choice.[1]

  • Inducing Nucleation: Sometimes, a supersaturated solution may be stable and require an external stimulus to initiate crystal formation.

    • Solution 1: Scratching: Gently scratching the inner surface of the flask with a glass rod below the solvent level can create microscopic imperfections that serve as nucleation sites for crystal growth.[1]

    • Solution 2: Seeding: Introducing a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution provides a template for further crystal growth.[3] This is a powerful technique to control crystallization and can often overcome the issue of oiling out.[3]

Issue 2: The crystals of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one are very small, needle-like, or form a fine powder.

The morphology of crystals is influenced by factors such as the rate of crystallization and the solvent system used. Rapid crystallization often leads to the formation of small or needle-like crystals, which can be difficult to handle and may have lower purity.

Causality and Resolution:

  • Rapid Cooling: As with oiling out, fast cooling rates can lead to the rapid formation of many small nuclei, resulting in a large number of small crystals.

    • Solution: Decrease the rate of cooling. A slower cooling process allows for fewer nucleation events and promotes the growth of larger, more well-defined crystals.

  • Solvent System: The polarity and viscosity of the solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, changing the solvent system can dramatically alter the crystal morphology. For instance, if you are using a highly polar solvent, try a less polar one, or a mixture of the two.

  • Agitation: The degree of agitation during crystallization can also affect crystal size.

    • Solution: Minimize agitation during the cooling and crystal growth phase. While stirring is necessary to dissolve the compound initially, allowing the solution to remain undisturbed during cooling can promote the growth of larger crystals.

Issue 3: The resulting crystals are impure, as indicated by a low melting point or discoloration.

The presence of impurities can significantly impact the crystallization process and the quality of the final product.[4][5] Impurities can be incorporated into the crystal lattice, inhibit crystal growth, or alter the polymorphic form of the crystals.[4]

Causality and Resolution:

  • Incomplete Reaction or Side Products: The crude product may contain unreacted starting materials or byproducts from the synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

    • Solution: Purify the crude product before crystallization. Column chromatography is a highly effective method for removing impurities.[6] A common eluent system for chalcones and similar compounds is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the compound.[6]

  • Inappropriate Recrystallization Technique: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired compound.

    • Solution 1: Multiple Recrystallizations: Performing a second or even third recrystallization can significantly improve the purity of the final product.

    • Solution 2: Hot Filtration: If there are insoluble impurities present in the hot solution, a hot filtration step should be performed before allowing the solution to cool. To prevent premature crystallization on the filter paper, use a pre-heated funnel and filter the solution quickly.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to crystallize 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one?

A good starting point for the crystallization of chalcone-like molecules is often a mixed solvent system. Ethanol and water are a commonly used and effective pair.[1] You can also explore other alcohol/water combinations or systems like acetone/hexane. The key is to find a "good" solvent that dissolves your compound well at higher temperatures and a miscible "poor" solvent (anti-solvent) that causes it to precipitate upon cooling.[2][7]

Q2: How can I improve the yield of my crystallization?

Low yield is a common problem, often stemming from using an excessive amount of solvent.[1]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure that the solution is saturated upon cooling, maximizing the amount of product that crystallizes out. If you have used too much solvent, you can carefully evaporate some of it to increase the concentration.[1]

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and induce maximum precipitation.

  • Efficient Crystal Collection: Use vacuum filtration with a Büchner funnel to collect the crystals and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

Q3: What is "seeding" and how do I perform it?

Seeding is a technique where a small, pre-existing crystal of the pure compound is added to a supersaturated solution to initiate crystallization.[3] This provides a template for crystal growth and can be crucial for obtaining crystals, especially when spontaneous nucleation is difficult.[3][8]

Step-by-Step Seeding Protocol:

  • Prepare a Supersaturated Solution: Dissolve your 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in a minimal amount of hot solvent and allow it to cool slightly below the saturation point.

  • Introduce the Seed Crystal: Add a single, small, well-formed crystal of the pure compound to the solution.

  • Allow for Slow Growth: Cover the flask and allow it to cool slowly and undisturbed. The seed crystal will act as a nucleation point, and more crystals will grow from it.

Q4: What is anti-solvent crystallization and when should I use it?

Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound in a "good" solvent.[2][7] This reduces the solubility of the compound in the mixed solvent system, leading to its crystallization.[2] This method is particularly useful for compounds that are highly soluble in most common solvents at room temperature or for those that tend to oil out with traditional cooling crystallization.

Step-by-Step Anti-Solvent Crystallization Protocol:

  • Dissolve the Compound: Dissolve your 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in a minimal amount of a "good" solvent (e.g., ethanol, acetone).

  • Add the Anti-Solvent: Slowly add a "poor" solvent (e.g., water, hexane) dropwise while stirring until you observe persistent turbidity (cloudiness).

  • Redissolve and Cool: Gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly and undisturbed to promote crystal growth.

Visualizations

Crystallization Troubleshooting Workflow

Crystallization Troubleshooting Workflow Troubleshooting Crystallization of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one start Start Crystallization oiling_out Problem: Oiling Out Compound separates as a liquid instead of solid crystals. start->oiling_out No Crystals Form small_crystals Problem: Small/Needle-like Crystals Crystals are too fine or have poor morphology. start->small_crystals Poor Crystal Quality impure_crystals Problem: Impure Crystals Discolored or low melting point. start->impure_crystals Low Purity success Successful Crystallization start->success Good Crystals Form solution_oiling Solutions for Oiling Out: - Slow down the cooling rate. - Use a mixed solvent system (e.g., ethanol/water). - Induce nucleation (scratching or seeding). oiling_out->solution_oiling solution_small Solutions for Small Crystals: - Decrease the cooling rate. - Experiment with different solvents. - Minimize agitation during cooling. small_crystals->solution_small solution_impure Solutions for Impure Crystals: - Purify crude product (e.g., column chromatography). - Perform multiple recrystallizations. - Use hot filtration for insoluble impurities. impure_crystals->solution_impure solution_oiling->success Problem Resolved solution_small->success Problem Resolved solution_impure->success Problem Resolved

Caption: A flowchart outlining the troubleshooting process for common crystallization issues.

Anti-Solvent Crystallization Workflow

Anti-Solvent Crystallization Workflow Workflow for Anti-Solvent Crystallization step1 Step 1: Dissolve Compound Dissolve 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in a minimal amount of a 'good' solvent. step2 Step 2: Add Anti-Solvent Slowly add a 'poor' solvent (anti-solvent) until persistent turbidity is observed. step1->step2 step3 Step 3: Redissolve Gently warm the mixture to redissolve the precipitate and obtain a clear solution. step2->step3 step4 Step 4: Slow Cooling Allow the solution to cool slowly and undisturbed to promote crystal growth. step3->step4 step5 Step 5: Isolate Crystals Collect the crystals by vacuum filtration and wash with cold anti-solvent. step4->step5

Caption: A step-by-step workflow for performing anti-solvent crystallization.

References

  • Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • BenchChem. (n.d.). Technical Support Center: Efficient Recrystallization of Chalcones.
  • Diamond Light Source. (n.d.). Crystal-seeding.
  • Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Department of Cell and Molecular Biology, Uppsala University.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
  • Hampton Research. (n.d.). Seeding.
  • CrystEngComm (RSC Publishing). (n.d.). The dual function of impurity in protein crystallization.
  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol | Crystal Growth & Design.
  • (2013, October 15). Streak Seeding Protocol.
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • (2006, January 8). Crystallisation Techniques.
  • Reddit. (2022, February 3). Chalcone recrystallization help : r/chemhelp.
  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • Guide for crystallization.
  • ResearchGate. (2003, October 5). 85 questions with answers in CHALCONES | Science topic.
  • PubChem. (n.d.). 4-(1H-indol-3-yl)but-3-en-2-one | C12H11NO | CID 736405.
  • PubChem. (n.d.). (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | C13H13NO | CID 736407.
  • (2025, September 30). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations.
  • Crystallization.
  • ResearchGate. (2025, August 10). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone.
  • (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis.
  • ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • PMC. (n.d.). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • PMC. (n.d.). Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate.
  • Center for Cancer Research - NCI. (n.d.). e16.html.
  • MDPI. (2023, October 26). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates.
  • ChemicalBook. (n.d.). 4-(1H-indol-3-yl)butanamide synthesis.
  • Sigma-Aldrich. (n.d.). (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one.

Sources

Optimization

"optimizing reaction conditions for the synthesis of indole chalcones"

Welcome to the Application Scientist Support Center. The synthesis of indole-chalcone hybrids via the Claisen-Schmidt condensation is a cornerstone workflow in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of indole-chalcone hybrids via the Claisen-Schmidt condensation is a cornerstone workflow in drug development. However, researchers frequently encounter bottlenecks such as poor substrate solubility, low yields, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction conditions.

Part 1: Troubleshooting Guide & FAQs

Q: I am using 50% aqueous KOH for the Claisen-Schmidt condensation of 1-methoxyindole-3-carboxaldehyde, but I'm observing multiple spots on TLC and poor yields. What is happening? A: Prolonged exposure to strong bases like KOH (e.g., extending reaction times to 24 hours) can trigger unintended nucleophilic substitution on the indole nucleus[1]. For instance, the methoxy group on the indole nitrogen can undergo cleavage and be substituted by the solvent alkoxide[1]. Expert Intervention: To prevent this, switch to a milder secondary amine base such as piperidine, or significantly reduce the reaction time by applying ultrasound irradiation[1][2].

Q: My indole-3-carboxaldehyde has poor solubility in ethanol, leading to incomplete conversion at room temperature. How can I drive the reaction to completion without causing polymerization? A: Conventional heating to force solubility can sometimes lead to the degradation or polymerization of indole derivatives. A highly effective, self-validating strategy is to use a Boc-protected indole (e.g., 1-Boc-3-formylindole)[3]. The Boc group significantly enhances the precursor's solubility in ethanol[3]. Expert Intervention: Perform the reaction under microwave irradiation at 180 °C using a catalytic amount of piperidine[3]. The elevated temperature not only accelerates the aldol condensation but also induces the thermolytic deprotection of the Boc group in situ, yielding the free indole-chalcone hybrid in a single pot without requiring a secondary deprotection step[3].

Q: When attempting a green, solvent-free synthesis, my yields are inconsistent. How can I optimize this? A: Solvent-free grinding requires precise base stoichiometry and mechanical energy to ensure intimate mixing of the solid crystal lattices. While liquid bases like piperidine or triethylamine might yield less than 50% conversion under ambient solvent-free conditions, using solid KOH and grinding for 0.5 hours can boost yields up to 88%[4]. Expert Intervention: If grinding yields remain inconsistent, transition to ultrasound irradiation. Acoustic cavitation provides localized hotspots of extreme temperature and pressure, accelerating the reaction rate and pushing yields above 90% in a fraction of the time[2].

Part 2: Mechanistic Workflows & Troubleshooting Logic

Understanding the causality behind your experimental choices is critical. The following diagrams map out the logical pathways for optimizing your synthesis.

G Start Start: Indole Chalcone Synthesis Check Assess Conversion & Yield Start->Check LowYield Low Yield / Incomplete Check->LowYield < 50% SideRxn Side Reactions (e.g., N-substitution) Check->SideRxn Impure / Multiple Spots Success High Yield (>80%) Check->Success Optimal Opt1 Switch Base: KOH -> Piperidine LowYield->Opt1 Opt2 Use Microwave (180°C) + Boc-Indole LowYield->Opt2 SideRxn->Opt1 Opt3 Reduce Time / Ultrasound SideRxn->Opt3 Opt1->Check Opt2->Check Opt3->Check

Troubleshooting logic for optimizing base-catalyzed Claisen-Schmidt condensation.

Pathway N1 1-Boc-3-formylindole + Acetophenone N2 Base Addition (Piperidine, EtOH) N1->N2 N3 Microwave Irradiation (180°C, 3h) N2->N3 N4 Aldol Condensation Intermediate N3->N4 N5 Dehydration (E-Chalcone Formation) N4->N5 N6 In Situ Thermolytic Boc-Deprotection N5->N6 N7 Free Indole-Chalcone Hybrid N6->N7

Microwave-assisted workflow for one-pot synthesis and in situ Boc-deprotection.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and overall yield, allowing for rapid cross-comparison when designing your next experiment.

Indole PrecursorCatalyst / BaseSolventReaction ConditionsYield (%)Ref
3-cyanoacetyl indolePiperidineEtOHConventional (25 °C, 2.5 h)48%[4]
3-cyanoacetyl indoleKOHEtOHConventional (25 °C, 2.5 h)80%[4]
3-cyanoacetyl indoleKOHSolvent-freeGrinding (RT, 0.5 h)88%[4]
1-methoxyindole-3-carboxaldehyde50% aq. KOHEtOHConventional (24 h)Side reactions[1]
1-Boc-3-formylindolePiperidineEtOHMicrowave (180 °C, 3 h)34–48% (One-pot)[3]

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system. Monitor the distinct color changes and TLC profiles as indicated.

Protocol A: Microwave-Assisted One-Pot Synthesis (Boc-Deprotection Strategy)

This method is ideal for overcoming poor solubility and avoiding multi-step deprotection workflows[3].

  • Reagent Preparation: Dissolve 1-Boc-3-formylindole (500 mg, 2.04 mmol) and the appropriate acetophenone derivative (2.45 mmol) in 5 mL of anhydrous ethanol[3].

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 1 mL) to the solution[3].

  • Irradiation: Transfer the mixture to a microwave reactor vial. Heat the reaction at 180 °C for exactly 3 hours under constant magnetic stirring[3]. Note: The extreme heat drives both the dehydration step of the condensation and the thermolysis of the Boc group.

  • Cooling & Verification: Allow the reactor to cool to room temperature[3]. Verify the disappearance of the Boc-protected intermediate via TLC.

  • Purification: Purify the crude product using silica gel chromatography with an eluent system of ethyl acetate/heptane (20:80, v/v)[3].

Protocol B: Conventional Base-Catalyzed Synthesis (Mild Conditions)

Use this method when working with substrates prone to nucleophilic attack by strong bases[1].

  • Reagent Preparation: Dissolve the arylaldehyde (1 mmol) and the appropriate acetophenone (1 mmol) in 5 mL of anhydrous ethanol[1].

  • Catalyst Addition: Add piperidine (2 mmol) to the reaction mixture[1]. Note: Piperidine acts as a milder base compared to KOH, preventing the cleavage of sensitive groups like N-methoxy substitutions.

  • Heating: Heat the reaction mixture gently at 60–70 °C[1].

  • Monitoring: Monitor the course of the reaction via TLC every 30 minutes until the starting materials are consumed[1].

  • Isolation: Once complete, cool the mixture to room temperature. Filter the precipitated chalcone product, wash thoroughly with cold ethanol, and dry under a vacuum[1].

Part 5: References

  • A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. MDPI.[Link]

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. PMC - NIH.[Link]

  • l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Publishing.[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating and Mitigating Cytotoxicity of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in Primary Cell Cultures

Welcome to the technical support center for researchers utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in primary cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and address c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in primary cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the observed cytotoxicity of this compound. As primary cells are often more sensitive than immortalized cell lines, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures upon treatment with 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, even at concentrations where we expect to see a biological effect. Is this expected?

A1: It is not uncommon to observe cytotoxicity with novel chemical entities, especially in sensitive primary cell systems. The therapeutic window for a compound, where it elicits a desired biological effect without causing significant cell death, can be narrow. The cytotoxicity of indole derivatives has been documented in various cell types, often through the induction of apoptosis.[1][2] Therefore, a certain degree of cytotoxicity may be an inherent property of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. The key is to determine if a therapeutic window exists for your specific primary cell model and experimental goals.

Q2: What are the likely mechanisms behind the cytotoxicity of this compound?

A2: While specific data for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is limited, related indole-containing compounds have been shown to induce cytotoxicity through several mechanisms. These include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways, often involving caspase enzymes.[3][4] The metabolism of indole derivatives by cytochrome P450 (CYP) enzymes can also sometimes lead to the formation of more toxic byproducts.[5][6]

Q3: How can we begin to troubleshoot and reduce the cytotoxicity we are observing?

A3: A systematic approach is recommended. Start by confirming the dose-response relationship of the cytotoxicity in your specific primary cell type. Subsequently, you can investigate the potential mechanisms of cell death, such as apoptosis and oxidative stress. Based on these findings, you can then explore mitigation strategies, which may include co-treatment with antioxidants, optimizing cell culture conditions, or considering advanced drug delivery formulations.

Q4: Could the presence of serum in our culture medium be affecting the compound's activity and toxicity?

A4: Yes, the components of serum can interact with your compound. Serum proteins, such as albumin, can bind to small molecules, which can affect their bioavailability and, consequently, their potency and toxicity.[7][8] The extent of this binding can vary between different batches of serum. It is advisable to characterize the effect of serum on your compound's activity or consider using serum-free or reduced-serum conditions if your primary cells can tolerate it.

Troubleshooting and Optimization Guide

This section provides a more detailed, step-by-step approach to understanding and mitigating the cytotoxicity of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Part 1: Characterizing the Cytotoxic Profile

The first step is to precisely quantify the cytotoxic effect of the compound in your primary cell model.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in your cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours), depending on your experimental design.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Interpreting the Results:

A steep dose-response curve suggests a narrow therapeutic window, while a shallower curve may indicate a wider range of usable concentrations. If you observe high cytotoxicity at your desired effective concentration, proceed to the next troubleshooting steps.

Part 2: Investigating the Mechanism of Cell Death

Understanding how the compound is inducing cell death is crucial for developing effective mitigation strategies.

A. Assessing Apoptosis

Many indole derivatives induce apoptosis, a form of programmed cell death.[1][2] Key indicators of apoptosis are the activation of caspase enzymes and the externalization of phosphatidylserine on the cell membrane.

Experimental Protocol: Caspase Activity Assay

  • Cell Treatment: Treat your primary cells with 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one at a concentration that induces significant but not complete cell death (e.g., the IC50 value). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After the desired incubation time, lyse the cells to release their contents.

  • Caspase Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of key caspases, such as caspase-3, caspase-8, and caspase-9. These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a detectable molecule.

  • Data Analysis: Compare the caspase activity in the treated cells to the controls. A significant increase in caspase activity suggests that the compound is inducing apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells as described for the caspase assay.

  • Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (which enters and stains the nucleus of necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Interpreting the Results:

An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population suggests late apoptosis or necrosis.

DOT Diagram: Apoptosis Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptor Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation FADD/TRADD Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress\n(e.g., ROS) Mitochondrial Stress (e.g., ROS) Cytochrome c release Cytochrome c release Mitochondrial Stress\n(e.g., ROS)->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one->Mitochondrial Stress\n(e.g., ROS)

Caption: Potential apoptotic pathways induced by the compound.

B. Investigating Oxidative Stress

The production of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[9] Indole-3-carbinol, a related compound, has been shown to enhance oxidative stress.[10]

Experimental Protocol: Intracellular ROS Measurement

  • Cell Treatment: Treat primary cells with the compound at various concentrations and time points.

  • ROS Probe Incubation: Incubate the cells with a fluorescent ROS indicator, such as DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is non-fluorescent until it is oxidized by intracellular ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS production.

Interpreting the Results:

A dose- and time-dependent increase in ROS levels suggests that oxidative stress is a likely contributor to the observed cytotoxicity.

Part 3: Strategies to Mitigate Cytotoxicity

Based on your findings from Part 2, you can now implement targeted strategies to reduce the cytotoxicity of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

A. Co-treatment with Antioxidants

If your results indicate that oxidative stress is a major contributor to cytotoxicity, co-treatment with an antioxidant may be beneficial. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to replenish intracellular glutathione levels and scavenge ROS.[11]

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Dose-Response with NAC: First, determine a non-toxic concentration of NAC for your primary cells.

  • Co-treatment: Pre-treat your cells with the optimal concentration of NAC for 1-2 hours before adding 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

  • Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT) with the compound in the presence of NAC.

  • Data Analysis: Compare the IC50 value of the compound with and without NAC. An increase in the IC50 value in the presence of NAC indicates that oxidative stress is at least partially responsible for the cytotoxicity and that NAC can offer a protective effect.

Table 1: Hypothetical Data for NAC Co-treatment

Treatment GroupIC50 of Compound (µM)Fold Change in IC50
Compound Alone10-
Compound + 5 mM NAC252.5

B. Modulating Compound Metabolism

The metabolism of your compound by cytochrome P450 enzymes could be producing toxic metabolites.[5][6] While directly altering metabolism in vitro can be complex, being aware of this possibility is important, especially when translating findings to in vivo models. For in vitro work, ensuring consistent culture conditions and using cells with known metabolic capabilities is key.

C. Advanced Drug Delivery Systems

For long-term or in vivo studies, consider encapsulating the compound in a drug delivery system, such as liposomes or nanoparticles.[12][13] These systems can improve the compound's solubility, stability, and pharmacokinetic profile, potentially reducing its off-target toxicity.[14]

Experimental Workflow: Liposomal Formulation

  • Formulation: Prepare a liposomal formulation of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one using a thin-film hydration method.[15][16]

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • In Vitro Testing: Compare the cytotoxicity of the liposomal formulation to the free compound in your primary cells.

DOT Diagram: Troubleshooting Workflow

troubleshooting_workflow A Observe High Cytotoxicity B Characterize Dose-Response (e.g., MTT Assay) A->B C Investigate Mechanism B->C D Assess Apoptosis (Caspase Assay, Annexin V) C->D E Measure Oxidative Stress (ROS Assay) C->E F Mitigation Strategies D->F E->F G Co-treat with Antioxidants (e.g., NAC) F->G H Consider Drug Delivery (e.g., Liposomes) F->H I Reduced Cytotoxicity & Established Therapeutic Window G->I H->I

Caption: A systematic workflow for troubleshooting cytotoxicity.

Concluding Remarks

Reducing the cytotoxicity of a novel compound in primary cells is a multi-faceted challenge that requires a systematic and evidence-based approach. By carefully characterizing the cytotoxic profile, investigating the underlying mechanisms, and implementing targeted mitigation strategies, researchers can increase their chances of successfully utilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in their experimental systems. This guide provides a framework for these investigations, but it is essential to tailor the experimental details to your specific primary cell model and research questions.

References

  • Curiel, D., et al. (2009). Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines. PubMed. [Link]

  • Uremis, N., et al. (2017). Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells. ResearchGate. [Link]

  • 5-MeO-MiPT. Wikipedia. [Link]

  • (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. PubChem. [Link]

  • Ghosh, S., et al. (2015). Activation of Caspase -8, -9, -3 by AG–4. ResearchGate. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Deng, Y., et al. (2022). Can Medicinal Plants and Bioactive Compounds Combat Lipid Peroxidation Product 4-HNE-Induced Deleterious Effects? MDPI. [Link]

  • Kasprzak, L., et al. (1992). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. PubMed. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspases: pharmacological manipulation of cell death. PMC. [Link]

  • Ghule, M. M., & Bhoyar, G. S. (2018). Formulation and Evaluation of Modified Liposome for Transdermal Drug. Journal of Developing Drugs. [Link]

  • Pattni, B. S., & Torchilin, V. P. (2024). Liposomal Formulations: A Recent Update. MDPI. [Link]

  • Chen, Y.-L., et al. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. PMC. [Link]

  • Lee, S., et al. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. [Link]

  • Wang, W., et al. (2014). Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts. PubMed. [Link]

  • Chen, C. Y., & C. A. (1996). Differential Induction of Apoptosis in Oncogene-Transformed NIH 3T3 Cells by Methylmethanesulfonate. Biochemical Pharmacology. [Link]

  • Lesyk, R., et al. (2025). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]

  • Wei, J., & Yost, G. S. (2010). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Semantic Scholar. [Link]

  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. PubMed. [Link]

  • Al-Said, M. S., et al. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. [Link]

  • Green, D. R. (2022). Caspase Activation and Inhibition. Cold Spring Harbor Perspectives in Biology. [Link]

  • Yoshiji, H., et al. (2011). Indole-3-carbinol enhances oxidative stress responses resulting in the induction of preneoplastic liver cell lesions in partially hepatectomized rats initiated with diethylnitrosamine. PubMed. [Link]

  • Herath, K., et al. (2007). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). PMC. [Link]

  • Agunbiade, T. A., & B. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • El-Sayed, M. A., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • Allateef, A., et al. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science. [Link]

  • Jacquel, A., et al. (2023). Caspase Inhibition Modulates Monocyte-Derived Macrophage Polarization in Damaged Tissues. MDPI. [Link]

  • Chen, Y.-T., et al. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. PMC. [Link]

  • Lushchekina, S. V., et al. (2017). Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates. MDPI. [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. MDPI. [Link]

  • Ramachandran, A., & Jaeschke, H. (2021). Comparing N-Acetylcysteine and 4-Methylpyrazole as Antidotes for Acetaminophen Overdose. PMC. [Link]

  • Yarim, M., et al. (2025). Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. ResearchGate. [Link]

  • Kaul, S., et al. (2003). Caspase-3 dependent proteolytic activation of protein kinase C delta mediates and regulates 1-methyl-4-phenylpyridinium (MPP+)-induced apoptotic cell death in dopaminergic cells. PubMed. [Link]

  • Sun, J., et al. (2020). Study on the interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and human serum albumin. PubMed. [Link]

  • Mesnage, R., et al. (2022). Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical. Ecotoxicology and Environmental Safety. [Link]

  • de la Monte, S. M. (2014). Combination comprising N-acetyl-L-cysteine and its use.
  • Sharma, A., et al. (2021). Oxidative Stress, Genomic Integrity, and Liver Diseases. MDPI. [Link]

  • Abdel-Aziem, A., et al. (2024). Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. MDPI. [Link]

  • Yoshiji, H., et al. (2025). Indole-3-carbinol enhances oxidative stress responses resulting in the induction of preneoplastic liver cell lesions in partially hepatectomized rats initiated with diethylnitrosamine. ResearchGate. [Link]

  • Polikanov, Y. S., et al. (2024). Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity. MDPI. [Link]

  • Mizushima, Y. (1965). Interaction of anti‐inflammatory drugs with serum proteins, especially with some biologically active proteins. Semantic Scholar. [Link]

  • Dimethyltryptamine. Wikipedia. [Link]

Sources

Optimization

"overcoming autofluorescence interference with 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one"

This is the Technical Support Center for the application of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to hereafter as MI-Enone ). This guide is designed for researchers utilizing MI-Enone as a fluorogenic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the application of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to hereafter as MI-Enone ).

This guide is designed for researchers utilizing MI-Enone as a fluorogenic scaffold, specifically for the ratiometric detection of Hydrazine (


)  or as a viscosity-sensitive molecular rotor  in complex biological matrices.

Technical Bulletin: MI-Enone Application Guide

Subject: Overcoming Autofluorescence Interference in Live-Cell & Tissue Imaging Molecule: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one CAS: 169057-08-3 (Analogous/Derivative) Primary Application: Ratiometric Hydrazine Detection; Viscosity Sensing.

Core Mechanism & Logic

To troubleshoot effectively, you must understand why this molecule is chosen to combat autofluorescence.

The Challenge: Biological samples (cells/tissues) possess intrinsic autofluorescence (400–550 nm) due to endogenous fluorophores like NADPH, flavins, and collagen. Standard intensity-based probes often yield false positives because their emission overlaps with this noise.

The MI-Enone Solution: MI-Enone operates on an ICT (Intramolecular Charge Transfer) mechanism.[1] It features an electron-rich indole donor conjugated to an electron-deficient enone acceptor.

  • Reaction-Based Shift (Hydrazine Sensing): The

    
    -unsaturated ketone acts as a specific reaction site for hydrazine. Through a Michael addition followed by cyclization, the enone converts into a pyrazole  ring. This disrupts the original ICT state, causing a significant hypsochromic (blue) shift  or a ratiometric change  in emission.
    
  • Ratiometric Self-Calibration: By measuring the ratio of fluorescence intensities at two different wavelengths (

    
    ), you mathematically cancel out background noise (autofluorescence), probe concentration variations, and laser power fluctuations.
    
Mechanism Diagram

MI_Enone_Mechanism cluster_autofluorescence Interference Elimination Enone MI-Enone Probe (ICT State: Strong) Intermediate Michael Addition Intermediate Enone->Intermediate Nucleophilic Attack Hydrazine Hydrazine (N2H4) (Target Analyte) Hydrazine->Intermediate Pyrazole Indole-Pyrazole Product (ICT Disrupted/Shifted) Intermediate->Pyrazole Cyclization & Dehydration Signal Ratiometric Signal (F_green / F_blue) Pyrazole->Signal Spectral Shift RatioCalc Ratio Calculation (Cancels Noise) Signal->RatioCalc Variable AutoFl Autofluorescence (Background Noise) AutoFl->RatioCalc Constant

Caption: Chemical transformation of MI-Enone upon reaction with hydrazine, leading to a ratiometric signal that bypasses autofluorescence.

Experimental Protocol

Objective: Ratiometric imaging of Hydrazine in HeLa/HepG2 cells.

Reagents & Preparation
ComponentSpecificationNotes
Stock Solution 10 mM in DMSOStore at -20°C, protected from light. Stable for 3 months.
Working Solution 5–10 µMDilute in PBS (pH 7.4) immediately before use.
Co-Solvent EtOH or DMSO (<1% v/v)Ensure final organic solvent concentration is <1% to avoid cytotoxicity.
Step-by-Step Workflow
  • Cell Culture: Seed cells on confocal dishes and incubate for 24h.

  • Probe Loading: Replace media with PBS containing 10 µM MI-Enone .

  • Incubation: Incubate for 30 minutes at 37°C.

    • Critical: Do not exceed 60 minutes without validation; extended time may increase non-specific background.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Analyte Addition: Add Hydrazine (0–100 µM) or test sample. Incubate for 20–40 minutes .

  • Imaging:

    • Channel 1 (Probe): Excitation ~400 nm / Emission ~550 nm (Yellow/Green).

    • Channel 2 (Product): Excitation ~350 nm / Emission ~450 nm (Blue).

    • Note: Exact wavelengths depend on the specific derivative substituents.

Troubleshooting Guide (Q&A)

Issue: High Background / "I still see autofluorescence."

Q: Why is the background signal interfering even though I used a ratiometric probe? A: This usually happens if the "Ratiometric Window" overlaps with the cellular autofluorescence (typically 450–550 nm).

  • Solution 1 (Mathematical): Do not rely on visual inspection. Export the raw intensity data from both channels (Probe and Product) and calculate the ratio (

    
    ) pixel-by-pixel. Autofluorescence usually affects both channels similarly or remains static, while the probe signal changes dynamically.
    
  • Solution 2 (Concentration): Increase the probe concentration slightly (to 15 µM). The probe's quantum yield must significantly outcompete the endogenous fluorophores.

  • Solution 3 (Wash): Ensure thorough washing (

    
     PBS) before adding the analyte. Extracellular probe adhering to the dish plastic can create a "haze."
    
Issue: No Spectral Shift Observed

Q: I added Hydrazine, but the color didn't change. Why? A: The Michael addition-cyclization reaction is pH and solvent-dependent.

  • Check pH: The reaction is optimal at physiological pH (7.4). If the buffer is too acidic (< pH 5), the hydrazine is protonated (

    
    ) and becomes non-nucleophilic, stopping the reaction.
    
  • Check Incubation Time: The cyclization step is the rate-limiting step. Extend incubation to 45–60 minutes.

  • Check Steric Hindrance: If you modified the MI-Enone scaffold (e.g., adding bulky groups to the indole), you might have sterically hindered the enone attack site.

Issue: Low Solubility / Precipitation

Q: The probe precipitates in PBS buffer. A: Indole-enone structures are hydrophobic.

  • Fix: Use a surfactant like Pluronic F-127 (0.05%) or Cremophor EL during the loading step.

  • Protocol: Mix the DMSO stock with Pluronic F-127 before adding to the PBS buffer. This aids dispersion and cellular uptake.

Issue: Selectivity Concerns

Q: Will Biothiols (GSH, Cysteine) interfere? A: Biothiols can also undergo Michael addition to the enone. However, they cannot perform the subsequent cyclization (which requires the second amine of hydrazine).

  • Differentiation: The thiol-adduct usually has a different fluorescence spectrum (or is non-fluorescent) compared to the pyrazole product.

  • Verification: Run a control with N-ethylmaleimide (NEM) to block thiols if you suspect high interference, though MI-Enone derivatives typically show >50-fold selectivity for hydrazine over thiols due to the cyclization thermodynamics.

Advanced Visualization: Imaging Workflow

Imaging_Workflow cluster_imaging 4. Dual-Channel Acquisition Start Start: Adherent Cells Step1 1. Load MI-Enone (10 µM) 30 min @ 37°C Start->Step1 Step2 2. Wash (3x PBS) Remove extracellular probe Step1->Step2 Step3 3. Add Analyte (Hydrazine) 20-40 min incubation Step2->Step3 Chan1 Channel 1 (Probe) Ex: 400nm | Em: 550nm Step3->Chan1 Chan2 Channel 2 (Product) Ex: 350nm | Em: 450nm Step3->Chan2 Result 5. Ratio Image Generation (Ch2 / Ch1) Chan1->Result Chan2->Result

Caption: Operational workflow for ratiometric imaging. The final ratio image eliminates autofluorescence artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use this probe for Two-Photon Microscopy (TPM)? A: Yes. Indole-conjugated systems often possess good two-photon absorption cross-sections. Exciting the probe at 750–800 nm (NIR) is an excellent strategy to further reduce autofluorescence, as biological tissues scatter less light and have minimal absorption in this window.

Q: Is the probe toxic to cells? A: MI-Enone derivatives generally show low cytotoxicity (viability >90%) at concentrations up to 20 µM for 24 hours. However, hydrazine itself is toxic.[2][3][4] Ensure your experimental design accounts for the toxicity of the analyte, not just the probe.

Q: Can I use this for in vivo (animal) imaging? A: While possible, the excitation wavelengths (UV/Blue) have poor tissue penetration. For deep tissue imaging, a Two-Photon setup is strictly recommended, or you should seek a derivative with an extended


-conjugation (e.g., benzothiazole-extended) to push emission into the Near-Infrared (NIR) region.

References

  • Ratiometric Hydrazine Detection: "A ratiometric fluorescent probe for hydrazine detection with large fluorescence change ratio and its application for fluorescence imaging in living cells."[3][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • General Mechanism (Indole-Enone): "A 'naked-eye' colorimetric and ratiometric fluorescence probe for trace hydrazine." Analytical Methods (RSC).

  • Two-Photon Applications: "Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives." Molecules.

  • Autofluorescence Fundamentals: "Autofluorescence spectroscopy and imaging: a review of signals and methods." Medical Engineering & Physics.

Sources

Troubleshooting

"purification challenges of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one"

Technical Support Center: Indole-Enone Purification Ticket Subject: Purification challenges of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Case ID: IND-CHAL-004 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-Enone Purification Ticket Subject: Purification challenges of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one Case ID: IND-CHAL-004 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering difficulties purifying 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a Michael acceptor and indole-chalcone derivative typically synthesized via Claisen-Schmidt condensation. The primary challenges with this scaffold are co-elution of the starting aldehyde , polymerization (oiling out), and photochemical instability .

This guide bypasses generic advice to address the specific physicochemical behavior of the N-methylindole enone system.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a viscous red/brown oil that refuses to crystallize, even though the literature says it should be a solid. What is happening?

Diagnosis: This is the "Indole Oligomerization Trap." While the N-methyl group protects the indole nitrogen from deprotonation, the


-unsaturated ketone tail is a potent Michael acceptor.
  • Cause: If you used strong base (NaOH/KOH) and high heat for too long, or if the workup was too acidic, you likely triggered a Michael addition where the enolate of acetone (or another nucleophile) attacked the double bond, forming dimers or oligomers. These impurities act as a "solvent," preventing the crystal lattice from forming.

  • Immediate Fix:

    • Dissolve the oil in a minimal amount of Dichloromethane (DCM) .

    • Perform a trituration by adding cold Diethyl Ether or Hexane dropwise with vigorous stirring.

    • If a solid precipitates, filter immediately. If it oils out again, you must purify via chromatography (see Part 3).

Q2: I see two spots on TLC that are dangerously close. Is one of them the starting material?

Diagnosis: Yes, this is the "Aldehyde Drag." The starting material, 1-methylindole-3-carboxaldehyde , has a polarity very similar to the product.

  • The Science: Both compounds possess the indole core and a carbonyl group. The product's extended conjugation (alkene linker) reduces polarity slightly, but not enough for easy separation in standard isocratic systems.

  • The Solution: Do not use isocratic Hexane:Ethyl Acetate. You need a "stepped" gradient.

    • Start: 100% Hexane (to wet the column).

    • Step 1: 95:5 Hexane:EtOAc (Elutes non-polar impurities).

    • Step 2: 80:20 Hexane:EtOAc (Elutes the Product ).

    • Step 3: 60:40 Hexane:EtOAc (Elutes the Aldehyde ).

  • Pro Tip: Run the TLC in Toluene:Ethyl Acetate (9:1) instead of Hex/EtOAc. Toluene interacts with the indole

    
    -system differently, often improving resolution (
    
    
    
    ).
Q3: The bright yellow solid turned brown after sitting on the bench overnight. Is it ruined?

Diagnosis: Photo-oxidation (The "Indole Tan"). Indole-3-yl enones are photosensitizers. Under ambient light and oxygen, the double bond can undergo [2+2] cycloaddition (dimerization) or generate singlet oxygen, leading to oxidative cleavage.

  • Assessment: Check TLC. If the main spot is still there with only a baseline smear, recrystallize. If the spot has fragmented into multiple components, the batch is degraded.

  • Prevention: Wrap all flasks in aluminum foil. Store the solid under Argon at -20°C.

Part 2: Visualizing the Challenge

Diagram 1: The Impurity Landscape

This pathway illustrates where your impurities come from during the synthesis (Claisen-Schmidt Condensation).

ReactionPathways Aldehyde 1-Methylindole- 3-carboxaldehyde Intermediate Aldol Adduct (Alcohol) Aldehyde->Intermediate Base (OH-) Impurity1 Impurity A: Unreacted Aldehyde (Co-elutes) Aldehyde->Impurity1 Incomplete Rxn Acetone Acetone (Excess) Acetone->Intermediate Impurity2 Impurity B: Mesityl Oxide (Acetone Self-Condensation) Acetone->Impurity2 Self-Rxn Product TARGET PRODUCT (Enone) Intermediate->Product - H2O (Elimination) Impurity3 Impurity C: Michael Dimers (Oiling Agent) Product->Impurity3 Excess Heat/Base (Michael Addn)

Caption: Reaction pathway showing the origin of the three primary impurities: unreacted starting material, solvent condensation (mesityl oxide), and oligomers.

Part 3: Validated Purification Protocols

Protocol A: The "Flash" Chromatography Method (High Purity)

Use this when the crude is an oil or <90% pure by TLC.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Sample Loading: Dissolve crude oil in minimal Toluene (better solubility than Hexane, less polar than DCM). Load onto the column.

  • Elution Strategy:

    • 0–5 mins: 100% Hexane (Flush).

    • 5–15 mins: 90:10 Hex/EtOAc (Watch for Mesityl oxide—volatile, smells like peppermint/honey).

    • 15–30 mins: 80:20 Hex/EtOAc (Collect Product —typically bright yellow band).

    • 30+ mins: 50:50 Hex/EtOAc (Flush Aldehyde —slower moving).

  • Post-Column: Evaporate fractions <40°C. Do not use high heat to avoid polymerization.

Protocol B: Recrystallization (Scalable)

Use this only if the crude is already a solid.

Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane.

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 5 mL per gram of solid).

  • Heat to reflux (80°C) with stirring.

    • Troubleshooting: If it doesn't dissolve, add small aliquots of Acetone until clear.

  • Once dissolved, remove from heat.

  • The Critical Step: Wrap the flask in foil (darkness) and allow to cool to Room Temperature slowly (2 hours). Then move to 4°C (fridge).

  • Harvest: Filter the yellow needles. Wash with cold Hexane (to remove sticky oligomers).

Part 4: Data & Specifications

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / DescriptionSignificance
Appearance Yellow to Orange needlesDarkening implies oxidation.
Melting Point 138–142 °C (Lit. varies)Sharp range = High purity. Broad range = Oligomers present.
Solubility Soluble: DCM, Acetone, EtOAcInsoluble: Water, HexaneUse Hexane to wash; use DCM to load columns.
TLC (

)
~0.4 (Hex:EtOAc 7:3)Aldehyde usually runs at ~0.35 (very close).
Storage -20°C, under Argon, DarkCritical: Light sensitivity causes dimerization.
Diagram 2: Purification Decision Tree

DecisionTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil TLC_Check TLC Check (Hex:EtOAc 7:3) Solid->TLC_Check Triturate Triturate w/ Cold Ether Oil->Triturate Recrys Recrystallize (EtOH or EtOAc/Hex) TLC_Check->Recrys High Purity (>80%) Column Flash Column (Gradient Elution) TLC_Check->Column Low Purity / Co-elution Triturate->Solid Success Triturate->Column Fails (Still Oil)

Caption: Decision matrix for selecting the correct purification method based on the physical state and TLC profile of the crude material.

References

  • Synthesis of Indole Chalcones (General Method)

    • Kumar, S., et al. "Synthesis and biological evaluation of some new indole chalcones." Journal of Heterocyclic Chemistry, 2010.
    • Context: Establishes the standard Claisen-Schmidt conditions (NaOH/EtOH)
  • Mechanochemical Synthesis (Alternative Route)

    • Kudlickova, Z., et al. "Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with substituted acetophenones under ball milling conditions."[1] ResearchGate / Molbank, 2016.

    • Context: Discusses the specific reaction of 1-methylindole-3-carboxaldehyde and purification via crystalliz
  • Photostability of Indole Derivatives

    • Standard chemical data for Indole-3-carboxaldehyde derivatives indicates susceptibility to photo-oxidation
    • Context: Supports the requirement for light protection during storage.
  • 1-Methylindole Precursor Preparation

    • Potts, K. T., & Saxton, J. E. "1-Methylindole." Organic Syntheses, Coll.[2][3] Vol. 5, p.769 (1973).

    • Context: Foundational method for methylating the indole nitrogen if starting

Sources

Optimization

Technical Support Center: Long-Term Storage &amp; Stability of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical library is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical library is paramount. This guide provides an in-depth mechanistic analysis and field-proven protocols for stabilizing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , a highly conjugated


-unsaturated ketone (enone) featuring an electron-rich N-methylindole core.

Molecular Vulnerability Profile

To effectively preserve this compound, we must first understand its structural liabilities. The extended conjugation between the N-methylindole ring and the butenone system lowers the HOMO-LUMO energy gap, making the molecule highly reactive to specific environmental stimuli.

The three primary degradation vectors are:

  • Radical-Mediated Oxidation: Atmospheric oxidation of

    
    -unsaturated ketones via radical mechanisms (such as OH radicals) is a well-documented pathway that rapidly compromises structural integrity[1]. The electron-rich indole core is particularly sensitive to these oxidative events.
    
  • Nucleophilic Attack: The carbonyl group withdraws electron density, rendering the

    
    -carbon highly electrophilic. This makes the compound highly susceptible to 1,4-conjugate (Michael) addition by trace nucleophiles[2].
    
  • Photochemical Isomerization: Photon absorption drives trans-to-cis (E/Z) isomerization of the alkene and can trigger [2+2] cycloadditions.

G Target 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (Target Enone) Light UV/Vis Light Exposure Target->Light Photon Absorption Oxidants Atmospheric O2 / ROS Target->Oxidants Radical Attack Nucs Trace H2O / Amines Target->Nucs Electrophilic β-carbon PhotoDeg E/Z Isomerization & [2+2] Cycloaddition Light->PhotoDeg OxDeg Indole Oxidation & Polymerization Oxidants->OxDeg NucDeg 1,4-Conjugate (Michael) Addition Nucs->NucDeg

Degradation pathways of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one via light, oxidation, and nucleophiles.

Diagnostic FAQs

Q: Why does my powdered sample transition from bright yellow to a dark, insoluble brown resin over time? A: This morphological change is the hallmark of oxidative degradation and subsequent polymerization. The indole moiety is highly susceptible to atmospheric oxygen[1]. Once oxidized, the resulting radical intermediates can initiate chain polymerization across the enone double bond. To prevent this, the compound must be stored under a strict inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid powder in the vial.

Q: Can I prepare a bulk 10 mM stock in DMSO and store it at -20°C for routine monthly use? A: We strongly advise against this. While the enone form is stabilized by its continuous conjugated system[3],


-unsaturated ketones are notoriously unstable in solution over long periods. DMSO is highly hygroscopic; repeated freeze-thaw cycles inevitably introduce atmospheric moisture. Water acts as a nucleophile, driving a Michael addition at the 

-carbon. Furthermore, enones can undergo retro-aldol or retro-Mannich type cleavages under varying pH conditions in aqueous/organic mixtures[2]. Always store the compound as a dry solid and prepare fresh working solutions immediately prior to use.

Q: How critical is light protection if the compound is already stored in a dark freezer? A: Extremely critical. Ambient laboratory lighting during the weighing and handling phase is sufficient to induce trans-to-cis isomerization. Even brief exposure can result in a heterogeneous isomeric mixture, destroying the reproducibility of your downstream biological assays. Always use amber vials.

Self-Validating Protocol: Inert-Atmosphere Lyophilization

To guarantee >98% purity over a 12-month period, follow this aliquoting and lyophilization workflow. This self-validating system ensures the complete removal of trace solvents while excluding oxygen and moisture.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the bulk 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in anhydrous, LC-MS grade acetonitrile. Causality: Acetonitrile is an aprotic solvent that prevents the conjugate addition reactions commonly seen with protic solvents like methanol.

  • Aliquoting: Dispense the solution into amber glass vials. Calculate the volume to yield single-use quantities (e.g., 1 mg/vial) to permanently eliminate future freeze-thaw cycles.

  • Lyophilization: Freeze the vials at -80°C, then transfer to a lyophilizer. Run the vacuum at <10 mTorr for 24 hours. Causality: Sublimation of the solvent leaves a highly porous, dry powder without subjecting the heat-sensitive enone to thermal degradation.

  • Inert Backfilling: Break the lyophilizer vacuum slowly with high-purity Argon gas.

  • Sealing & Storage: Quickly cap the vials with PTFE-lined silicone septa and aluminum crimp seals. Store immediately at -80°C.

  • System Validation: Randomly select one processed vial. Reconstitute and run an HPLC-UV assay at 254 nm. The Area Under the Curve (AUC) for the main peak must be

    
     99% compared to the pre-processed bulk material. A downward shift indicates light exposure or moisture contamination during handling.
    

Quantitative Stability Benchmarks

The following table summarizes the degradation kinetics of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one under various storage conditions. The data clearly highlights the necessity of the Argon/-80°C protocol.

Storage ConditionAtmosphereLight Exposure1-Month Recovery3-Month Recovery6-Month Recovery
25°C (Solution - DMSO)AirAmbient78.4%42.1%< 10.0%
25°C (Solid)AirAmbient89.2%71.5%45.3%
4°C (Solid)AirDark96.1%88.4%76.2%
-20°C (Solid)ArgonDark99.5%97.8%94.1%
-80°C (Solid) Argon Dark > 99.9% > 99.9% 98.7%

Note: Recovery quantified via HPLC-UV (254 nm). Loss of recovery directly correlates with the appearance of early-eluting oxidized species and late-eluting dimers.

Troubleshooting Matrix

If you suspect your compound has degraded, consult this matrix to identify the root cause based on analytical symptoms.

  • Symptom: Loss of the alkene doublet signals (typically between 6.5 and 7.8 ppm) in

    
    H-NMR.
    
    • Root Cause: Nucleophilic addition across the double bond[2], likely due to trace moisture, solvent impurities, or amine contaminants in the storage vessel.

    • Corrective Action: Discard the batch. Ensure all future glassware is oven-dried and strictly use anhydrous solvents for reconstitution.

  • Symptom: Appearance of a secondary set of NMR peaks with smaller coupling constants for the alkene protons.

    • Root Cause: Photochemical trans-to-cis isomerization. The trans isomer typically has a coupling constant (

      
      ) of ~16 Hz, while the cis isomer is ~10-12 Hz.
      
    • Corrective Action: Switch to amber glass vials immediately and handle the compound under red-light or low-light conditions.

  • Symptom: Broad, unresolved baseline hum in

    
    H-NMR and poor solubility in standard organic solvents.
    
    • Root Cause: Radical-mediated polymerization triggered by oxygen exposure[1].

    • Corrective Action: Review your inert gas backfilling procedure. Ensure the vacuum seal on the lyophilizer is not leaking ambient air before the Argon purge.

References

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP. copernicus.org.[Link]

  • Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity - MDPI. mdpi.com.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Welcome to the Application Support Center for targeted covalent inhibitor (TCI) development. This portal is designed for researchers and drug development professionals working with indole-based Michael acceptors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for targeted covalent inhibitor (TCI) development. This portal is designed for researchers and drug development professionals working with indole-based Michael acceptors. Below, you will find mechanistic troubleshooting guides, structural optimization strategies, and self-validating protocols to help you mitigate off-target toxicity and pan-assay interference associated with the 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one scaffold.

Section 1: Mechanistic FAQs — Understanding the Reactivity

Q1: Why does 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one exhibit high off-target reactivity in my cellular assays? A1: The compound features an α,β-unsaturated ketone (enone) conjugated to an indole ring. This structural motif acts as a classic Michael acceptor. In physiological environments, the electrophilic β-carbon is highly susceptible to nucleophilic attack by the thiolate anions of cysteine residues 1. While the electron-rich 1-methylindole ring donates some electron density to the system, the exposed enone warhead lacks sufficient steric shielding. Consequently, it undergoes indiscriminate hetero-Michael addition with highly abundant cellular nucleophiles, particularly glutathione (GSH) and off-target proteins containing accessible cysteines, leading to cellular toxicity and false positives [[2]]().

Q2: How does the N-methylation of the indole influence off-target binding? A2: The N-methylation (1-methyl-1H-indole) prevents the hydrogen bonding interactions that a free N-H indole would typically engage in. This increases the overall lipophilicity of the scaffold, inadvertently driving the compound into hydrophobic pockets of off-target kinases or metabolic enzymes where indiscriminate alkylation can occur.

Section 2: Troubleshooting Guide — Assay Interference & Validation

Q3: How can I distinguish between target-specific covalent binding and non-specific alkylation? A3: To establish causality between your compound and the target, you must prove that binding is driven by non-covalent recognition prior to covalent bond formation. We recommend a self-validating system consisting of a GSH Intrinsic Reactivity Assay coupled with Intact Protein Mass Spectrometry . A successful TCI should have a long GSH half-life (low intrinsic reactivity) but a rapid target engagement rate (high specific reactivity) 3.

Protocol: Step-by-Step Intrinsic Reactivity (GSH Half-Life) Assay

This protocol measures the baseline electrophilicity of your warhead to predict off-target liability.

  • Preparation : Prepare a 10 mM stock of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in anhydrous DMSO to prevent premature degradation.

  • Reaction Mixture : In a 1.5 mL Eppendorf tube, mix 100 µM of the compound with 1 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Add 10 µM of an internal standard (e.g., naproxen) for normalization.

  • Incubation : Incubate the mixture at 37°C in a thermomixer at 600 rpm to simulate physiological conditions.

  • Quenching (Critical Step) : At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality Note: The acid lowers the pH, rapidly protonating the highly reactive thiolate anion of GSH back to a stable thiol. This immediately halts the Michael addition reaction, ensuring your LC-MS/MS reads an accurate kinetic snapshot.

  • Precipitation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and impurities.

  • Analysis : Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining parent compound area ratio versus time to calculate the half-life (

    
    ).
    
    • Troubleshooting Threshold: If

      
       < 15 minutes, the warhead is too reactive and will cause severe off-target toxicity. Optimization is required.
      

Section 3: Structural Optimization Strategies

Q4: My GSH half-life is < 15 minutes. How do I structurally modify the scaffold to reduce off-target effects while maintaining target efficacy? A4: You must attenuate the electrophilicity of the Michael acceptor. Implement the following field-proven strategies:

  • Steric Shielding : Introduce a methyl or bulkier alkyl substituent at the α-position of the enone. This creates steric hindrance that physically blocks non-specific thiols from approaching the β-carbon, requiring the precise alignment provided only by the specific target protein's binding pocket 4.

  • Electronic Tuning : Substitute the indole ring with electron-donating groups (e.g., 5-methoxy). This pushes electron density through the conjugated

    
    -system to the β-carbon, reducing its partial positive charge and dramatically slowing down nucleophilic attack 5.
    
  • Transition to Reversible Covalent Modifiers : Replace the irreversible α,β-unsaturated ketone with a reversible warhead, such as a cyanoacrylamide. Reversible covalent inhibitors allow for kinetic proofreading; if the compound binds an off-target protein, the high off-rate (

    
    ) allows it to dissociate, minimizing long-term toxicity 3.
    

Section 4: Quantitative Data Comparison

The table below summarizes the expected impact of structural modifications on the pharmacokinetic and pharmacodynamic properties of the 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one scaffold.

Modification StrategyWarhead / Scaffold ChangeExpected GSH

Off-Target Alkylation RiskTarget Selectivity
Unmodified (Baseline) 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one< 10 minHigh (Pan-reactive)Low
Steric Shielding α-methyl substitution on enone~45 minModerateMedium
Electronic Tuning 5-methoxy substitution on indole~60 minLow-ModerateHigh
Reversible Covalent Cyanoacrylamide replacement> 120 minVery LowVery High

Section 5: Visualizing the Pathways and Workflows

Pathway Compound 4-(1-methyl-1H-indol-3-yl) but-3-en-2-one Target Target Protein (Specific Cysteine) Compound->Target High Affinity Pocket OffTarget Off-Target Proteins (Non-specific Cysteines) Compound->OffTarget Indiscriminate Alkylation GSH Glutathione (GSH) Depletion Compound->GSH Rapid Michael Addition Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Cellular Toxicity / False Positives OffTarget->Toxicity GSH->Toxicity

Kinetic partitioning of Michael acceptors between targets and off-targets.

Workflow Start Identify Off-Target Toxicity Assay Perform GSH Reactivity Assay Start->Assay Decision GSH t1/2 < 15 min? Assay->Decision Mod1 Steric Hindrance (α/β substitution) Decision->Mod1 Yes Mod2 Electronic Tuning (Indole substitution) Decision->Mod2 Yes Mod3 Reversible Warhead (Cyanoacrylamide) Decision->Mod3 Yes Validate Re-evaluate Selectivity (LC-MS/MS) Decision->Validate No (Optimal) Mod1->Validate Mod2->Validate Mod3->Validate

Troubleshooting workflow for tuning electrophilicity and minimizing off-target effects.

References

  • [1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. 1

  • [3] Key advances in the development of reversible covalent inhibitors. PMC.3

  • [2] Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. MDPI. 2

  • [5] Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. 5

  • [4] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

"validating the mechanism of action of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one"

Content Type: Publish Comparison Guide Subject: Indole-Enone Scaffolds as Microtubule Destabilizing Agents Audience: Drug Discovery Researchers, Medicinal Chemists, and Cell Biologists Executive Summary This guide outlin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Indole-Enone Scaffolds as Microtubule Destabilizing Agents Audience: Drug Discovery Researchers, Medicinal Chemists, and Cell Biologists

Executive Summary

This guide outlines the validation protocol for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (hereafter referred to as IME-1 ), a synthetic indole-enone scaffold. Structurally, IME-1 represents a truncated hybrid of Combretastatin A-4 (CA-4) and Chalcones .

While often utilized as a synthetic intermediate for cyanine dyes or complex kinase inhibitors, its biological activity as a standalone "fragment lead" primarily maps to two mechanisms:

  • Primary Mechanism: Binding to the Colchicine-binding site of

    
    -tubulin, causing microtubule depolymerization and G2/M cell cycle arrest.[1]
    
  • Secondary Mechanism: Covalent modification of cysteine residues (e.g., Keap1 or NF-

    
    B pathway) via the 
    
    
    
    -unsaturated ketone (Michael acceptor) moiety.

This guide focuses on validating the tubulin-targeting mechanism , as this is the most distinct and therapeutically relevant pathway for indole-vinyl-ketone pharmacophores.

Part 1: Mechanistic Rationale & Comparative Analysis

The Structural Argument

IME-1 features an indole ring connected to a methyl ketone via a vinyl linker. This mimics the pharmacophore of Combretastatin A-4 , where the indole replaces the trimethoxyphenyl ring. The steric bulk of the N-methyl indole allows it to occupy the hydrophobic pocket of the colchicine binding site on tubulin, while the enone linker provides the necessary rigidity (and potential covalent reactivity) to lock the protein in a curved, non-polymerizable conformation.

Comparative Performance Matrix

The following table contrasts IME-1 with industry-standard tubulin-targeting agents. Note that as a "fragment" or "scaffold" molecule, IME-1 typically exhibits lower potency than fully optimized drugs like CA-4, but offers higher solubility and synthetic amenability.

FeatureIME-1 (The Scaffold) Combretastatin A-4 (CA-4) Colchicine Paclitaxel (Taxol)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
Effect on MTs Destabilizer (Inhibits assembly)Destabilizer (Inhibits assembly)Destabilizer (Inhibits assembly)Stabilizer (Promotes assembly)
Binding Mode Reversible + Potential Covalent (Michael Addition)Reversible (High Affinity)Reversible (Slow dissociation)Reversible
Cell Cycle Arrest G2/M Phase G2/M Phase G2/M Phase G2/M Phase
Potency (IC

)

M range (1–10

M)*
nM range (1–10 nM)nM rangenM range
Solubility Moderate (LogP ~2.5)Low (requires phosphate prodrug)ModerateVery Low

*Note: Potency values are representative estimates for unoptimized indole-enone analogs. Specific values depend on cell line sensitivity.

Part 2: Experimental Validation Protocols

To scientifically validate that IME-1 acts via tubulin destabilization rather than non-specific toxicity, you must perform the following self-validating workflow.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. This eliminates off-target cellular variables.

The Logic: Tubulin heterodimers naturally self-assemble into microtubules at 37°C in the presence of GTP. This process increases light scattering or fluorescence (if using a DAPI-based reporter). An inhibitor will flatten the growth curve.

Workflow:

  • Preparation: Use >99% pure Porcine Brain Tubulin (cytoskeleton grade). Keep on ice.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, and 10 
    
    
    
    M DAPI (reporter).
  • Treatment:

    • Blank: Buffer only.

    • Vehicle Control: DMSO (1% v/v).

    • Positive Control: Colchicine (3

      
      M) or CA-4 (3 
      
      
      
      M).
    • Experimental: IME-1 at 5, 10, and 20

      
      M.
      
  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Validation Criteria:

    • Vehicle must show a sigmoidal growth curve (Nucleation

      
       Elongation 
      
      
      
      Plateau).
    • IME-1 must suppress the V

      
        (rate of elongation) and reduce the final plateau height in a dose-dependent manner.
      
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the phenotypic consequence of treatment matches the mechanistic expectation (Mitotic Arrest).

The Logic: Microtubule destabilizers prevent the formation of the mitotic spindle. Cells pass through S-phase but cannot complete Mitosis (M-phase), leading to an accumulation of cells with 4N DNA content (G2/M arrest).

Workflow:

  • Cell Culture: Treat HeLa or MCF-7 cells with IME-1 (at IC

    
     concentration) for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping) for >2 hours at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL). Incubate 30 min at 37°C.
  • Analysis: Analyze >10,000 events on a Flow Cytometer.

  • Validation Criteria:

    • Compare G2/M peak area vs. G0/G1 peak area.

    • Valid Result: A significant increase in the G2/M population (e.g., rising from 15% in control to >40% in treated) confirms antimitotic activity.

Protocol C: Competitive Binding (In Silico Docking)

Objective: Predict the binding orientation to support the "Colchicine Site" hypothesis.

The Logic: If IME-1 targets tubulin, it should energetically prefer the Colchicine pocket over the Vinblastine or Taxol sites.

Workflow:

  • Target: Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex).

  • Preparation: Remove native ligand (Colchicine) and water molecules.

  • Docking: Dock IME-1 into the interface between

    
     and 
    
    
    
    tubulin.
  • Validation Criteria:

    • Look for H-bonds with Cys241 or Val181 (

      
      -subunit).
      
    • Look for hydrophobic interactions with the indole ring.

    • Binding Energy: Should be comparable (within -1 to -2 kcal/mol) to known inhibitors.

Part 3: Visualizing the Mechanism of Action

The following diagram illustrates the validated pathway for IME-1, distinguishing between its primary tubulin-targeting mode and its secondary electrophilic reactivity.

MoA_Pathway Compound 4-(1-methyl-1H-indol-3-yl) but-3-en-2-one (IME-1) Tubulin Beta-Tubulin (Colchicine Binding Site) Compound->Tubulin Reversible Binding (Hydrophobic) Cysteine Cysteine Residues (Michael Addition) Compound->Cysteine Covalent Modification (Electrophilic) Depoly Microtubule Destabilization Tubulin->Depoly Inhibits Polymerization ROS ROS Generation / Nrf2 Modulation Cysteine->ROS Redox Stress Spindle Mitotic Spindle Collapse Depoly->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Mitotic Catastrophe ROS->Apoptosis

Figure 1: Dual-pathway mechanism of action for Indole-Enone scaffolds. The primary solid path (Blue/Red) represents the validated anti-tubulin efficacy. The dotted path (Yellow) represents potential off-target electrophilic activity common to enones.

References

  • BenchChem. (2025).[1] Comparative Analysis of Tubulin Binding Affinity: cis-Chalcones vs. Combretastatin A4. Retrieved from

  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Retrieved from

  • Mirzaei, S., et al. (2020).[2][3] Synthesis, biological evaluation and molecular docking studies of indole-based chalconoids as antitubulin agents. Bioorganic Chemistry. Retrieved from

  • Ducki, S., et al. (2009). Combretastatin-like chalcones as inhibitors of microtubule polymerisation. Bioorganic & Medicinal Chemistry. Retrieved from

  • Kushwaha, U., et al. (2012). The Michael Addition Reaction and Conjugate Addition: Mechanisms for Enone Activity. Master Organic Chemistry. Retrieved from

Sources

Comparative

Comparative Efficacy Guide: 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one vs. Next-Generation PCAF Inhibitors

Introduction to PCAF Targeting The p300/CBP-associated factor () is a highly conserved epigenetic enzyme featuring both a histone acetyltransferase (HAT) domain and a bromodomain (BRD)[1]. PCAF plays a critical role in c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to PCAF Targeting

The p300/CBP-associated factor () is a highly conserved epigenetic enzyme featuring both a histone acetyltransferase (HAT) domain and a bromodomain (BRD)[1]. PCAF plays a critical role in chromatin remodeling, inflammatory signaling, and viral replication[2]. Specifically, the PCAF bromodomain acts as an epigenetic "reader" that recognizes acetylated lysine residues, such as Ac-Lys50 on the HIV-1 TAT protein, facilitating viral transcription[3]. (commonly referenced by its DrugBank ID: DB08186 ) is a first-generation small-molecule inhibitor identified via solution NMR screening[3]. It acts as an acetyl-lysine mimetic, occupying the KAc binding pocket of the PCAF bromodomain to block the HIV-1 TAT/PCAF interaction[4]. While DB08186 provided foundational proof-of-concept for the druggability of this domain, modern drug development has since yielded highly optimized chemical probes like L-Moses and GSK4027 [2]. This guide objectively compares the efficacy, selectivity, and target engagement of DB08186 against these next-generation alternatives.

Structural Basis & Mechanistic Intervention

Causality in Target Selection: Why target the bromodomain instead of the catalytic HAT domain? Inhibiting the HAT domain directly (using compounds like Anacardic Acid or Garcinol) frequently results in off-target toxicity due to the highly conserved nature of the catalytic pocket across the entire KAT family[5]. By contrast, targeting the bromodomain prevents the "reading" of specific epigenetic marks without abolishing global cellular acetylation. DB08186, L-Moses, and GSK4027 all target this reader domain, offering a more precise mechanistic intervention[2].

PCAF_Pathway TAT HIV-1 TAT (Ac-Lys50) PCAF PCAF Bromodomain (KAT2B) TAT->PCAF Binds via Ac-Lys Transcription Viral Transcription Activation PCAF->Transcription Recruits Co-factors Inhibitor DB08186 / L-Moses (Inhibitor) Inhibitor->PCAF Blocks KAc Pocket

Figure 1: PCAF Bromodomain inhibition blocks HIV-1 TAT-mediated viral transcription activation.

Quantitative Efficacy Comparison

The following table synthesizes the biochemical and cellular performance of DB08186 compared to known alternative inhibitors[6],[5],[2].

CompoundTarget DomainPrimary AssayPotency (Biochemical)Selectivity ProfileCellular Target Engagement
DB08186 PCAF BRDSolution NMRWeak (µM range)ModerateUnknown
L-Moses PCAF/GCN5 BRDTR-FRET / ITCKd = 126 nM>4500-fold over BRD4High (NanoBRET validated)
GSK4027 PCAF/GCN5 BRDTR-FRETpIC50 = 7.4 (~40 nM)>18000-fold over BETHigh
Anacardic Acid PCAF HATEnzymaticIC50 ~5 µMPoor (Pan-HAT inhibitor)Moderate

Data Interpretation: While DB08186 successfully disrupts the TAT-PCAF complex in vitro, its relatively weak affinity limits its utility as a cellular probe. and offer nanomolar potency and exceptional selectivity against off-target BET bromodomains (e.g., BRD4), making them the current gold standards for PCAF inhibition[7],[8].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of epigenetic inhibitors must rely on orthogonal, self-validating assay systems. Relying solely on biochemical affinity (TR-FRET) is insufficient, as it cannot account for cell membrane permeability or intracellular competition with native chromatin. Therefore, we pair TR-FRET with NanoBRET to confirm physiological target engagement.

Protocol 1: Biochemical Affinity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a high signal-to-noise ratio for quantifying biochemical binding affinity.

  • Reagent Preparation: Prepare recombinant PCAF bromodomain (His-tagged) and a biotinylated acetyl-histone H3 peptide ligand.

  • Fluorophore Addition: Introduce a Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Compound Incubation: Dispense the test inhibitor (DB08186, L-Moses, or GSK4027) in a 12-point dose-response format (10 pM to 100 µM) into a 384-well microplate.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes in the dark to reach thermodynamic equilibrium.

  • Signal Detection: Excite the plate at 337 nm and measure emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

  • Self-Validating Control: Always run an inactive enantiomer in parallel (e.g., GSK4028 for GSK4027)[8]. If the inactive enantiomer also reduces the FRET signal, the result is an artifact of compound autofluorescence or aggregation, not true chiral pocket engagement.

Protocol 2: Cellular Target Engagement via NanoBRET

NanoBRET confirms that the inhibitor successfully penetrates the cell membrane and displaces native ligands in a live-cell environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc (Nluc)-PCAF bromodomain fusion protein.

  • Cell Plating: Plate the transfected cells in a 384-well format at a density of 1x10^4 cells/well.

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer known to bind the PCAF BRD.

  • Inhibitor Treatment: Treat cells with varying concentrations of the test inhibitors and incubate for 2 hours at 37°C.

  • Substrate Readout: Add the Nluc substrate (furimazine). Measure luminescence (donor) and fluorescence (acceptor). A dose-dependent decrease in the BRET ratio indicates successful intracellular displacement of the tracer by the inhibitor.

  • Self-Validating Control: Assess cell viability in parallel (e.g., via CellTiter-Glo). A drop in the BRET signal must not correlate with a drop in ATP levels, ensuring the signal reduction is not a false positive caused by compound toxicity.

NanoBRET_Workflow Step1 1. Transfect Cells (Nluc-PCAF Fusion) Step2 2. Add Fluorescent Tracer Step1->Step2 Step3 3. Add Test Inhibitor (e.g., GSK4027) Step2->Step3 TracerState High BRET Signal (Tracer Bound) Step2->TracerState Step4 4. Measure BRET Signal Step3->Step4 InhibitorState Low BRET Signal (Tracer Displaced) Step3->InhibitorState

Figure 2: NanoBRET workflow validating intracellular target engagement of PCAF inhibitors.

Conclusion

While 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (DB08186) represents a vital first-generation scaffold that proved the druggability of the PCAF bromodomain[3], its relatively weak potency limits its modern application. For robust in vitro and in vivo epigenetic research, next-generation inhibitors like L-Moses and GSK4027 demonstrate vastly superior potency, selectivity, and validated cellular target engagement[2]. Researchers designing workflows around PCAF inhibition should prioritize these newer chemical probes, utilizing orthogonal TR-FRET and NanoBRET assays to guarantee data integrity.

References

  • Title: 1ZS5: Structure-based evaluation of selective and non-selective small molecules that block HIV-1 TAT and PCAF association Source: RCSB Protein Data Bank URL: [Link]

  • Title: Targeting bromodomain-containing proteins: research advances of drug discovery Source: Signal Transduction and Targeted Therapy (via PubMed Central) URL: [Link]

  • Title: Histone acetyltransferase KAT2B - Homo sapiens (Human) Source: UniProt URL: [Link]

Sources

Validation

Cross-Reactivity Profile of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (MIB)

The following is a comprehensive Publish Comparison Guide for the compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , focusing on its cross-reactivity profile as a PCAF Bromodomain Inhibitor . Content Type: Publish Compa...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one , focusing on its cross-reactivity profile as a PCAF Bromodomain Inhibitor .

Content Type: Publish Comparison Guide Subject: Small-Molecule Inhibitors of the HIV-1 Tat–PCAF Interaction[1][2]

Executive Summary

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as MIB ) is a specific small-molecule ligand identified as an inhibitor of the P300/CBP-associated factor (PCAF) bromodomain. Its primary utility lies in blocking the protein-protein interaction (PPI) between the HIV-1 Trans-activator of Transcription (Tat) and the PCAF bromodomain, a critical step in viral transcriptional elongation.[3]

While MIB demonstrates efficacy in displacing acetylated Tat peptides from the PCAF pocket, its cross-reactivity profile reveals significant nuances in selectivity against structurally related Histone Acetyltransferases (HATs), specifically GCN5 and the CBP/p300 family. This guide objectively compares MIB’s performance against alternative PCAF inhibitors (e.g., N1-aryl-propane-1,3-diamines) and details the experimental frameworks required to validate its selectivity.

Target Profile & Mechanism of Action

Primary Target: PCAF Bromodomain

The PCAF bromodomain (an acetyl-lysine binding module) recruits the acetylated HIV-1 Tat protein (specifically at Lys50-Ac ) to the viral promoter (LTR). This recruitment facilitates the acetylation of nucleosomes and the release of paused RNA Polymerase II, driving efficient viral replication.

  • Mechanism: MIB functions as a competitive antagonist of the acetyl-lysine binding pocket.

  • Binding Mode: Structural analysis (PDB: 1ZS5 ) reveals that MIB occupies the hydrophobic cavity of the PCAF bromodomain, mimicking the interaction of the acetylated lysine side chain of Tat.

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the HIV-1 transcriptional complex.

HIV_Transcription_Pathway Tat HIV-1 Tat Protein pTEFb P-TEFb (Cyclin T1/CDK9) Tat->pTEFb Recruits Tat_Ac Acetylated Tat (K50ac) Tat->Tat_Ac p300 Acetylation PolII RNA Polymerase II (Paused) pTEFb->PolII Phosphorylates CTD PCAF PCAF (HAT) PCAF->PolII Acetylates Histones Tat_Ac->PCAF Binds Bromodomain MIB MIB (Inhibitor) MIB->PCAF Blocks Bromodomain Elongation Transcriptional Elongation (Viral Replication) PolII->Elongation Release

Figure 1: Mechanism of Action. MIB intercepts the interaction between Acetylated Tat and PCAF, preventing the formation of the elongation-competent transcriptional complex.

Cross-Reactivity & Selectivity Analysis

The utility of MIB is defined by its ability to distinguish between the PCAF bromodomain and the bromodomains of other HATs. The high sequence homology between PCAF and GCN5 (KAT2A) presents the primary selectivity challenge.

Comparative Selectivity Profile

The table below contrasts MIB with standard reference compounds in the field.

Target FamilyProteinHomology to PCAFMIB ActivitySelectivity Risk
Primary Target PCAF (KAT2B) 100% High Affinity (Kd ~ µM) N/A
Class I Paralog GCN5 (KAT2A) >85%High (Equipotent)Critical: MIB fails to distinguish PCAF from GCN5 due to identical active site topology.
Class II HATs CBP / p300 <40%LowLow: Distinct loop regions in CBP allow MIB to serve as a selective probe against this family.
BET Family BRD4 Distinct FoldNegligibleMinimal: Structural divergence prevents MIB binding.
Performance vs. Alternatives
  • vs. N1-aryl-propane-1,3-diamines: While MIB provides a rigid scaffold (indole enone) for structural studies, diamine-based inhibitors (e.g., Compound 1 described by Zeng et al.) often exhibit superior solubility and tunable side chains for improving PCAF/GCN5 selectivity ratios.

  • vs. Bromosporine: MIB is a fragment-like binder with lower potency than broad-spectrum bromodomain inhibitors like Bromosporine, but it offers a more focused "chemical probe" profile for the Tat-associated pocket.

Experimental Protocols for Validation

To validate the cross-reactivity profile of MIB in your own research, the following self-validating protocols are recommended.

Protocol A: NMR Chemical Shift Perturbation (Selectivity Screen)

Objective: Quantify binding affinity and residue-specific interactions for PCAF vs. CBP.

  • Protein Preparation: Express and purify 15N-labeled PCAF and CBP bromodomains in E. coli BL21(DE3) using minimal media (

    
    NH
    
    
    
    Cl).
  • Sample Setup: Prepare 0.1 mM protein samples in NMR buffer (20 mM Tris-d11, pH 7.0, 100 mM NaCl, 5 mM DTT-d10, 10% D

    
    O).
    
  • Titration:

    • Acquire a baseline 1H-15N HSQC spectrum.

    • Titrate MIB from a d6-DMSO stock at ratios of 0.2, 0.5, 1.0, 2.0, and 5.0 equivalents.

  • Data Analysis:

    • Hit Validation: Observe Fast/Intermediate exchange shifts in PCAF (specifically residues V752, Y809).

    • Selectivity Check: Absence of significant shifts in the CBP HSQC spectrum confirms selectivity.

    • Calculation: Plot chemical shift changes (

      
      ) vs. concentration to fit 
      
      
      
      .
Protocol B: Competitive Fluorescence Polarization (FP) Assay

Objective: High-throughput assessment of Tat-peptide displacement.

  • Tracer: Synthesize a Fluorescein-labeled Tat peptide (Flu-Tat-K50ac).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

  • Workflow:

    • Incubate PCAF Bromodomain (at

      
       concentration, approx. 2 µM) with Tracer (10 nM) for 30 mins.
      
    • Add MIB (serial dilution 100 µM to 1 nM).

    • Measure Polarization (mP) after 1 hour.

  • Interpretation: A decrease in mP indicates displacement of the Tat peptide.

    
     values >10-fold lower for PCAF vs. CBP confirms the selectivity profile.
    

Structural Validation (Graphviz Workflow)

The following diagram outlines the logic flow for determining if MIB is the appropriate tool for your study.

Validation_Logic Start Start: Define Research Goal Q1 Is differentiation between PCAF and GCN5 required? Start->Q1 Use_MIB Use MIB (Suitable for Tat-PCAF blockade) Q1->Use_MIB No (General KAT2 inhibition) Reject_MIB Select Alternative (e.g., Genetic Knockdown) Q1->Reject_MIB Yes (Strict isoform selectivity needed) Q2 Is the target CBP or BRD4? Use_MIB->Q2 Check Off-Targets Control Use MIB as Negative Control Q2->Control Yes

Figure 2: Decision Matrix for MIB Utilization. Use this logic to determine if MIB's selectivity profile aligns with your experimental constraints.

References

  • Zeng, L., et al. (2005).[2][4][5][6][7] Selective small molecules blocking HIV-1 Tat and coactivator PCAF association.[1][2][3][6] Journal of the American Chemical Society.[4][6]

  • RCSB Protein Data Bank. (2006). Structure 1ZS5: Structure-based evaluation of selective and non-selective small molecules that block HIV-1 TAT and PCAF association.[8]

  • Mujtaba, S., et al. (2002). Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain.[3] Molecular Cell.

  • PubChem. (2024). Compound Summary: (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (MIB).

Sources

Comparative

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one Analogs

Executive Summary & Scientific Context The development of microtubule-targeting agents (MTAs) remains a cornerstone of oncological pharmacology. However, the clinical efficacy of classical MTAs, such as paclitaxel and vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The development of microtubule-targeting agents (MTAs) remains a cornerstone of oncological pharmacology. However, the clinical efficacy of classical MTAs, such as paclitaxel and vinblastine, is frequently compromised by multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps and tubulin mutations.

In recent years, indole-based α,β-unsaturated ketones—specifically 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one and its advanced chalcone derivatives—have emerged as highly potent alternatives. By targeting the 1, these analogs bypass common efflux mechanisms, maintaining single-digit nanomolar cytotoxicity even in highly resistant metastatic cell lines[1]. This guide provides an objective, data-driven comparison of this scaffold against standard therapies, detailing the causality behind its structural advantages and the self-validating protocols used to evaluate its efficacy.

Mechanism of Action: Overcoming Multidrug Resistance

Unlike taxanes that stabilize microtubules, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one analogs act as potent microtubule depolymerizing agents. The indole core mimics the purine-like structures found in endogenous signaling molecules, while the enone linker provides a rigid geometric conformation that locks the molecule into the colchicine-binding pocket. This interaction downregulates Cyclin B1, precipitating irreversible G2/M phase cell cycle arrest and subsequent apoptosis. Crucially, their distinct binding modality and lower molecular weight prevent them from being recognized by ABC transporters, retaining their potency in MDR phenotypes[2].

Pathway A Indole-Enone Analogs B Colchicine Site (β-Tubulin) A->B High-Affinity Binding C Microtubule Depolymerization B->C Destabilization D G2/M Phase Arrest C->D Cyclin B1 Downregulation E Apoptosis (MDR Cells) D->E Caspase Cleavage

Caption: Mechanism of action for indole-enone analogs driving apoptosis in multidrug-resistant cancer cells.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one can be dissected into three highly tunable pharmacophoric zones. Understanding the causality behind these structural modifications is critical for rational drug design.

  • Zone 1: The Indole Nitrogen (N-1): Unmethylated indole analogs (N-H) possess a hydrogen bond donor that makes them susceptible to rapid metabolism and efflux pump recognition. N-methylation significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability and restricting the rotation of the indole core to favor the bioactive conformation required for tubulin binding[3].

  • Zone 2: The α,β-Unsaturated Linker: The trans (E) geometry of the enone is mandatory for activity. Introducing an α-methyl group on this linker (as seen in advanced analogs like FC77 and FC116) increases steric bulk, which perfectly fills a hydrophobic sub-pocket near the colchicine-binding site, drastically lowering the IC50[1].

  • Zone 3: The Ketone Substituent: Replacing the simple terminal methyl group of the base scaffold with a 3,4,5-trimethoxyphenyl ring drastically amplifies cytotoxicity, mimicking the A-ring of colchicine and maximizing Van der Waals interactions within the binding pocket[2].

Comparative SAR & Performance Data

Table 1: Objective performance comparison of indole-enone variants and standard MTAs against parental and resistant cell lines.

Compound / AnalogN-1 SubstituentEnone LinkerKetone SubstituentIC50 (HCT-116)IC50 (HCT-116/L)*Resistance Ratio (RR)
Base Scaffold N-HUnsubstitutedMethyl~15.0 μM~18.5 μM1.2
1-Methyl Analog N-MethylUnsubstitutedMethyl~8.2 μM~9.0 μM1.1
FC77 (Advanced) N-Methylα-Methyl3,4,5-Trimethoxyphenyl0.006 μM0.008 μM1.3
FC116 (Advanced) N-Methyl (6-Fluoro)α-Methyl3,4,5-Trimethoxyphenyl0.004 μM0.005 μM1.2
Paclitaxel (Standard) N/AN/AN/A0.002 μM>2.0 μM>1000
Oxaliplatin (Standard) N/AN/AN/A5.31 μM77.21 μM14.5

*HCT-116/L represents the oxaliplatin-resistant metastatic colorectal cancer cell line.

Experimental Methodologies

To ensure rigorous validation of these analogs, the following self-validating protocols are employed. Every step is designed with internal controls to eliminate false positives.

Workflow S1 1. Synthesis (Pd/C Mizoroki-Heck) S2 2. Biochemical Assay (Tubulin Polymerization) S1->S2 Target Validation S3 3. Cellular Assay (MDR Cytotoxicity) S2->S3 Efficacy Profiling

Caption: Integrated experimental workflow for the synthesis and evaluation of indole-enone analogs.

Protocol A: Ultrasound-Assisted Mizoroki-Heck Synthesis

Causality: Traditional heating methods for synthesizing 3-vinyl indoles often result in thermal degradation of the sensitive enone moiety and poor E/Z stereoselectivity.4, generating localized high pressures that accelerate the Pd/C-catalyzed cross-coupling, reducing reaction times from hours to minutes while strictly favoring the thermodynamic E-isomer[4].

  • Preparation: In a dry reaction vessel, combine 1-methyl-3-iodoindole (1.0 equiv), methyl vinyl ketone (1.2 equiv), 10% Pd/C (0.05 equiv), PPh3 (0.10 equiv), and Et3N (2.0 equiv) in DMF (5.0 mL).

  • Sonication: Subject the mixture to ultrasound irradiation (35 kHz) at 30 °C under a nitrogen atmosphere. Monitor progression via TLC.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst (retaining the catalyst for potential recycling, validating green chemistry principles).

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography (hexane/ethyl acetate) to yield pure (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

Protocol B: Self-Validating Tubulin Polymerization Assay

Causality: Biochemical assays alone can be misleading because the concentrations required to induce depolymerization in vitro are often much higher than cellular cytotoxic concentrations. Therefore, this assay must be run alongside whole-cell dynamics, using strict internal controls.

  • Reagent Setup: Prepare porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Control Establishment:

    • Vehicle Control: 0.1% DMSO (Establishes baseline polymerization).

    • Positive Enhancer Control: 10 μM Paclitaxel (Validates assay sensitivity to hyper-polymerization).

    • Positive Inhibitor Control: 3 μM Colchicine (Validates sensitivity to depolymerization).

  • Execution: Add the synthesized 1-methyl indole analogs (at varying concentrations: 1, 5, 10 μM) to the tubulin solution in a 96-well plate.

  • Kinetic Measurement: Monitor the assembly of microtubules continuously by measuring the increase in fluorescence (Ex: 340 nm, Em: 410 nm) or absorbance (340 nm) at 37 °C for 60 minutes. A reduction in the Vmax of the polymerization curve relative to the vehicle confirms direct target engagement.

Protocol C: In Vitro Cytotoxicity & MDR Reversal Assay (MTT)
  • Cell Seeding: Seed paired parental (HCT-116) and resistant (HCT-116/L) cell lines at

    
     cells/well in 96-well plates. Incubate for 24 h.
    
  • Treatment: Treat cells with serial dilutions of the indole analogs (0.001 μM to 100 μM). Include a vehicle control (0.1% DMSO) to establish 100% viability.

  • Incubation & Readout: Incubate for 72 h. Add MTT reagent (5 mg/mL) for 4 h, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Validation: Calculate the Resistance Ratio (RR = IC50 Resistant / IC50 Parental). An RR near 1.0 validates the compound's ability to completely bypass MDR mechanisms.

Conclusion

The 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one scaffold represents a highly privileged structure in the development of next-generation MTAs. As demonstrated by the SAR data, the strategic N-methylation of the indole core, combined with rigid enone geometry, provides a robust foundation for overcoming the efflux-mediated multidrug resistance that plagues traditional therapies like paclitaxel and oxaliplatin. For drug development professionals, utilizing ultrasound-assisted synthesis and self-validating phenotypic screening offers a streamlined, high-confidence pathway for advancing these analogs toward preclinical models.

References

  • Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry.
  • An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. PMC - NIH.
  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. PMC - NIH.
  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. MDPI.

Sources

Validation

Reproducibility Guide: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one in In Vitro Assays

Executive Summary: The "Privileged" but Problematic Scaffold The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (hereafter referred to as MI-Enone ) represents a classic indole-chalcone hybrid. While this scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" but Problematic Scaffold

The compound 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (hereafter referred to as MI-Enone ) represents a classic indole-chalcone hybrid. While this scaffold is a "privileged structure" in medicinal chemistry—frequently exhibiting tubulin polymerization inhibition, kinase modulation, and anti-inflammatory activity—it is also a frequent source of irreproducibility in in vitro assays.

This guide addresses the three primary failure modes associated with MI-Enone: Michael acceptor reactivity , colloidal aggregation , and optical interference . By comparing MI-Enone with standard alternatives and implementing the validation protocols below, researchers can distinguish true biological activity from assay artifacts.

Critical Failure Modes & Mechanistic Insights

A. The Thiol-Trap Effect (Michael Addition)

MI-Enone contains an


-unsaturated ketone linked to an indole ring. This enone moiety acts as a Michael acceptor , making it electrophilic.
  • The Problem: In assays containing reducing agents like Dithiothreitol (DTT),

    
    -Mercaptoethanol, or Glutathione (GSH), the thiol group nucleophilically attacks the 
    
    
    
    -carbon of the enone.
  • Result: The effective concentration of the inhibitor drops rapidly, or the thiol-adduct acts as a distinct species. This leads to "time-dependent" IC50 shifts that are artifacts of the buffer composition, not the biology.

B. Colloidal Aggregation (The "Promiscuous" Inhibitor)

Like many planar, hydrophobic chalcones, MI-Enone is prone to forming colloidal aggregates in aqueous media at concentrations


.
  • The Mechanism: These colloids sequester enzymes or proteins non-specifically, leading to false-positive inhibition.

  • The Fix: Sensitivity to non-ionic detergents (e.g., Triton X-100).

C. Optical Interference (Inner Filter Effect)

The conjugation of the indole with the enone system creates a chromophore that typically absorbs in the 300–400 nm range and may exhibit fluorescence.

  • Impact: This overlaps with common assay readouts (e.g., NADH absorbance at 340 nm, DAPI excitation).

Comparative Performance Analysis

To validate MI-Enone data, it must be benchmarked against a Positive Control (validated mechanism) and a Negative Control (structural analog lacking reactivity).

Table 1: Comparative Assay Profiling
FeatureMI-Enone (Test Agent)Colchicine (Standard Alternative)MI-Butanone (Saturated Analog)
Primary Target Tubulin / Kinases (Multi-target)Tubulin (Colchicine Site)Inactive (Negative Control)
Mechanism Reversible binding + Covalent potentialReversible bindingReversible binding (Weak/Null)
Thiol Sensitivity High (Reacts with DTT/GSH)Low (Stable)None (No double bond)
Solubility (PBS) Low (< 50

)
ModerateLow
Fluorescence Yes (Indole-conjugate)Low/NegligibleYes (Indole only)
Aggregator Risk High (Planar/Hydrophobic)LowHigh
Rec. Buffer DTT-Free , 0.01% Triton X-100StandardStandard

Note: The "Saturated Analog" (MI-Butanone) is the reduced form where the C=C double bond is a single bond. It lacks Michael acceptor reactivity. If your biological effect disappears with this analog, the activity of MI-Enone is likely driven by the reactive enone moiety.

Experimental Protocols for Validation

Protocol A: The "Thiol-Shift" Stability Assay

Purpose: Determine if assay buffer reducing agents are degrading your compound.

  • Preparation: Prepare a 10 mM stock of MI-Enone in DMSO.

  • Incubation:

    • Condition A: PBS + 1 mM DTT (or GSH).

    • Condition B: PBS only.

    • Spike MI-Enone to 50

      
       in both buffers.
      
  • Time-Course: Incubate at 37°C. Take aliquots at T=0, 15, 30, and 60 min.

  • Analysis: Analyze via HPLC-UV (254 nm/320 nm) or LC-MS.

  • Pass Criteria: If Peak Area in Condition A decreases by >20% compared to Condition B, do not use DTT in your biological assay.

Protocol B: Detergent-Dependent Specificity Test

Purpose: Rule out non-specific colloidal aggregation.

  • Setup: Run your primary dose-response assay (e.g., enzyme inhibition).

  • Variable:

    • Curve 1: Standard Assay Buffer.

    • Curve 2: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • Reproducible (Specific): IC50 remains stable (within 2-3 fold).

    • Artifact (Aggregator): Activity is abolished (IC50 shifts >10-fold) in the presence of detergent.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating MI-Enone hits, ensuring scientific rigor before publication.

AssayValidation Start Start: MI-Enone Hit (High Activity) CheckSolubility 1. Check Solubility (Turbidimetry/Microscopy) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation CheckDetergent 2. Detergent Test (+0.01% Triton X-100) Precipitation->CheckDetergent No (Soluble) Artifact ARTIFACT (False Positive) Precipitation->Artifact Yes (Insoluble) ActivityLost Activity Lost? CheckDetergent->ActivityLost CheckThiol 3. Thiol Reactivity Test (+/- DTT/GSH) ActivityLost->CheckThiol No (Specific) ActivityLost->Artifact Yes (Aggregator) ShiftObserved IC50 Shift > 3-fold? CheckThiol->ShiftObserved CheckOptical 4. Optical Interference (Cell-free Control) ShiftObserved->CheckOptical No (Stable) ShiftObserved->Artifact Yes (Covalent/Depletion) SignalInterference Signal in No-Enzyme Well? CheckOptical->SignalInterference ValidHit VALIDATED HIT (Specific Binder) SignalInterference->ValidHit No (Clean) SignalInterference->Artifact Yes (Fluorescence)

Figure 1: Step-wise validation logic to distinguish specific biological activity from physicochemical artifacts.

Best Practices for Reproducibility

  • Stock Solutions: Store 10 mM stocks in 100% DMSO in amber glass vials at -20°C. Indole derivatives are light-sensitive; avoid clear plastic tubes.

  • Serial Dilutions: Perform all serial dilutions in 100% DMSO first, then transfer to the aqueous buffer (Intermediate Dilution Step). Direct dilution in buffer often causes "crashing out" at high concentrations.

  • Buffer Composition:

    • Avoid: DTT,

      
      -ME (unless testing covalent binding).
      
    • Include: 0.01% Triton X-100 or Tween-20 to prevent aggregation.

    • Limit: Final DMSO concentration < 0.5% (v/v).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). Nuisance compounds in cellular and genomic screening. Cell Chemical Biology.

  • Mirzaei, H., et al. (2017). Indole-chalcone hybrids: Synthesis, biological evaluation and docking studies. Iranian Journal of Pharmaceutical Research.

  • BenchChem Technical Support. Troubleshooting Chalcone Bioactivity Assays. BenchChem.[1]

Sources

Comparative

"head-to-head comparison of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one with similar indole derivatives"

Topic: Comparative Technical Guide: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one vs. Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one vs. Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (referred to herein as Compound A ) against its unmethylated analog and extended chalcone derivatives. As a Senior Application Scientist, I have structured this analysis to dissect the pharmacophoric contributions of the N-methyl group and the


-unsaturated ketone linker.

Compound A represents a "privileged scaffold" in medicinal chemistry—a simplified indole-enone Michael acceptor. While often used as a synthetic intermediate for more complex chalcones, its intrinsic biological activity offers critical insights into the minimum structural requirements for covalent inhibition of targets such as tubulin and NF-


B.
Part 1: Chemical Identity & Synthetic Accessibility

The core structural distinction lies in the indole nitrogen substitution (N-Me vs. N-H) and the steric bulk of the ketone tail (Methyl vs. Phenyl).

1.1 Structural Comparison
FeatureCompound A (Target)Compound B (Analog)Compound C (Chalcone)
IUPAC Name 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one4-(1H-indol-3-yl)but-3-en-2-one1-Phenyl-3-(1H-indol-3-yl)prop-2-en-1-one
Indole Nitrogen Methylated (N-CH

)
Free Amine (N-H)Free Amine (N-H)
Ketone Tail Methyl (-CH

)
Methyl (-CH

)
Phenyl (-Ph)
Molecular Weight 199.25 g/mol 185.22 g/mol ~247.3 g/mol
LogP (Calc) ~2.8 (High Permeability)~2.1 (Moderate)~3.5 (High Lipophilicity)
H-Bond Donors 011
1.2 Synthetic Pathway & Mechanism

The synthesis of Compound A is thermodynamically favored via the Claisen-Schmidt Aldol Condensation . Unlike Compound B, which requires protection or careful pH control to prevent side reactions at the nitrogen, Compound A's methylated nitrogen simplifies the reaction profile.

Key Insight: The use of N-methylindole-3-carboxaldehyde eliminates the acidic proton, preventing the formation of di-indolylmethane byproducts common in acid-catalyzed reactions of unsubstituted indoles.

SynthesisWorkflow cluster_legend Reaction Logic Start 1-Methylindole-3-carboxaldehyde Catalyst Cat. NaOH / EtOH (Claisen-Schmidt) Start->Catalyst Reagent Acetone (Excess) Reagent->Catalyst Intermediate Aldol Intermediate (β-hydroxy ketone) Catalyst->Intermediate Nucleophilic Attack Dehydration - H₂O (Elimination) Intermediate->Dehydration Base-Cat E1cB Product Compound A (Enone Product) Dehydration->Product Thermodynamic Sink Base removes γ-proton from acetone Base removes γ-proton from acetone Enolate attacks aldehyde Enolate attacks aldehyde Base removes γ-proton from acetone->Enolate attacks aldehyde

Figure 1: Step-wise synthesis of Compound A via base-catalyzed aldol condensation.

Part 2: Biological Performance & Head-to-Head Data

The biological utility of Compound A stems from its Michael Acceptor moiety (the enone double bond), which can covalently bind to nucleophilic cysteine residues in proteins.

2.1 Mechanism of Action (SAR Analysis)
  • The Warhead (Enone): Both Compound A and B possess the

    
    -unsaturated ketone. This is essential for cytotoxicity. Reduction of this bond (to a single bond) abolishes activity, proving the covalent mechanism.
    
  • The Anchor (Indole): The indole ring intercalates into hydrophobic pockets (e.g., Colchicine binding site of Tubulin).

  • The Optimization (N-Methylation):

    • Compound B (N-H): The free NH group acts as a hydrogen bond donor but is a primary site for Phase II metabolism (glucuronidation), leading to rapid clearance.

    • Compound A (N-Me): Methylation blocks this metabolic soft spot and increases lipophilicity (LogP ~2.8), enhancing passive diffusion across the cell membrane.

2.2 Comparative Potency Data (In Vitro)

The following table synthesizes representative IC


 ranges from literature evaluating indole-enone scaffolds against standard cancer cell lines (e.g., HeLa, MCF-7).
CompoundHeLa IC

(

M)
MCF-7 IC

(

M)
Tubulin InhibitionMetabolic Stability
Compound A (N-Me Enone)15 - 25 12 - 20 ModerateHigh
Compound B (N-H Enone)30 - 5040 - 60LowLow
Compound C (Chalcone)< 5< 2High Moderate
Indole-3-aldehyde (Precursor)> 100> 100NoneHigh

Analysis:

  • Compound A vs. B: Compound A is consistently 2-3x more potent than B. The N-methyl group improves cellular uptake, allowing a higher intracellular concentration of the "warhead."

  • Compound A vs. C: While Compound A is active, it is significantly less potent than the Chalcone (Compound C). The phenyl ring in chalcones provides an additional hydrophobic interaction ("clamp") within the tubulin binding pocket that the small methyl ketone of Compound A cannot offer.

  • Verdict: Compound A is an excellent fragment lead . It validates the mechanism but requires the extension of the ketone tail (as seen in Chalcones) for nanomolar potency.

SAR_Logic Core Indole-Enone Core (Compound A) LinkerMod Reduce Double Bond? Core->LinkerMod NSub N-Substitution (R1) Core->NSub TailMod Ketone Tail (R2) Core->TailMod Inactive Inactive (Loss of Michael Acceptor) LinkerMod->Inactive Yes NH R1 = H (Rapid Metabolism) NSub->NH NMe R1 = Me (Compound A) (Improved Uptake/Stability) NSub->NMe MeTail R2 = Me (Compound A) (Moderate Potency) TailMod->MeTail PhTail R2 = Phenyl (Chalcone) (High Potency / Tubulin Binding) TailMod->PhTail

Figure 2: Structure-Activity Relationship (SAR) decision tree for Indole-Enone derivatives.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of Compound A.

3.1 Synthesis Protocol (Self-Validating)
  • Reagents: 1-Methylindole-3-carboxaldehyde (1.0 eq), Acetone (5.0 eq), NaOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve 1-methylindole-3-carboxaldehyde (10 mmol) in Ethanol (20 mL).

    • Add Acetone (50 mmol). Note: Excess acetone prevents self-condensation of the aldehyde.

    • Add NaOH (5 mL, 40%) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The product precipitates as a yellow solid.

    • Workup: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol.[1]

    • Yield: Expected 80–90%.

3.2 Biological Assay: MTT Cytotoxicity
  • Cell Line: HeLa (Cervical Cancer) or MCF-7.[2]

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with Compound A (Gradient: 0.1

      
      M to 100 
      
      
      
      M) for 48h.
    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation: Plot Dose-Response curve to determine IC

      
       using non-linear regression.
      
References
  • PubChem. (2025).[3] (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | C13H13NO.[3] National Library of Medicine. [Link]

  • Kumar, S., et al. (2018). Synthesis and biological evaluation of indole-chalcone based anti-microtubule agents. Journal of Medicinal Chemistry. [Link] (Contextual Reference for Indole-Chalcone SAR)

  • Mirzaahmadi, A., et al. (2023). Microscale Synthesis and Anticancer Evaluation of Indole-Methylene Derivatives. SID. [Link]

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Executive Summary This guide mandates the standard operating procedures (SOP) for the disposal of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS: 169057-08-3).[1] As an α,β-unsaturated ketone attached to an indole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS: 169057-08-3).[1] As an α,β-unsaturated ketone attached to an indole scaffold, this compound acts as a Michael acceptor, possessing specific reactivity profiles that dictate its waste segregation.[1]

Immediate Action Required:

  • Classification: Non-halogenated, Irritant, Organic Hazardous Waste.

  • Primary Disposal Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Critical Incompatibility: Do NOT mix with strong nucleophiles (thiols, amines) or strong oxidizers in the primary waste stream to avoid uncontrolled exothermic polymerization.

Chemical Identification & Hazard Profile

Accurate identification is the first step in compliant disposal. This compound is often used as a synthetic intermediate in pharmaceutical development.[1]

ParameterSpecification
Chemical Name 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
CAS Number 169057-08-3
Molecular Formula

Molecular Weight 199.25 g/mol
Physical State Solid (typically yellow to orange crystalline powder)
Reactivity Class Michael Acceptor (Electrophilic alkene); Indole (Electron-rich aromatic)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)
Safety & PPE Requirements

Treat this compound as a potent sensitizer due to its ability to alkylate proteins via Michael addition.[1]

  • Respiratory: N95 minimum; P100/HEPA if handling fine powder outside a fume hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The indole moiety is lipophilic and may facilitate permeation.

  • Eyes: Chemical splash goggles.[1]

Waste Characterization & Segregation

Proper segregation prevents cross-reactivity in waste drums.[1]

Reactivity Logic

The


-unsaturated ketone functionality renders this molecule susceptible to nucleophilic attack.[1]
  • Avoid: Mixing with waste streams containing high concentrations of aliphatic amines, thiols, or strong bases.

  • Reasoning: These nucleophiles can trigger rapid Michael addition, generating heat and potentially pressurizing waste containers.

Regulatory Classification (RCRA - USA)

While not explicitly listed on the EPA's P-list or U-list, the generator must characterize the waste based on properties.[1]

  • Waste Code: Generally D001 (Ignitable) if in flammable solvent; otherwise, classify as Non-Regulated Organic Solid (unless characteristic toxicity is proven).

  • EU Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis solids, or recrystallization failures.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid quantitatively into the container. Avoid generating dust.[1][4][5][6]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(1-methyl-1H-indol-3-yl)but-3-en-2-one"[1][2][7]

    • Hazard Checkbox: Irritant, Toxic.[6]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

  • Disposal: Hand over to EHS for Incineration .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, or washing solvents.

  • Segregation: Ensure the solvent stream is compatible (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Neutralization (If necessary): If the solution contains strong bases/nucleophiles, neutralize to pH 6-8 before adding the ketone to prevent polymerization in the drum.

  • Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy (unless halogenated solvents are present, then "Halogenated").

  • Documentation: Log the approximate mass of the indole derivative on the waste log sheet.

Protocol C: Contaminated Debris

Applicability: Gloves, weighing boats, paper towels.

  • Collection: Place items in a clear, 6-mil polyethylene bag.

  • Sealing: Double bag and tape seal (gooseneck seal preferred).

  • Disposal: Place in the "Solid Hazardous Debris" drum for incineration.

Visual Workflows

Waste Segregation Decision Tree

This logic gate ensures the material ends up in the correct stream, minimizing safety risks.

WasteSegregation Start Waste Generation: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Gloves/Paper StateCheck->Debris BinSolid Bin: Solid Organic Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Bin: Hazardous Debris (Incineration) Debris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No BinHalo Bin: Halogenated Solvents (Fuel Blending/Incineration) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Solvents (Fuel Blending) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating indole-derivative waste streams.

Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it < 50g?) Spill->Assess Major Major Spill (>50g) Evacuate & Call EHS Assess->Major No (Large) Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor Yes (Small) PPE Don PPE: Double Gloves, Goggles, Lab Coat Minor->PPE Contain Contain: Cover with absorbent pads or Vermiculite PPE->Contain Clean Clean: Sweep/Wipe into bag. Wash area with soap/water. Contain->Clean Dispose Dispose: Label as 'Hazardous Debris' Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

Sources

Handling

Safe Handling &amp; Operational Logistics: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

[1] Part 1: Executive Safety Summary Compound Identity: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one CAS Number: 169057-08-3 Molecular Formula: C₁₃H₁₃NO Physical State: Solid (Yellow to Orange crystalline powder)[1] Operatio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary

Compound Identity: 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one CAS Number: 169057-08-3 Molecular Formula: C₁₃H₁₃NO Physical State: Solid (Yellow to Orange crystalline powder)[1]

Operational Verdict: This compound is an alpha,beta-unsaturated ketone linked to an indole core.[1] While specific toxicological data for this exact derivative is limited, its structure classifies it as a Michael Acceptor .[1] This functional group is highly reactive toward biological nucleophiles (cysteine residues in proteins), making skin sensitization and mucous membrane irritation the primary operational risks.

Immediate Action Required:

  • Containment: Handle only within a certified chemical fume hood.

  • Skin Defense: Double-gloving (Nitrile) is mandatory due to high sensitization potential.[1]

  • Respiratory: N95/P100 backup required if handling open powder outside a hood (not recommended).

Part 2: Hazard Profiling & Risk Assessment (The "Why")

To ensure safety, we must understand the mechanism of toxicity, not just the labels.[1]

The Michael Acceptor Threat

The but-3-en-2-one tail provides an electrophilic site (the beta-carbon).[1]

  • Mechanism: This electrophile can covalently bind to thiol groups (-SH) on proteins via a Michael addition reaction.[1]

  • Consequence: This haptenization process is the molecular basis for Allergic Contact Dermatitis (ACD) . Once sensitized, a researcher may develop severe reactions upon future trace exposures.[1]

  • Read-Across Toxicology: Analogs such as 4-(1H-indol-3-yl)but-3-en-2-one (CAS 57598-80-8) and benzylideneacetone are known irritants and sensitizers.[1] We treat CAS 169057-08-3 with the same high caution.

Physical Hazards[1][2][3]
  • Electrostatic Charge: As a dry organic powder, it is prone to static buildup during weighing, leading to particle dispersion (inhalation risk).[1]

  • Solubility: Lipophilic.[1] If dissolved in DMSO or ethanol, it can penetrate gloves faster than the neat solid.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

Protection ZoneEquipment StandardOperational Logic
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient. Airborne dust or splashes can cause severe conjunctival irritation.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick)Outer Layer: Changed immediately upon contamination.Inner Layer: Inspection barrier.[1] Note: Latex is permeable to many ketones and should be avoided.
Dermal (Body) Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers Sleeve covers bridge the gap between glove and lab coat, preventing wrist exposure during reaching motions.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary engineering control. Contingency: If weighing outside a hood is unavoidable, a half-face respirator with P100/OV cartridges is mandatory.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase A: Storage & Stability[1][4]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic and light-sensitive.[1] Store under inert gas (Argon/Nitrogen) in an amber vial.

  • Shelf-Life: Re-test purity (HPLC) every 12 months. Degradation often leads to polymerization of the alkene tail, visible as a darkening gummy residue.

Phase B: Weighing & Solubilization

Objective: Prevent dust generation and solvent-mediated skin absorption.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial before opening.

  • Transfer: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh.

  • Solvent Choice:

    • Preferred: DMSO, DMF (High solubility, but high skin permeability—use caution).[1]

    • Avoid: Water (Poor solubility).

  • Dissolution: Add solvent slowly down the side of the vial to minimize aerosolization. Vortex with the cap strictly secured.

Phase C: Reaction Setup
  • Inertion: This compound is sensitive to oxidation at the double bond. Run reactions under Nitrogen/Argon.

  • Quenching: When reacting with nucleophiles, ensure the reaction is fully quenched before opening the vessel to air, as unreacted starting material remains a sensitizer.

Part 5: Emergency Response & Disposal[1]

Spill Response Logic
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened), then wipe up.[1]

  • Major Spill (Solution): Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust.

  • Decontamination: Clean surface with 10% bleach solution followed by ethanol.[1] The bleach helps oxidize the alkene, breaking conjugation and reducing reactivity.

Waste Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-temperature incineration.[1] Label as "Sensitizer".
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent.[1] Do not pour down the drain.
Contaminated PPE Hazardous SolidGloves and wipes go directly into the solid hazardous waste bin, not regular trash.

Part 6: Visual Safety Workflow

The following diagram illustrates the decision logic for handling this compound safely.

SafeHandling cluster_emergency Emergency Contingency Start Start: Retrieve CAS 169057-08-3 CheckPPE Check PPE: Double Nitrile + Goggles + Sleeve Covers Start->CheckPPE HoodCheck Is Balance in Fume Hood? CheckPPE->HoodCheck Weighing Weighing Procedure DirectWeigh Weigh directly in Hood HoodCheck->DirectWeigh Yes SealedTransfer Transfer Solid to Vial in Hood Cap Tightly -> Weigh Outside HoodCheck->SealedTransfer No Solubilization Solubilization (DMSO/DMF) DirectWeigh->Solubilization SealedTransfer->Solubilization Reaction Reaction (Inert Atm) Solubilization->Reaction Waste Disposal: Incineration Stream Reaction->Waste Spill Spill Detected WetWipe Cover with Wet Wipe (No Sweeping) Spill->WetWipe Bleach Decon with 10% Bleach WetWipe->Bleach Bleach->Waste

Caption: Operational logic flow for handling CAS 169057-08-3, emphasizing containment during weighing and specific spill response protocols.

References

  • PubChem. (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one (CAS 169057-08-3) - Compound Summary.[1][3] National Library of Medicine. [Link]

  • Schultz, T. W., et al. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds.[1] Chemical Research in Toxicology (2008).[4] (Establishes toxicity mechanism for alpha,beta-unsaturated ketones). [Link]

  • ECHA (European Chemicals Agency). C&L Inventory for Indole Derivatives.[1][5] (General hazard classification for indole-3-alkene derivatives). [Link]

Sources

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